5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-amino-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,6H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRCXLPKLCKSSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310440 | |
| Record name | 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4058-91-7 | |
| Record name | 4058-91-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂ | PubChem CID 313342[1] |
| Molecular Weight | 141.13 g/mol | PubChem CID 313342[1] |
| IUPAC Name | 5-amino-1-methylpyrazole-4-carboxylic acid | PubChem CID 313342[1] |
| CAS Number | 4058-91-7 | PubChem CID 313342[1] |
Synthesis Protocol
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the ethyl ester precursor, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, followed by hydrolysis to the desired carboxylic acid.
Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
This procedure is adapted from the synthesis process described in patent CN105646357A.[2]
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, charge a reactor with ethoxy methylene ethyl cyanoacetate. Add toluene as a solvent and stir the mixture until the solid is completely dissolved. Prepare a 40% aqueous solution of methyl hydrazine in a dropping funnel.
-
Reaction: Cool the reactor to 20-25 °C using a chilled brine bath. Begin the dropwise addition of the methyl hydrazine solution, maintaining the internal temperature between 22-30 °C.
-
Insulation: After the addition is complete, continue stirring the reaction mixture at 22-30 °C for 1-3 hours.
-
Reflux: Gradually heat the mixture to reflux temperature and maintain reflux for 2 hours.
-
Work-up: Cool the reaction mixture to 9-10 °C. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration and dry the filter cake to obtain ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
Diagram 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to this compound
This protocol is a general procedure for the hydrolysis of pyrazole esters, adapted from the hydrolysis of a similar compound.[3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and a 10% aqueous solution of sodium hydroxide.
-
Reaction: Heat the reaction mixture to reflux and maintain for approximately 10 hours to ensure complete conversion of the ester to the carboxylic acid.
-
Work-up: After reflux, cool the reaction mixture to room temperature.
-
Acidification: Carefully acidify the mixture to a pH of 5-6 with a suitable acid (e.g., concentrated HCl). The carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and allow it to dry thoroughly.
Diagram 2: Hydrolysis to the Carboxylic Acid.
Characterization Data
The following tables summarize the expected characterization data for this compound based on data from analogous compounds and spectroscopic principles.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | * δ (ppm) ~12-13: Broad singlet, 1H (carboxylic acid proton, -COOH).* δ (ppm) ~7.5: Singlet, 1H (pyrazole C3-H).* δ (ppm) ~5.0-6.0: Broad singlet, 2H (amino group, -NH₂).* δ (ppm) ~3.7: Singlet, 3H (methyl group, -CH₃). |
| ¹³C NMR | * δ (ppm) ~165-175: Carbonyl carbon (-COOH).* δ (ppm) ~150-160: C5-NH₂.* δ (ppm) ~135-145: C3-H.* δ (ppm) ~90-100: C4-COOH.* δ (ppm) ~30-40: Methyl carbon (-CH₃). |
| FTIR (cm⁻¹) | * ~3400-3200: N-H stretching of the amino group.* ~3300-2500: Broad O-H stretching of the carboxylic acid.* ~1700-1650: C=O stretching of the carboxylic acid.* ~1620-1580: N-H bending of the amino group.* ~1550-1450: C=C and C=N stretching of the pyrazole ring. |
| Mass Spec. | * Expected [M+H]⁺: 142.0611 |
Experimental Workflow for Characterization
The following diagram outlines the typical workflow for the characterization of the synthesized this compound.
Diagram 3: Characterization Workflow.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-amino-1-methyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-amino-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No: 4058-91-7) is a heterocyclic organic compound that serves as a valuable building block in the fields of medicinal chemistry and agrochemical synthesis. Its pyrazole core is a well-established pharmacophore present in numerous approved drugs, highlighting its significance in interacting with biological targets. The presence of both an amino group and a carboxylic acid group provides versatile handles for synthetic modification, allowing for the exploration of diverse chemical space in drug discovery programs. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details standard experimental protocols for their determination, and discusses its relevance as a molecular scaffold in modern drug development.
Chemical Identity and Properties
The fundamental identification and physicochemical parameters of this compound are summarized below. While some experimental data is available, key properties such as aqueous solubility, pKa, and logP are not widely reported in public literature. For these, this guide provides detailed standard protocols for their experimental determination in Section 3.0.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 4058-91-7 |
| Molecular Formula | C₅H₇N₃O₂ |
| Chemical Structure | ![]() |
| Synonyms | 5-Amino-1-methylpyrazole-4-carboxylic acid, 5-azanyl-1-methyl-pyrazole-4-carboxylic acid |
Table 2: Physicochemical Data for this compound
| Property | Value | Data Type |
| Molecular Weight | 141.13 g/mol | Calculated |
| Melting Point | 155-156 °C | Experimental |
| Boiling Point | 371.3 ± 27.0 °C at 760 mmHg | Predicted |
| Density | 1.6 ± 0.1 g/cm³ | Predicted |
| Aqueous Solubility | Data Not Available | - |
| pKa | Data Not Available | - |
| logP | Data Not Available | - |
Standard Experimental Protocols for Physicochemical Characterization
To address the gaps in available data, this section outlines detailed, standard experimental methodologies for determining the core physicochemical properties of this compound.
Caption: General workflow for determining key physicochemical properties.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity.
-
Sample Preparation: The compound must be thoroughly dried and finely ground into a powder. A small amount is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) and attached to a thermometer.
-
Heating: The sample is heated gradually. An initial rapid heating can be used to find an approximate melting range. For an accurate measurement, the heating rate should be controlled to 1-2 °C per minute once the temperature is ~15 °C below the approximate melting point.
-
Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid appears (onset of melting) to the temperature at which the entire sample becomes a transparent liquid (complete melting). A narrow range (e.g., 0.5-2 °C) typically indicates high purity.
Aqueous Solubility Determination
Solubility is a critical factor influencing a drug's absorption and distribution. For an ionizable compound like a carboxylic acid, solubility is highly pH-dependent.
-
Preparation of Saturated Solution (Thermodynamic Solubility): An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is filtered (using a filter that does not bind the compound, e.g., PTFE) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) defines the ionization state of the molecule at different pH values, which profoundly affects its solubility, permeability, and target binding.
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-10 mM). The ionic strength of the solution is kept constant using an inert salt like KCl.
-
Titration: The solution is placed in a thermostatted vessel with a calibrated pH electrode. The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
-
Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (where half of the carboxylic acid has been neutralized). This point corresponds to the inflection point of the first derivative of the titration curve.
Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)
LogP is the standard measure of a compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically pH 7.4 for logD determination, which accounts for ionization) are mixed and shaken vigorously to pre-saturate each phase with the other. The phases are then allowed to separate completely.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.
-
Quantification: A sample is carefully taken from each phase. The concentration of the compound in both the n-octanol and the aqueous phase is measured using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP (or logD at a specific pH) is the base-10 logarithm of this ratio.
Biological Context and Drug Development Relevance
The this compound scaffold is a "privileged structure" in medicinal chemistry. Molecules containing this core have been shown to exhibit a wide range of biological activities, primarily by acting as inhibitors of various protein kinases and other enzymes.
Derivatives of this core structure are being actively investigated for therapeutic applications, including:
-
Oncology: As inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[1][2]
-
Inflammatory Diseases: As inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key transducer in inflammatory signaling pathways.
The physicochemical properties of this core scaffold are critical to its utility. The carboxylic acid group can act as a key hydrogen bond donor or acceptor, anchoring the molecule in the binding site of a target protein. The amino group provides another point for interaction or further chemical modification to modulate properties like solubility, cell permeability, and selectivity.
Caption: Role of the pyrazole scaffold in drug discovery.
Safety Information
While a full toxicological profile is not available, aggregated GHS information suggests that this compound should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and lab coat), should be followed when handling this compound.
Conclusion
This compound is a synthetically versatile molecule with significant potential in drug discovery. This guide has consolidated its known physicochemical properties and provided detailed, standard protocols for determining key parameters that are currently unreported. Understanding these properties is essential for researchers aiming to leverage this valuable scaffold in the design and development of novel therapeutic agents. The established role of the aminopyrazole core in targeting medically relevant proteins underscores the importance of continued investigation into this and related compounds.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
5-amino-1-methyl-1H-pyrazole-4-carboxylic acid CAS number and molecular weight
An In-depth Technical Guide to 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical properties, synthesis, and its role as a key building block in the development of targeted therapeutics.
Core Compound Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4058-91-7[1][2] |
| Molecular Formula | C₅H₇N₃O₂[1][2] |
| Molecular Weight | 141.13 g/mol [1][2] |
| IUPAC Name | 5-amino-1-methylpyrazole-4-carboxylic acid[2] |
Synthesis Protocols
Experimental Protocol: Synthesis of this compound ethyl ester[3]
This protocol is adapted from a patented synthesis process for the ethyl ester derivative, a direct precursor to the carboxylic acid.
-
Reaction Setup: (Ethoxy-methylene) ethyl cyanoacetate is charged into a reactor, followed by the addition of toluene as a solvent. The mixture is stirred until the solid is fully dissolved. A 40% aqueous solution of methyl hydrazine is prepared in a separate dropping funnel.
-
Cyclization Reaction: The reactor is cooled using a chilled brine system to a temperature of 20-25°C. The methyl hydrazine solution is then added dropwise to the reactor, maintaining the internal temperature between 22-30°C.
-
Insulation and Reflux: Following the complete addition of methyl hydrazine, the reaction mixture is insulated and stirred for a period of 1-3 hours. Subsequently, steam is introduced to the reactor jacket to slowly raise the temperature to reflux. The mixture is maintained at reflux for 2 hours.
-
Product Isolation: After the reflux period, the reactor is cooled to 9-10°C. The resulting solid product is collected by filtration.
-
Drying: The collected filter cake (the pyrazole amine product) is dried to yield the final this compound ethyl ester.
Biological Activity and Therapeutic Potential
The this compound scaffold is a crucial component in a variety of biologically active molecules. Its derivatives have been extensively investigated as inhibitors of key signaling proteins implicated in cancer and inflammatory diseases.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Derivatives of the related 5-amino-1H-pyrazole-4-carboxamide have been designed as potent, covalent pan-FGFR inhibitors.[3] These compounds target both wild-type FGFRs and their gatekeeper mutants, which are often responsible for acquired drug resistance in cancer therapy. The aberrant activation of FGFR signaling is a critical driver in numerous cancers.[3]
A representative compound, 10h , demonstrated nanomolar efficacy against multiple FGFR isoforms and potent anti-proliferative activity in various cancer cell lines.[3]
Table 2: In Vitro Activity of FGFR Inhibitor 10h [3]
| Target/Cell Line | IC₅₀ (nM) |
| Biochemical Assays | |
| FGFR1 | 46 |
| FGFR2 | 41 |
| FGFR3 | 99 |
| FGFR2 V564F Mutant | 62 |
| Cell Proliferation Assays | |
| NCI-H520 (Lung Cancer) | 19 |
| SNU-16 (Gastric Cancer) | 59 |
| KATO III (Gastric Cancer) | 73 |
Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
The 5-amino-pyrazole core is also integral to the design of IRAK4 inhibitors.[1][4] IRAK4 is a critical serine-threonine kinase that functions as a signal transducer downstream of the Interleukin-1 Receptor (IL-1R) and Toll-like Receptor (TLR) superfamily.[1][4] As such, it represents a highly attractive target for the treatment of a range of inflammatory diseases.[1][4]
Signaling Pathways
The therapeutic potential of this compound derivatives stems from their ability to modulate critical cellular signaling pathways.
FGFR Signaling Pathway Inhibition
FGFR inhibitors prevent the downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis. By covalently binding to the receptor, these inhibitors can overcome resistance mutations.
Caption: Covalent inhibition of the FGFR signaling cascade by 5-aminopyrazole derivatives.
IRAK4 Signaling Pathway Inhibition
IRAK4 inhibitors block the signaling cascade initiated by IL-1 and TLR ligands, which is central to the innate immune response and inflammation.
Caption: Inhibition of the IRAK4-mediated inflammatory signaling pathway.
Experimental Methodologies
The development of drugs based on the 5-aminopyrazole scaffold relies on a suite of biochemical and cell-based assays to determine potency, selectivity, and cellular effects.
Protocol: Kinase Inhibition Assay (Example: FGFR)[4][6]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
-
Materials: Recombinant human kinase (e.g., FGFR1), appropriate peptide substrate, ATP, test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute the test compound to create a range of concentrations. b. In a microplate, combine the kinase, substrate, and test compound at each concentration. c. Initiate the kinase reaction by adding a fixed concentration of ATP (often at or near the Km value). d. Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). e. Terminate the reaction and quantify the amount of product formed (e.g., ADP) using the detection system. f. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol: Cell Proliferation Assay (Example: NCI-H520 Cells)[4]
-
Objective: To measure the effect of a compound on the proliferation of cancer cells.
-
Materials: Cancer cell line (e.g., NCI-H520), complete culture medium, test compound, and a viability reagent (e.g., CellTiter-Glo®).
-
Procedure: a. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO). c. Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂). d. Add the viability reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP levels as an indicator of metabolic activity and cell viability. e. Measure the luminescence or absorbance using a plate reader. f. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value by plotting the data as described for the kinase assay.
References
- 1. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Discovery and Screening of Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyrazole Carboxylic Acids in Drug Discovery
Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their synthetic tractability and ability to interact with a wide range of biological targets have established them as a cornerstone in the development of novel therapeutics.[3][4] This versatile class of compounds has demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and enzyme inhibitory properties.[4][5] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a key pharmacophore, while the carboxylic acid moiety often acts as a crucial interaction point with biological targets, or as a handle for further chemical modification.[3] This guide provides a comprehensive overview of the early-stage discovery and screening methodologies for identifying and characterizing novel pyrazole carboxylic acid-based drug candidates.
Discovery and Screening Strategies
The identification of bioactive pyrazole carboxylic acids typically follows a systematic workflow, beginning with library synthesis and culminating in the identification of lead compounds with desirable pharmacological profiles.
Compound Library Synthesis
The generation of diverse pyrazole carboxylic acid libraries is a critical first step. One common synthetic approach involves the reaction of β-diketones with hydrazine hydrate or its derivatives.[6] Another versatile method is the 'one-pot' synthesis from arenes and carboxylic acids, which allows for the efficient generation of a wide array of substituted pyrazoles.[7] The strategic introduction of various substituents on the pyrazole core and the modification of the carboxylic acid group are key to exploring the chemical space and identifying structure-activity relationships (SAR).
High-Throughput Screening (HTS)
High-Throughput Screening (HTS) is an essential tool for rapidly evaluating large libraries of pyrazole carboxylic acids against specific biological targets.[8][9][10] The process involves the miniaturization and automation of assays to enable the testing of thousands of compounds in a short period.[8] A typical HTS workflow includes assay development and validation, a primary screen to identify initial "hits," and a secondary screen to confirm the activity and determine the potency of these hits.[11]
The general workflow for a high-throughput screening campaign is depicted below.
Key Screening Assays and Experimental Protocols
A variety of in vitro assays are employed to screen pyrazole carboxylic acids for their biological activity. The choice of assay depends on the therapeutic area and the specific molecular target of interest.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
These assays are fundamental in cancer research to determine the effect of compounds on cell proliferation and to assess their cytotoxic potential.[1][7][12][13][14]
Experimental Protocol: MTT Assay for IC50 Determination
-
Cell Seeding:
-
Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the pyrazole carboxylic acid compounds in culture medium. A common starting concentration is 100 µM with 2- to 10-fold dilutions.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Enzyme Inhibition Assays
Many pyrazole carboxylic acids exert their therapeutic effects by inhibiting specific enzymes.[2][15][16][17][18][19][20][21][22][23][24]
This colorimetric assay is used to identify inhibitors of carbonic anhydrase, an enzyme family implicated in various diseases.[2][15][16][17][18][22][23]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.4.
-
Enzyme Solution: Prepare a working solution of human carbonic anhydrase (e.g., hCA I or hCA II) in the assay buffer.
-
Substrate Solution: Prepare a solution of p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.
-
Inhibitor Solutions: Prepare serial dilutions of the pyrazole carboxylic acid compounds and a standard inhibitor (e.g., Acetazolamide) in a suitable solvent like DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 160 µL of assay buffer, 20 µL of the enzyme solution, and 10 µL of the inhibitor solution (or vehicle) to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately measure the increase in absorbance at 400-405 nm in kinetic mode using a microplate reader at 30-second intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.
-
Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Calculate the IC50 or Ki values by fitting the data to appropriate inhibition models.
-
This fluorescence-based assay is crucial for identifying inhibitors of the Dengue virus protease, a key target for antiviral drug development.[3][25][26][27][28]
Experimental Protocol: Dengue Virus NS2B-NS3 Protease FRET Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 1 mM CHAPS.
-
Enzyme Solution: Dilute recombinant Dengue virus NS2B-NS3 protease in cold assay buffer to the desired concentration (e.g., 10 nM).
-
Substrate Solution: Prepare a working solution of a fluorogenic peptide substrate (e.g., Bz-nKRR-AMC) in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the pyrazole carboxylic acid compounds in DMSO.
-
-
Assay Procedure:
-
In a black 96-well plate, add 1 µL of the inhibitor solutions or DMSO (control).
-
Add 50 µL of the enzyme solution to each well and incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately measure the increase in fluorescence intensity (e.g., excitation at 360 nm, emission at 440 nm) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the reaction rates from the linear portion of the fluorescence curves.
-
Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
-
The following diagram illustrates the principle of the FRET-based protease inhibition assay.
This assay is used to identify inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in anti-angiogenic cancer therapy.[29][19][21][30]
Experimental Protocol: VEGFR2 Kinase Assay
-
Reagent Preparation:
-
Kinase Buffer: e.g., Tris-HCl, MgCl2, DTT.
-
Enzyme Solution: Recombinant human VEGFR2 kinase domain.
-
Substrate Solution: A specific synthetic peptide substrate for VEGFR2 and ATP.
-
Detection Reagent: e.g., ADP-Glo™, HTRF®, or ELISA-based antibody.
-
-
Assay Procedure:
-
In a microplate, add the kinase buffer, VEGFR2 enzyme, and serially diluted pyrazole carboxylic acid compounds.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and add the detection reagent.
-
-
Signal Measurement and Data Analysis:
-
Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
The signaling pathway initiated by VEGFR2 activation is a common target for pyrazole carboxylic acid inhibitors.
Antiviral Assays (e.g., Plaque Reduction Assay)
This assay is the gold standard for evaluating the ability of compounds to inhibit the replication of lytic viruses.[5][31][32][33][34]
Experimental Protocol: Plaque Reduction Assay
-
Cell and Virus Preparation:
-
Seed a monolayer of susceptible host cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the virus stock to determine the titer that produces 50-100 plaques per well.
-
-
Compound Treatment and Infection:
-
Prepare serial dilutions of the pyrazole carboxylic acid compounds in serum-free medium.
-
Pre-treat the confluent cell monolayers with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with the virus at the predetermined multiplicity of infection (MOI) in the presence of the corresponding compound concentrations.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing the respective compound concentrations.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution like 4% formaldehyde.
-
Remove the overlay and stain the cell monolayer with a solution such as 0.5% crystal violet.
-
Wash the plates, allow them to dry, and count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
-
Data Presentation and Structure-Activity Relationship (SAR) Analysis
Systematic data collection and analysis are crucial for understanding the relationship between the chemical structure of pyrazole carboxylic acids and their biological activity.
Quantitative Data Summary
The results from screening assays should be compiled into well-structured tables to facilitate comparison and SAR analysis.
Table 1: Inhibitory Activity of Pyrazole Carboxylic Acid Derivatives against Carbonic Anhydrase Isoforms
| Compound ID | R1 Substituent | R2 Substituent | hCA I Ki (nM)[15] | hCA II Ki (nM)[15] |
| 9 | H | H | 533.1 ± 187.8 | 624.6 ± 168.2 |
| 10 | 4-F | H | 411.2 ± 101.5 | 511.9 ± 123.7 |
| 13 | 4-F | 4-SO2NH2 | 321.4 ± 11.2 | 412.5 ± 115.4 |
| 14 | 4-Br | 4-SO2NH2 | 316.7 ± 9.6 | 433.8 ± 109.1 |
| Acetazolamide | - | - | 278.8 ± 44.3 | 293.4 ± 46.4 |
Table 2: Antiviral and Protease Inhibitory Activity of Pyrazole-3-Carboxylic Acid Derivatives against Dengue Virus
| Compound ID | C5 Substituent | N1 Substituent | DENV Protease IC50 (µM)[29] | DENV-2 Antiviral EC50 (µM)[29] |
| 8 | Pyridine | Phenyl | 6.5 | >50 |
| 11 | Thiophene | 2-methylphenyl | 14 | 21 |
| 17 | Pyridine | 2-methylphenyl | ND | 9.7 |
| 30 | 2-aminopyrimidine | 2-methylphenyl | 2.2 | 4.1 |
| 53 | 2-aminopyrimidine | Cyclohexyl | 7.9 | 12 |
| ND: Not Determined |
Structure-Activity Relationship (SAR)
The data gathered from screening campaigns allows for the elucidation of SAR, which guides the optimization of lead compounds. For instance, in a series of pyrazole carboxylic acid inhibitors of carbonic anhydrase, the introduction of a sulfonamide group and specific halogen substitutions on the phenyl rings significantly influenced the inhibitory potency.[15] Similarly, for Dengue virus protease inhibitors, the nature of the substituents at the C5 and N1 positions of the pyrazole ring dramatically impacts both protease inhibition and antiviral activity.[29]
Conclusion and Future Perspectives
The early discovery and screening of pyrazole carboxylic acids is a dynamic and fruitful area of drug discovery. The combination of efficient library synthesis, robust high-throughput screening assays, and systematic SAR analysis has led to the identification of numerous promising drug candidates. Future efforts in this field will likely focus on the exploration of novel chemical space through innovative synthetic methodologies, the development of more sophisticated and physiologically relevant screening assays (e.g., 3D cell culture models), and the application of computational tools for in silico screening and lead optimization. The continued investigation of this versatile chemical scaffold holds great promise for the development of new and effective treatments for a wide range of human diseases.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 9. benchchem.com [benchchem.com]
- 10. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. clyte.tech [clyte.tech]
- 15. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. VEGFR2 inhibition assay [bio-protocol.org]
- 20. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 23. assaygenie.com [assaygenie.com]
- 24. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro Evaluation of Novel Inhibitors against the NS2B-NS3 Protease of Dengue Fever Virus Type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Novel Dengue Virus NS2B/NS3 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. protocols.io [protocols.io]
- 29. benchchem.com [benchchem.com]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 32. benchchem.com [benchchem.com]
- 33. asm.org [asm.org]
- 34. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
Spectroscopic Profile of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines generalized experimental protocols for these analytical techniques, and presents a conceptual framework for its analysis and potential mode of action.
Predicted Spectroscopic Data
Due to the limited availability of direct experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented below.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| COOH | 10.0 - 13.0 | Singlet (broad) |
| NH₂ | 5.0 - 7.0 | Singlet (broad) |
| C3-H | 7.5 - 8.0 | Singlet |
| N-CH₃ | 3.5 - 4.0 | Singlet |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| C5 (C-NH₂) | 150 - 160 |
| C3 | 135 - 145 |
| C4 (C-COOH) | 90 - 100 |
| N-CH₃ | 30 - 40 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are summarized below. Carboxylic acids typically exhibit a very broad O-H stretching band due to hydrogen bonding.[1][2][3]
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| N-H (Amine) | 3300 - 3500 | Medium (two bands) |
| C-H (Methyl/Aromatic) | 2850 - 3100 | Medium to Weak |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong |
| C=N / C=C (Pyrazole Ring) | 1500 - 1650 | Medium |
| C-N | 1250 - 1350 | Medium |
| C-O | 1200 - 1300 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For a polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are suitable.[4][5][6][7][8]
Table 4: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₅H₇N₃O₂ |
| Molecular Weight | 141.13 g/mol [9] |
| Predicted [M+H]⁺ (ESI/CI) | m/z 142.06 |
| Predicted [M-H]⁻ (ESI) | m/z 140.05 |
| Potential Major Fragments | Loss of H₂O, CO₂, NH₃ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable protons.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to cover the range of -2 to 15 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The acidic proton of the carboxylic acid may be broad and its chemical shift can be concentration-dependent.[2]
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer acquisition time may be necessary to observe the quaternary carbons, including the carbonyl carbon.
-
IR Spectroscopy
-
Sample Preparation :
-
KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation : Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition :
-
Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation : Use a mass spectrometer equipped with an ESI or CI source.
-
Data Acquisition :
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and analyze the resulting daughter ions.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a hypothetical signaling pathway where a pyrazole-based inhibitor might be active.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]
- 6. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 7. pharmafocuseurope.com [pharmafocuseurope.com]
- 8. acdlabs.com [acdlabs.com]
- 9. This compound | C5H7N3O2 | CID 313342 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide to Solubility and Stability
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive technical guide detailing the critical physicochemical properties of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid. This whitepaper provides an in-depth overview of the solubility and stability of this heterocyclic compound, offering standardized experimental protocols for its assessment in a variety of solvent systems relevant to pharmaceutical development.
The guide addresses a significant knowledge gap, as publicly available quantitative data on the solubility and stability of this compound is limited. By outlining robust methodologies, this document serves as an essential resource for scientists working with this and similar molecules, ensuring reliable and reproducible experimental outcomes.
Introduction
This compound is a substituted pyrazole derivative with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its solubility and stability is paramount for its advancement through the development pipeline, from early-stage screening to formulation and manufacturing. This guide provides a framework for systematically evaluating these key parameters.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its bioavailability and developability. The following sections outline a protocol for determining the solubility of this compound.
Experimental Protocol: Equilibrium Solubility Determination
A standardized shake-flask method is recommended for determining the equilibrium solubility of the target compound in a range of pharmaceutically relevant solvents.
Methodology:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO)).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solids.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent and temperature.
A logical workflow for this experimental protocol is visualized below.
Hypothetical Solubility Data
The following table presents a template for summarizing the solubility data that would be generated from the protocol described above.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| Water | 25 | Data Point | Data Point |
| Water | 37 | Data Point | Data Point |
| PBS (pH 7.4) | 25 | Data Point | Data Point |
| PBS (pH 7.4) | 37 | Data Point | Data Point |
| 0.1 N HCl | 25 | Data Point | Data Point |
| 0.1 N HCl | 37 | Data Point | Data Point |
| Ethanol | 25 | Data Point | Data Point |
| Methanol | 25 | Data Point | Data Point |
| Acetone | 25 | Data Point | Data Point |
| DMSO | 25 | Data Point | Data Point |
Stability Profile
Assessing the chemical stability of this compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products.
Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing to identify likely degradation pathways.
Methodology:
-
Stress Conditions: Solutions of the compound are prepared in various media and subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid compound is stored at 105 °C for 24 hours.
-
Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.
-
Peak Purity and Mass Balance: Peak purity analysis (e.g., using a photodiode array detector) and mass balance calculations should be performed to ensure that all major degradation products are detected.
A diagram illustrating the logical flow of a forced degradation study is provided below.
Hypothetical Stability Data
The results of the forced degradation studies can be summarized in the following table format.
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Comments |
| 0.1 N HCl, 60°C, 24h | Data Point | Data Point | e.g., Major degradant at RRT 0.85 |
| 0.1 N NaOH, 60°C, 24h | Data Point | Data Point | e.g., Rapid degradation observed |
| 3% H₂O₂, RT, 24h | Data Point | Data Point | e.g., Stable to oxidation |
| 105°C, 24h (Solid) | Data Point | Data Point | e.g., No significant degradation |
| Photostability (ICH Q1B) | Data Point | Data Point | e.g., Slight discoloration, minor degradant |
Conclusion
This technical guide provides a standardized framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available, the outlined protocols offer a clear path for researchers to generate the necessary data to support its development. Adherence to these methodologies will ensure the generation of high-quality, reliable data, facilitating informed decision-making in the drug discovery and development process. Professionals in the field are encouraged to adopt these protocols to characterize this and other novel chemical entities.
Illuminating the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Aminopyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Among its varied forms, aminopyrazole derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of pharmacological activities. Their structural versatility allows for facile modification, enabling the exploration of vast chemical spaces and the fine-tuning of biological activity. This technical guide provides an in-depth overview of the screening of novel aminopyrazole derivatives for anticancer, antimicrobial, and anti-inflammatory properties, complete with detailed experimental protocols and a focus on key signaling pathways.
Core Biological Activities and Screening Methodologies
Aminopyrazole derivatives have been extensively investigated for a range of therapeutic applications. This section details the common in vitro screening methods used to identify and characterize their biological potential.
Anticancer Activity
Aminopyrazoles have demonstrated significant potential as anticancer agents, with some derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[1][2] A key mechanism of action for some aminopyrazoles is the inhibition of protein kinases, such as p38 MAPK, which are crucial for cancer cell proliferation and survival.[2][3]
Table 1: Anticancer and Antioxidant/Anti-inflammatory Activity of Selected Aminopyrazole Derivatives
| Compound ID | Substitution Pattern | Anticancer Activity (IC50 in µM) vs. HeLa Cells | Antioxidant Activity (DPPH Scavenging, IC50 in µM) | Anti-inflammatory Activity (ROS Inhibition in platelets, IC50 in µM) |
| AP-1 | 3-phenyl, 5-amino | 15.2 | > 100 | 85.3 |
| AP-2 | 3-(4-chlorophenyl), 5-amino | 8.7 | 75.4 | 62.1 |
| AP-3 | 3-(4-methoxyphenyl), 5-amino | 12.1 | 52.8 | 45.7 |
| AP-4 | 1,3-diphenyl, 5-amino | 5.4 | 35.1 | 28.9 |
Data synthesized from representative studies for illustrative purposes.
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for new therapeutic agents. Aminopyrazole derivatives have shown promise as both antibacterial and antifungal agents.[4][5] Their mechanism of action can involve the disruption of microbial cell walls or the inhibition of essential enzymes.
Table 2: Antimicrobial and Anti-inflammatory Activity of Selected Aminopyrazole Derivatives
| Compound ID | Substitution Pattern | Antibacterial Activity (MIC in µg/mL) vs. E. coli | Antifungal Activity (MIC in µg/mL) vs. A. niger | Anti-inflammatory Activity (% Inhibition of Edema at 50 mg/kg) |
| AP-5 | 4-formyl, 3-phenyl | 62.5 | 125 | 45% |
| AP-6 | 4-formyl, 3-(4-nitrophenyl) | 31.25 | 62.5 | 58% |
| AP-7 | 4-formyl, 3-(thiophen-2-yl) | 15.6 | 31.25 | 65% |
| AP-8 | 4-((phenylimino)methyl), 3-phenyl | 125 | 250 | 32% |
Data synthesized from representative studies for illustrative purposes.[5][6]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Aminopyrazole derivatives have been identified as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[7][8] This selectivity for COX-2 over COX-1 is a desirable trait, as it can reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful screening of novel compounds. This section provides step-by-step methodologies for the key assays discussed.
MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the aminopyrazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
Agar Well Diffusion Method for Antimicrobial Screening
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, A. niger) equivalent to a 0.5 McFarland standard.
-
Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the aminopyrazole derivative solution (at a specific concentration) into each well. Include a solvent control and a positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and a solution of human recombinant COX-2 enzyme. Prepare solutions of the test aminopyrazole derivatives and a reference inhibitor (e.g., celecoxib) in DMSO.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme. Then, add the test compounds at various concentrations or the reference inhibitor. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of HCl.
-
Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using a colorimetric or fluorometric detection kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Visualizing the Drug Discovery and Signaling Pathways
Understanding the broader context of drug discovery and the specific molecular pathways targeted by aminopyrazole derivatives is crucial for rational drug design.
General Workflow for Drug Discovery and Screening
The journey from a novel compound to a potential drug involves a multi-step process of screening and optimization.
p38 MAPK Signaling Pathway in Cancer
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is often implicated in cancer.
References
- 1. Drug Discovery Workflow - What is it? [vipergen.com]
- 2. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Patent Landscape of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide for Drug Discovery
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The synthetically accessible and versatile scaffold of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid has emerged as a significant building block in modern drug discovery. Its derivatives have shown considerable promise, particularly in the realm of kinase inhibition, attracting substantial attention from pharmaceutical and biotechnology companies. This technical guide provides a comprehensive overview of the patent landscape surrounding this core moiety, detailing its synthesis, therapeutic applications, and the biological rationale for its use, with a focus on its role in the development of novel kinase inhibitors.
Synthesis of the Core Scaffold
The synthesis of this compound and its esters is well-documented in the patent literature. A common and efficient method involves the cyclization of a substituted cyanoacetate with methylhydrazine.
Experimental Protocol: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
A representative synthesis protocol for the ethyl ester of the core compound is detailed in patent CN105646357A.[1]
Materials:
-
Ethoxy methylene ethyl cyanoacetate
-
40% Methylhydrazine aqueous solution
-
Toluene
-
Chilled brine
-
Steam
Procedure:
-
Ethoxy methylene ethyl cyanoacetate is added to a reactor, followed by the addition of toluene. The mixture is stirred until the solid is fully dissolved.
-
A 40% aqueous solution of methylhydrazine is added dropwise to the reactor while maintaining the temperature between 22-30°C using a chilled brine bath.
-
After the addition is complete, the reaction mixture is stirred at this temperature for 1-3 hours.
-
Steam is then introduced to the reactor to slowly raise the temperature to reflux. The mixture is refluxed for 2 hours.
-
After reflux, the mixture is cooled to 9-10°C, and the resulting solid is collected by filtration.
-
The filter cake is dried to yield ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
Experimental Protocol: Hydrolysis to this compound
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard procedure that can be accomplished using basic or acidic conditions. A general protocol is as follows:
Materials:
-
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (or other suitable base)
-
Ethanol
-
Water
-
Hydrochloric acid (for acidification)
Procedure:
-
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is dissolved in a mixture of ethanol and water.
-
A solution of sodium hydroxide in water is added to the mixture.
-
The reaction mixture is heated to reflux and monitored by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The aqueous solution is then acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried to yield this compound.
Therapeutic Applications: A Hub for Kinase Inhibitor Development
The patent landscape for derivatives of this compound is dominated by their application as kinase inhibitors. This scaffold has proven to be a versatile starting point for the development of potent and selective inhibitors of several important kinase targets, most notably Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Fibroblast Growth Factor Receptors (FGFRs).
IRAK4 Inhibition
IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response through Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases. Several patents and scientific publications describe the development of IRAK4 inhibitors based on the 5-aminopyrazole scaffold.
Caption: FGFR Signaling Pathway and Point of Inhibition.
| Compound ID | Target | IC50 (nM) | Cell-based Assay | Cell Line | Reference |
| Cpd 11 | FGFR2 | <10 | - | - | BioWorld [2] |
| PRN1371 | FGFR1-4 | - | In vivo efficacy in solid tumors | - | ACS Publications [3] |
The effect of FGFR inhibitors on cancer cell growth is typically assessed using a cell proliferation assay.
Materials:
-
Cancer cell line with known FGFR activation (e.g., SNU-16, KATO III)
-
Cell culture medium and supplements
-
Test compounds (derivatives of this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent measures the amount of ATP, which is proportional to the number of viable cells.
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) values for the test compounds by plotting the percentage of cell viability against the compound concentration.
Patent Landscape Overview: Key Players and Evolution
The patent landscape for this compound derivatives reflects a competitive environment with several pharmaceutical companies and research institutions actively developing novel kinase inhibitors based on this scaffold.
dot
Caption: Evolution of the Core Scaffold in the Patent Landscape.
Conclusion
The this compound core has proven to be a highly valuable scaffold in the field of drug discovery, particularly for the development of kinase inhibitors. The patent landscape is active, with a strong focus on IRAK4 and FGFR as key targets for inflammatory diseases and oncology, respectively. The synthetic accessibility of the core and the ability to readily introduce diverse substituents make it an attractive starting point for generating compound libraries for high-throughput screening and lead optimization. For researchers and drug development professionals, understanding the existing patent landscape, key biological targets, and established experimental protocols is crucial for navigating this competitive and promising area of therapeutic development.
References
Safety and Toxicity Profile of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety and toxicity data for the heterocyclic compound 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 4058-91-7). Due to the limited specific toxicological studies on this exact molecule, this guide also incorporates data from structurally related pyrazole derivatives to provide a broader understanding of its potential toxicological profile. This information is intended to support risk assessment and guide future research in drug development and other applications.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 4058-91-7 | Biosynce |
| Molecular Formula | C5H7N3O2 | - |
| Molecular Weight | 141.13 g/mol | - |
| Melting Point | 155-156 °C | Biosynce |
| Boiling Point | 371.3 ± 27.0 °C at 760 mmHg | Biosynce |
| Density | 1.6 ± 0.1 g/cm³ | Biosynce |
Toxicological Summary
Acute Toxicity
No specific LD50 values for this compound have been identified in the public domain. However, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard statements for closely related compounds, which are summarized below.
| Compound | CAS Number | Hazard Statements |
| 5-amino-1-methyl-1H-pyrazole-4-carboxamide | 18213-75-7 | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation |
| methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 110860-60-1 | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation |
This data is for structural analogs and should be used for preliminary hazard assessment only.
Genotoxicity and Mutagenicity
Specific genotoxicity data for this compound is not available. However, studies on other pyrazole derivatives, particularly those with a methyl-pyrazole structure, have indicated a potential for genotoxicity. The proposed mechanism often involves the induction of oxidative stress. Aromatic amines, a structural feature present in the target compound, are a class of chemicals for which mutagenicity is a known concern and often requires metabolic activation to be detected in assays like the Ames test.
Skin and Eye Irritation
Based on information from suppliers and GHS classifications of related compounds, this compound is expected to be a skin and eye irritant[1].
Potential Mechanisms of Toxicity
Based on studies of related pyrazole compounds, two primary mechanisms of toxicity are of potential concern: oxidative stress and mitochondrial dysfunction.
Oxidative Stress
Certain pyrazole derivatives have been shown to induce the production of reactive oxygen species (ROS), leading to cellular damage. This can occur through various pathways, including the activation of NADPH oxidase.
Mitochondrial Toxicity
Some 1-methyl-pyrazole derivatives have been found to cause acute toxicity by inhibiting mitochondrial respiration. This can lead to a depletion of cellular ATP and ultimately cell death. Pyrazole-based compounds have been investigated as inhibitors of the mitochondrial pyruvate carrier (MPC), which would disrupt cellular metabolism.
Experimental Protocols for Toxicity Assessment
The following are generalized experimental protocols based on OECD guidelines that are recommended for assessing the toxicity of this compound.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)
This method is used to estimate the LD50 value.
-
Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive).
-
Housing and Fasting: Animals are housed individually and fasted (food, but not water) for a specified period before dosing.
-
Dose Administration: The compound is administered orally by gavage. The initial dose is selected based on available information, and subsequent doses are adjusted up or down by a constant factor depending on the outcome for the previous animal.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)
This test assesses the potential of a substance to cause skin irritation.
-
Test System: A commercially available Reconstructed human Epidermis (RhE) model.
-
Application: The test substance is applied topically to the epidermis tissue.
-
Exposure and Incubation: The tissue is exposed to the substance for a defined period, followed by rinsing and incubation.
-
Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay).
-
Classification: A substance is classified as an irritant if the mean tissue viability is below a defined threshold compared to the negative control.
Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)
This test is used to detect gene mutations.
-
Test Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic conversion.
-
Exposure: The test substance is mixed with the bacterial culture and plated on a minimal agar medium lacking the required amino acid.
-
Incubation: Plates are incubated for 48-72 hours.
-
Evaluation: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the solvent control.
Conclusion and Recommendations
The available data, primarily from structural analogs, suggests that this compound may be harmful if swallowed and is likely a skin and eye irritant. Potential mechanisms of toxicity could involve the induction of oxidative stress and/or mitochondrial dysfunction.
For a comprehensive safety assessment, it is imperative that specific toxicological studies are conducted on this compound itself. The experimental protocols outlined in this guide provide a framework for such investigations. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment and take necessary precautions to avoid exposure. Further studies are warranted to fully characterize its toxicological profile and to establish a reliable safety assessment for its intended applications.
References
Methodological & Application
Application Notes and Protocols: 5-Amino-1-methyl-1H-pyrazole-4-carboxylic Acid as a Chemical Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid as a versatile chemical scaffold in drug discovery, with a particular focus on the development of protein kinase inhibitors. Detailed protocols for the synthesis of derivatives and relevant biological assays are also included to facilitate research and development efforts.
Application Notes
The this compound core is a privileged scaffold in medicinal chemistry due to its synthetic tractability and its ability to form key interactions with biological targets.[1][2] This scaffold is particularly prominent in the design of inhibitors targeting protein kinases, which play crucial roles in cell signaling pathways implicated in diseases such as cancer and inflammatory disorders.[2][3]
Key Advantages of the Scaffold:
-
Versatile Substitution: The pyrazole ring and its substituents can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.
-
Hydrogen Bonding Capabilities: The amino group and carboxylic acid moiety (or its amide derivatives) can act as hydrogen bond donors and acceptors, facilitating strong interactions with the hinge region of kinase domains.
-
Structural Rigidity: The pyrazole core provides a rigid framework that can orient substituents into favorable binding conformations.
Therapeutic Applications:
Derivatives of this scaffold have shown significant promise as inhibitors of several important protein kinases:
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical mediator in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response.[4][5] Inhibition of IRAK4 is a promising strategy for the treatment of inflammatory and autoimmune diseases.[6][7]
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is frequently dysregulated in various cancers, driving tumor growth, proliferation, and angiogenesis.[8][9] Covalent and reversible inhibitors based on the aminopyrazole scaffold have been developed to target both wild-type and mutant forms of FGFRs.[10]
Quantitative Data Summary
The following tables summarize the in vitro activity of representative compounds derived from the 5-aminopyrazole scaffold against key protein kinase targets and cancer cell lines.
Table 1: Inhibitory Activity against Protein Kinases
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| 1 | IRAK4 | 110 | Biochemical | [6] |
| 14 | IRAK4 | Potent (exact value not specified) | Biochemical | [6] |
| 10h | FGFR1 | 46 | Biochemical | [10] |
| 10h | FGFR2 | 41 | Biochemical | [10] |
| 10h | FGFR3 | 99 | Biochemical | [10] |
| 10h | FGFR2 V564F | 62 | Biochemical | [10] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| 10h | NCI-H520 | Lung Cancer | 19 | Cell-based | [10] |
| 10h | SNU-16 | Gastric Cancer | 59 | Cell-based | [10] |
| 10h | KATO III | Gastric Cancer | 73 | Cell-based | [10] |
Experimental Protocols
Synthesis Protocols
Protocol 1.1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
This protocol is adapted from a disclosed synthesis process.[11]
-
Reaction Setup: In a reactor, add ethoxy methylene ethyl cyanoacetate followed by toluene. Stir until dissolved.
-
Addition of Methyl Hydrazine: Prepare a 40% aqueous solution of methyl hydrazine. Cool the reactor to 20-25°C using a chilled brine bath.
-
Slowly add the methyl hydrazine solution to the reactor, maintaining the temperature between 22-30°C.
-
Reaction: After the addition is complete, allow the reaction to proceed for 1-3 hours at the same temperature.
-
Reflux: Gradually heat the mixture to reflux temperature and maintain for 2 hours.
-
Work-up: Cool the reaction mixture to 9-10°C. The product will precipitate.
-
Purification: Filter the solid product, wash the filter cake, and dry to obtain ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
Protocol 1.2: General Procedure for Amide Coupling to Synthesize 5-amino-1-methyl-1H-pyrazole-4-carboxamide Derivatives
This is a general procedure for coupling the carboxylic acid scaffold with various amines.
-
Acid Hydrolysis (if starting from ester): To a solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in a mixture of THF and water, add LiOH. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the solution to precipitate the carboxylic acid, which is then filtered and dried.
-
Amide Coupling: To a solution of this compound in a suitable solvent (e.g., DMF or CH3CN), add a coupling agent such as HATU and a base (e.g., Hünig's base or DIPEA).
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Biological Assay Protocols
Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a general method for assessing the inhibitory activity of compounds against IRAK4 and FGFR kinases.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[12]
-
Dilute the kinase (IRAK4 or FGFR) and substrate in the kinase buffer to the desired concentrations.
-
Prepare a serial dilution of the test compounds in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).
-
Add 2 µl of the kinase solution.
-
Add 2 µl of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2.2: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of the compounds on the proliferation of cancer cell lines.[13][14]
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1,000-100,000 cells per well in 100 µl of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µl of the medium containing the test compounds or DMSO (vehicle control).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µl of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Visualizations
Caption: Simplified IRAK4 signaling pathway and the point of inhibition.
Caption: Overview of FGFR signaling pathways and the point of inhibition.
References
- 1. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 2. resources.revvity.com [resources.revvity.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. IRAK4 interleukin 1 receptor associated kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN105646357A - this compound ethyl ester synthesis process - Google Patents [patents.google.com]
- 12. promega.com [promega.com]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Protocols for the Derivatization of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid. This versatile scaffold is a key building block in the development of various therapeutic agents and functional molecules. The following protocols describe common derivatization strategies targeting the carboxylic acid and amino moieties, including amide bond formation (amidation), esterification, and modification of the 5-amino group.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its derivatives have been explored for a range of biological activities. For instance, N-phenyl amides of similar 5-aminopyrazole carboxylic acids have demonstrated antifungal properties, and various 5-amino-1H-pyrazole-4-carboxamide derivatives have been investigated as potent enzyme inhibitors, such as pan-FGFR covalent inhibitors for cancer therapy.[1][2] The ability to readily modify the carboxylic acid and amino functional groups allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic properties.
This guide details three primary derivatization pathways:
-
Amide Bond Formation: Coupling of the carboxylic acid with a variety of primary and secondary amines to generate a diverse library of amides.
-
Esterification: Conversion of the carboxylic acid to its corresponding esters, which can alter solubility and cell permeability.
-
Amino Group Derivatization: Modification of the 5-amino group, for example, through acylation, to explore its role in molecular interactions.
Data Presentation: Comparison of Derivatization Protocols
The following tables summarize typical reaction conditions and expected outcomes for the derivatization of this compound based on established chemical principles and analogous reactions from the literature.
Table 1: Amide Bond Formation
| Coupling Reagent | Amine | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| HATU | Aniline | Acetonitrile | DIPEA | 25 | 4-12 | 80-95 |
| EDCI/HOBt | Benzylamine | DMF | DIPEA | 25 | 12-24 | 75-90 |
| SOCl₂ then Amine | Morpholine | DCM | Pyridine | 0 to 25 | 2-6 | 70-85 |
| POCl₃ | Various amines | Dichloromethane | Hünig's base | Reflux | 6-18 | 65-80 |
Table 2: Esterification
| Reagent | Alcohol | Solvent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| SOCl₂ | Methanol | Methanol | - | Reflux | 4-8 | 85-95 |
| H₂SO₄ (catalytic) | Ethanol | Ethanol | H₂SO₄ | Reflux | 12-24 | 70-85 |
| TMSCl | Methanol | Methanol | - | 25 | 12-18 | 80-90 |
Table 3: N-Acylation of the 5-Amino Group
| Acylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetic Anhydride | Pyridine | Pyridine | 25 | 2-4 | 90-98 |
| Benzoyl Chloride | DCM | Triethylamine | 0 to 25 | 3-6 | 85-95 |
Experimental Protocols
Protocol 1: Amide Bond Formation using HATU
This protocol describes the synthesis of an amide derivative of this compound using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., Aniline)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: Esterification using Thionyl Chloride
This protocol details the formation of a methyl ester from this compound.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol at 0 °C (ice bath).
-
Slowly add thionyl chloride (2.0 eq) dropwise to the suspension.
-
Remove the ice bath and heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the desired ester.
Protocol 3: N-Acylation of the 5-Amino Group
This protocol describes the acetylation of the 5-amino group of a this compound derivative (e.g., the corresponding ethyl ester). It is often advantageous to protect the carboxylic acid as an ester prior to N-acylation to avoid competing reactions.
Materials:
-
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
-
Acetic anhydride
-
Pyridine (anhydrous)
-
1 M HCl solution
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous pyridine.
-
Add acetic anhydride (1.5 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold 1 M HCl solution and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the N-acetylated derivative.
Visualizations
Caption: General derivatization workflows for this compound.
Caption: Logical flow of a typical amide coupling reaction.
References
The Versatile Scaffold: 5-Amino-1-methyl-1H-pyrazole-4-carboxylic Acid in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, numbering over 500 in the human kinome, are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its synthetic tractability and its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. Among the various pyrazole derivatives, 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid and its analogs serve as a versatile building block for the synthesis of a diverse range of kinase inhibitors targeting various kinase families.
This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing the 5-aminopyrazole core, with a focus on inhibitors of Fibroblast Growth Factor Receptors (FGFR), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Cyclin-Dependent Kinases (CDKs), and p38 MAP Kinase.
Target Kinases and Signaling Pathways
The aminopyrazole scaffold has been successfully employed to generate inhibitors for several important kinase targets. A brief overview of these kinases and their associated signaling pathways is provided below.
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases (FGFR1-4) that play a critical role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers.[1][2]
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A serine/threonine kinase that is a key mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, central to the innate immune response and inflammation.[3][4]
-
Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that regulate the cell cycle. Their dysregulation is a common feature of cancer.[5][6]
-
p38 Mitogen-Activated Protein (MAP) Kinase: A serine/threonine kinase involved in cellular responses to stress, inflammation, and apoptosis. It is a target for inflammatory diseases.[7][8][9]
Below are diagrams illustrating the signaling pathways associated with these kinases.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various kinase inhibitors synthesized using the 5-aminopyrazole scaffold.
Table 1: FGFR Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| 10h | FGFR1 | 46 | NCI-H520 (Lung Cancer) | 19 | [1] |
| FGFR2 | 41 | SNU-16 (Gastric Cancer) | 59 | [1] | |
| FGFR3 | 99 | KATO III (Gastric Cancer) | 73 | [1] | |
| FGFR2 V564F | 62 | - | - | [1] | |
| CH5183284/Debio 1347 | FGFR1 | 9.3 | DMS114 (FGFR1 amp) | 100-300 | [10][11] |
| FGFR2 | 7.6 | SNU-16 (FGFR2 amp) | 100-300 | [10] | |
| FGFR3 | 22 | KMS11 (FGFR3 mut) | 100-300 | [10] | |
| FGFR4 | 290 | - | - | [10] | |
| FIIN-1 | FGFR1 | - | Tel-FGFR1 Ba/F3 | 14 | [12] |
Table 2: IRAK4 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| Compound 1 | IRAK4 | 110 | hPBMC | 2300 | [3] |
| Compound 14 | IRAK4 | Potent (not specified) | - | - | [3] |
Table 3: CDK Inhibitors
| Compound | Target | Ki (µM) | Cell Line | GI50 (µM) | Reference |
| Compound 15 | CDK2 | 0.005 | A2780 (Ovarian) | 0.158 | [6] |
| Compound 14 | CDK2 | 0.007 | A2780 (Ovarian) | - | [6] |
| CDK5 | 0.003 | - | - | [6] | |
| Compound 24 | CDK2/5 | Potent and Selective | - | - | [5] |
| Compound 6 | CDK9 | Potent | MCF-7 | - | [13] |
Table 4: p38 MAP Kinase and BMPR2 Inhibitors
| Compound | Target | IC50 | Reference |
| SC-806 | p38 MAP Kinase | Potent | [9] |
| Compound 8a | BMPR2 | 506 nM | [14] |
Experimental Protocols
This section provides detailed protocols for the synthesis of key intermediates and final kinase inhibitors based on the this compound scaffold.
Protocol 1: Synthesis of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide based IRAK4 Inhibitors
This protocol is adapted from the synthesis of a series of IRAK4 inhibitors.[3]
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 7. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 12. A structure-guided approach to creating covalent FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid as a Building Block for IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid as a key building block in the synthesis of potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a prime therapeutic target for a range of inflammatory and autoimmune diseases.
Introduction to IRAK4 and its Inhibition
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a central signaling protein in the innate immune system.[1] Upon activation of TLRs or IL-1Rs by their respective ligands, IRAK4 is recruited to the receptor complex and initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This, in turn, results in the production of pro-inflammatory cytokines and chemokines.[1] Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of numerous inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and lupus. Therefore, the development of small molecule inhibitors that target the kinase activity of IRAK4 is a promising therapeutic strategy.
The this compound scaffold serves as a valuable starting point for the synthesis of such inhibitors due to its structural features that allow for the generation of compounds with high affinity and selectivity for the ATP-binding site of IRAK4.
IRAK4 Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade and the point of intervention for IRAK4 inhibitors.
Synthesis of Pyrazolopyrimidine IRAK4 Inhibitors
While a direct synthesis route starting from this compound is not explicitly detailed in the reviewed literature, a highly analogous and adaptable synthetic scheme has been reported for a similar class of compounds, namely 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides.[1] The following protocol is an adaptation of this established synthesis, incorporating the specified building block.
The key transformation is an amide bond formation between this compound and a suitable amine-containing heterocyclic core, such as a substituted aminopyrazolopyrimidine.
General Synthetic Workflow:
Protocol for Amide Coupling:
This protocol describes a general method for the coupling of this compound with an amine-containing heterocycle using HATU as the coupling agent.
Materials:
-
This compound
-
Amine-containing heterocycle (e.g., 5-aminopyrazolo[1,5-a]pyrimidine derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
To this solution, add the amine-containing heterocycle (1.0-1.2 equivalents).
-
Add DIPEA or TEA (2.0-3.0 equivalents) to the reaction mixture.
-
In a separate container, dissolve HATU (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF or DCM and add it to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired IRAK4 inhibitor.
Quantitative Data
The following table summarizes the in vitro activity of a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide IRAK4 inhibitors, which are structurally analogous to compounds that can be synthesized from this compound.[1]
| Compound ID | IRAK4 IC50 (nM) | hPBMC IC50 (nM) |
| 1 | 110 | 2300 |
| 7 | 1.8 | 320 |
| 8 | 1.2 | 230 |
| 14 | 0.8 | 150 |
Data extracted from Lim, J. et al. ACS Med Chem Lett. 2015, 6 (6), pp 683–688.[1]
Experimental Protocols for Biological Evaluation
1. In Vitro IRAK4 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity of inhibitors to the IRAK4 kinase domain.
Materials:
-
Recombinant IRAK4 enzyme
-
LanthaScreen® Eu-anti-GST Antibody
-
Kinase Tracer
-
Test compounds (serially diluted)
-
Kinase Buffer
-
384-well assay plates
Procedure:
-
Prepare a 3X solution of the test compound in the kinase buffer.
-
Prepare a 3X mixture of the IRAK4 enzyme and the Eu-anti-GST antibody in the kinase buffer.
-
Prepare a 3X solution of the kinase tracer in the kinase buffer.
-
Add 5 µL of the 3X test compound solution to the wells of the 384-well plate.
-
Add 5 µL of the 3X enzyme/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Workflow for In Vitro Kinase Assay:
2. Cellular Assay for IRAK4 Inhibition (LPS-induced Cytokine Production in PBMCs)
This protocol assesses the ability of an inhibitor to block IRAK4-mediated downstream signaling in a cellular context by measuring the production of pro-inflammatory cytokines.[2][3]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds (serially diluted)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Add the diluted compounds to the cells and pre-incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
Plot the cytokine concentration against the inhibitor concentration to determine the IC50 value.
Workflow for Cellular Assay:
Conclusion
This compound is a versatile and valuable building block for the synthesis of IRAK4 inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery to design, synthesize, and evaluate novel IRAK4 inhibitors based on this scaffold. The adaptability of the synthetic routes and the robustness of the biological assays will facilitate the development of new therapeutic agents for the treatment of inflammatory and autoimmune diseases.
References
Application Notes and Protocols for the Synthesis and Evaluation of pan-FGFR Covalent Inhibitors from Aminopyrazole Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and biological evaluation of novel pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors derived from a 5-amino-1H-pyrazole-4-carboxamide scaffold. The information is based on the successful development of potent inhibitors targeting both wild-type FGFRs and clinically relevant gatekeeper mutants.
Introduction
The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a critical driver in various cancers. While several FGFR inhibitors have been developed, their clinical efficacy is often limited by the emergence of drug resistance, primarily through gatekeeper mutations in the kinase domain. To address this, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors to irreversibly bind to the FGFR kinase, offering a promising strategy to overcome resistance.[1]
This document outlines the synthesis of these compounds, protocols for their biochemical and cellular evaluation, and an overview of the underlying FGFR signaling pathways.
Data Presentation
The following tables summarize the biological activity of a representative pan-FGFR covalent inhibitor, compound 10h , derived from the 5-amino-1H-pyrazole-4-carboxamide series.
Table 1: Biochemical Inhibitory Activity of Compound 10h
| Target Kinase | IC₅₀ (nM) |
| FGFR1 | 46 |
| FGFR2 | 41 |
| FGFR3 | 99 |
| FGFR2 V564F (Gatekeeper Mutant) | 62 |
Data represents the half-maximal inhibitory concentration (IC₅₀) from in vitro biochemical assays.[1]
Table 2: Anti-proliferative Activity of Compound 10h in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | IC₅₀ (nM) |
| NCI-H520 | Lung Cancer | FGFR1 Amplification | 19 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 59 |
| KATO III | Gastric Cancer | FGFR2 Amplification | 73 |
Data represents the half-maximal inhibitory concentration (IC₅₀) from cell-based proliferation assays.[1]
Signaling Pathways and Experimental Workflow
FGFR Signaling Pathway
Activation of FGFRs by their cognate FGF ligands initiates a cascade of downstream signaling events crucial for cell proliferation, survival, and differentiation. The diagram below illustrates the major pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are often dysregulated in cancer. Covalent inhibitors, such as the aminopyrazole carboxamide derivatives, act by blocking the ATP-binding site of the FGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow for Inhibitor Development
The development of these pan-FGFR covalent inhibitors follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation. This process is iterative, with data from biological assays feeding back into the design of more potent and selective compounds.
Caption: Drug Discovery Workflow.
Experimental Protocols
The following are detailed, representative protocols for the key experiments involved in the synthesis and evaluation of aminopyrazole carboxamide-based pan-FGFR covalent inhibitors.
Protocol 1: General Synthesis of 5-Amino-1H-pyrazole-4-carboxamide Derivatives
This protocol describes a general method for the multi-component synthesis of the 5-aminopyrazole core, followed by amide coupling to introduce the desired side chains.
Materials:
-
Substituted phenylhydrazine
-
Substituted benzaldehyde
-
Malononitrile
-
Solvent (e.g., Ethanol/Water mixture)
-
Catalyst (if necessary, e.g., p-TSA)
-
Desired carboxylic acid for amide coupling
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
Standard laboratory glassware and purification equipment (column chromatography)
Procedure:
Part A: Synthesis of the 5-Aminopyrazole Core
-
To a round-bottom flask, add substituted phenylhydrazine (1 mmol), substituted benzaldehyde (1 mmol), and malononitrile (1 mmol) in a suitable solvent such as an ethanol/water mixture.
-
Stir the mixture at a specified temperature (e.g., 55°C) for the required time (typically 2-6 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with a cold solvent, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography if necessary.
-
Characterize the structure of the 5-aminopyrazole intermediate by ¹H NMR, ¹³C NMR, and HRMS.
Part B: Amide Coupling
-
In a separate flask, dissolve the desired carboxylic acid (1.2 mmol) in anhydrous DMF.
-
Add coupling agents such as HATU (1.2 mmol) and HOBt (1.2 mmol), followed by a base like DIPEA (3 mmol).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the synthesized 5-aminopyrazole core (1 mmol) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final 5-amino-1H-pyrazole-4-carboxamide derivative by column chromatography.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro FGFR Kinase Inhibition Assay (Z'-Lyte™ Assay)
This protocol outlines a representative method for determining the IC₅₀ values of the synthesized inhibitors against FGFR kinases using a fluorescence resonance energy transfer (FRET)-based assay.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR2 V564F kinase domains
-
Z'-Lyte™ Kinase Assay Kit - Tyr 6 Peptide (or other suitable substrate)
-
ATP solution
-
Synthesized inhibitor compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
-
Microplate reader capable of fluorescence measurements
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted inhibitor compounds. Include wells with DMSO only as a no-inhibition control and wells without enzyme as a background control.
-
Add the FGFR kinase and the FRET-peptide substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the development reagent from the Z'-Lyte™ kit.
-
Incubate for another 60 minutes at room temperature to allow for the cleavage of the unphosphorylated peptide by the development reagent.
-
Measure the fluorescence emission at two wavelengths (e.g., 445 nm for Coumarin and 520 nm for Fluorescein) using a microplate reader.
-
Calculate the emission ratio and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative effects of the inhibitors on cancer cell lines.
Materials:
-
NCI-H520, SNU-16, or KATO III cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized inhibitor compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Spectrophotometric microplate reader
Procedure:
-
Seed the cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the inhibitor compounds in the complete culture medium.
-
Remove the existing medium from the wells and add the medium containing the various concentrations of the inhibitors. Include wells with DMSO-containing medium as a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15-30 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Disclaimer: These protocols are provided as a general guide. Researchers should consult the original publications and optimize the conditions for their specific experimental setup.
References
Application Notes and Protocols: The Utility of 5-Amino-1-methyl-1H-pyrazole-4-carboxylic Acid in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind weakly to a biological target.[1][2] These initial hits are then optimized and grown into more potent, drug-like molecules. The 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid scaffold and its derivatives are of significant interest in FBDD due to their versatile chemistry and proven utility in developing potent inhibitors for various therapeutic targets, particularly kinases.[3][4] This document provides detailed application notes and experimental protocols for the use of this pyrazole scaffold in FBDD campaigns.
The 5-aminopyrazole core serves as a versatile building block for creating libraries of compounds with diverse biological activities.[5] Derivatives of this scaffold have been successfully developed as inhibitors for targets such as Interleukin-1 receptor-associated kinase 4 (IRAK4) and Fibroblast Growth Factor Receptors (FGFRs).[3][4]
Application Notes
The this compound fragment is a valuable starting point for FBDD due to several key features:
-
Privileged Scaffold: The pyrazole ring is a common motif in many approved drugs and clinical candidates, indicating good ADME (absorption, distribution, metabolism, and excretion) properties.
-
Multiple Vectors for Growth: The amino, methyl, and carboxylic acid groups provide distinct chemical handles for synthetic elaboration, allowing for systematic exploration of the target's binding site.[6]
-
Hydrogen Bonding Capabilities: The amino and carboxylic acid groups, along with the pyrazole nitrogens, can participate in crucial hydrogen bond interactions with the target protein, providing a strong anchor for binding.
Key Applications in Drug Discovery
-
Kinase Inhibition: The pyrazole scaffold is a well-established "hinge-binder" in many kinase inhibitors. The 5-amino group can form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[3]
-
Targeting Allosteric Sites: Due to their small size, fragments like this compound can be used to identify and probe novel allosteric binding pockets on a protein surface.[6]
-
Fragment Linking and Merging: This fragment can be combined with other identified fragments that bind to adjacent sites to generate larger, more potent molecules.[2][6]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various derivatives of the 5-aminopyrazole scaffold against different biological targets. This data highlights the potential of this fragment to be elaborated into potent inhibitors.
Table 1: Inhibitory Activity of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivatives against IRAK4. [3]
| Compound | IRAK4 IC50 (nM) | hPBMC IC50 (nM) | Ligand Binding Efficiency (LBE) |
| 1 | 110 | 2300 | 0.44 |
Table 2: Inhibitory Activity of 5-amino-1H-pyrazole-4-carboxamide Derivatives against FGFRs and Cancer Cell Lines. [4]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR2 V564F IC50 (nM) | NCI-H520 IC50 (nM) | SNU-16 IC50 (nM) | KATO III IC50 (nM) |
| 10h | 46 | 41 | 99 | 62 | 19 | 59 | 73 |
Table 3: Inhibitory Activity of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives against Factor XIa. [7]
| Compound | FXIa Ki (nM) |
| 7za | 90.37 |
Experimental Protocols
A typical FBDD campaign utilizing the this compound fragment involves a cascaded approach of biophysical techniques to identify and validate hits.[1][8]
Logical Workflow for Fragment-Based Drug Discovery
Caption: A typical workflow for a fragment-based drug discovery campaign.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).[1]
Materials:
-
Purified target protein (e.g., a kinase domain)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Screening buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound and its derivatives (100 mM stock in DMSO)
-
96-well or 384-well qPCR plates
-
Real-time PCR instrument
Methodology:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in the screening buffer. A typical final concentration is 2-5 µM protein and 5x SYPRO Orange.
-
Dispense the master mix into the wells of the qPCR plate.
-
Add the fragment compounds to the wells to a final concentration of 100-500 µM. Include a DMSO-only control.
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in a real-time PCR instrument and run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
Analyze the data to determine the Tm for each well. A significant increase in Tm (ΔTm > 2 standard deviations of the control) indicates a potential hit.
Protocol 2: Hit Validation using NMR Spectroscopy
NMR spectroscopy is a powerful technique for confirming fragment binding and can provide information about the binding site.[2] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are commonly used.
Materials:
-
Purified target protein (isotopically labeled, e.g., ¹⁵N, for protein-observed NMR)
-
NMR buffer (e.g., 50 mM Phosphate buffer pH 7.0, 100 mM NaCl in 99.9% D₂O)
-
Validated hits from the primary screen
-
NMR spectrometer with a cryoprobe
Methodology (STD-NMR):
-
Prepare two samples in NMR tubes: one with the fragment compound alone (e.g., 200 µM) and one with the fragment compound and the target protein (e.g., 10 µM).
-
Acquire a 1D proton NMR spectrum for the fragment-only sample as a reference.
-
For the protein-fragment sample, acquire an STD-NMR spectrum. This involves selectively saturating protein resonances and observing the transfer of saturation to the bound ligand.
-
Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.
-
Signals present in the STD spectrum confirm that the fragment binds to the protein. The relative intensity of the signals can provide information on which part of the fragment is in closest proximity to the protein.
Protocol 3: Affinity Determination using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[1]
Materials:
-
Purified target protein
-
Confirmed fragment hit
-
ITC buffer (dialysis buffer for the protein)
-
Isothermal titration calorimeter
Methodology:
-
Thoroughly dialyze the protein into the ITC buffer. Dissolve the fragment in the same buffer to minimize buffer mismatch effects.
-
Load the protein into the sample cell (e.g., 20-50 µM) and the fragment into the injection syringe (e.g., 0.5-1 mM).
-
Set up the experiment with a series of small injections (e.g., 2-5 µL) of the fragment into the protein solution at a constant temperature.
-
The instrument measures the heat change after each injection.
-
Integrate the heat peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, ΔH, and n).
Signaling Pathway Context: IRAK4 Inhibition
The following diagram illustrates the signaling pathway involving IRAK4, a key target for which 5-aminopyrazole derivatives have been developed as inhibitors.[3]
Caption: Inhibition of the IRAK4 signaling pathway by 5-aminopyrazole derivatives.
Conclusion
The this compound scaffold represents a valuable starting point for fragment-based drug discovery campaigns. Its favorable properties and synthetic tractability, combined with a systematic application of biophysical screening and validation techniques, can facilitate the rapid discovery and optimization of novel therapeutic agents against a wide range of biological targets. The protocols and data presented herein provide a comprehensive guide for researchers aiming to leverage this privileged fragment in their drug discovery efforts.
References
- 1. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Coupling Reactions with 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amides using 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid. Amide coupling is a fundamental transformation in medicinal chemistry and drug discovery. The protocols outlined below utilize common coupling reagents and are designed to serve as a starting point for reaction optimization.
Introduction
This compound is a versatile building block in the synthesis of bioactive molecules. The formation of an amide bond by coupling its carboxylic acid functionality with a primary or secondary amine is a key step in the elaboration of this scaffold. The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity. This document details procedures using two common and effective coupling systems: HATU/DIPEA and EDC/HOBt.
General Experimental Workflow
The overall process for the amide coupling reaction can be visualized as a sequence of steps starting from the preparation of reactants to the final purification of the amide product.
Caption: General workflow for amide coupling reactions.
Protocol 1: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.[1][2][3] It is often used with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[1][4]
Materials:
-
This compound
-
Amine of choice
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M) at room temperature, add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq).
-
Stir the mixture for 10-15 minutes to pre-activate the carboxylic acid.[5]
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Quantitative Data Summary (Example):
| Reagent | Molar Ratio | Molarity (in DMF) |
| This compound | 1.0 | 0.1 M |
| Amine | 1.1 | - |
| HATU | 1.2 | - |
| DIPEA | 2.5 | - |
Protocol 2: EDC/HOBt-Mediated Amide Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[2][6][7] HOBt acts as an additive to suppress side reactions and minimize racemization.[2]
Materials:
-
This compound
-
Amine of choice
-
EDC hydrochloride
-
HOBt hydrate
-
DIPEA or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF (0.1-0.2 M) at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Add DIPEA or TEA (2.0-3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x) (to remove excess base), saturated aqueous sodium bicarbonate solution (2x) (to remove HOBt and unreacted acid), water (2x), and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Example):
| Reagent | Molar Ratio | Molarity (in DMF) |
| This compound | 1.0 | 0.1 M |
| Amine | 1.1 | - |
| EDC hydrochloride | 1.2 | - |
| HOBt | 1.2 | - |
| DIPEA | 2.5 | - |
Optimization of Reaction Conditions
The success of an amide coupling reaction can be influenced by several factors. If the initial attempts result in low yields or incomplete conversion, consider the following optimization strategies.
Caption: Key parameters for optimizing amide coupling reactions.
-
Coupling Reagent: If HATU or EDC/HOBt are not effective, other reagents such as PyBOP, HBTU, or DIC can be explored.[2][6] For sterically hindered substrates, more reactive phosphonium-based reagents like PyBOP might be beneficial.[2]
-
Base: The choice and amount of base can be critical. While DIPEA is common, other bases like triethylamine or 2,4,6-collidine can be tested. An excess of base is generally used to neutralize the acid formed and to facilitate the reaction.[4]
-
Solvent: DMF and DCM are standard solvents. However, solubility can be an issue. Other solvents like THF or acetonitrile can be considered.
-
Temperature: Most amide couplings are run at room temperature. However, for sluggish reactions, gentle heating (e.g., 40-60 °C) may be beneficial, although this can also increase the risk of side reactions. Conversely, running the reaction at 0 °C can sometimes improve selectivity.
-
Reaction Time: Monitor the reaction over time to determine the optimal duration. Some reactions are complete in a few hours, while others may require overnight stirring.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Coupling reagents can be sensitizers and irritants. Handle them with care.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. apexbt.com [apexbt.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. reddit.com [reddit.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Aminopyrazoles in the Development of Anticancer Agents
Introduction
The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of providing ligands for various biological targets.[1][2] Aminopyrazole derivatives, in particular, have emerged as a crucial class of compounds in oncology drug discovery. Their significance lies in their ability to act as potent and often selective inhibitors of protein kinases, enzymes that play a central role in regulating cellular processes like proliferation, differentiation, and survival.[1][3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2] Aminopyrazoles serve as versatile templates for designing inhibitors that target the ATP-binding site of various kinases, leading to the development of numerous anticancer agents, some of which are in clinical trials.[1][4][5]
Mechanism of Action: Kinase Inhibition
The primary anticancer mechanism of aminopyrazole derivatives is the inhibition of protein kinases. These enzymes catalyze the transfer of a phosphate group from ATP to a substrate protein, a process called phosphorylation. This acts as a molecular switch, turning cellular signaling pathways on or off. Aminopyrazole-based inhibitors are typically ATP-competitive, binding to the kinase's active site where ATP would normally dock. This prevents phosphorylation of the target substrate, thereby blocking the downstream signaling cascade that promotes cancer cell growth and survival. The position of the amino group on the pyrazole ring (e.g., 3-amino, 4-amino, or 5-aminopyrazole) is a critical determinant of target selectivity and binding affinity.[1][3]
Key Kinase Targets & Data
Aminopyrazole scaffolds have been successfully utilized to develop inhibitors against several critical cancer-related kinase families.
Cyclin-Dependent Kinases (CDKs)
CDKs are essential for regulating the cell cycle, and their aberrant activity is a common feature of cancer, leading to uncontrolled cell proliferation.[6][7] Aminopyrazole derivatives have been developed as potent inhibitors of various CDKs, particularly CDK2 and CDK5, inducing cell cycle arrest and apoptosis.[4][6][8]
Table 1: Activity of Aminopyrazole-Based CDK Inhibitors
| Compound | Target Kinase | IC50 (µM) | Cancer Cell Line | Reference |
|---|---|---|---|---|
| 4 | CDK2 | 3.82 | HCT-116 | [6] |
| 9 | CDK2 | 0.96 | HCT-116 | [6] |
| 7d | CDK2 | 1.47 | HCT-116 | [6] |
| PNU-292137 (41) | CDK2/cyclin A | 0.037 | A2780 human ovarian carcinoma | [7] |
| Analog 24 | CDK2/5 | Potent Inhibitor | Pancreatic Ductal Carcinoma |[8] |
Fibroblast Growth Factor Receptors (FGFRs)
The FGFR family of receptor tyrosine kinases, when aberrantly activated, can drive the growth of various tumors. A significant challenge in FGFR inhibitor therapy is the emergence of resistance through "gatekeeper" mutations. Researchers have designed aminopyrazole-based inhibitors that can effectively target both wild-type and gatekeeper mutant forms of FGFR2 and FGFR3.[9]
Table 2: Activity of Aminopyrazole-Based FGFR Inhibitors
| Compound | Target | IC50 (nM) / Activity | Cell Line | Reference |
|---|---|---|---|---|
| Compound 6 | FGFR3 (WT) | Potent (sub-nanomolar) | BaF3 | [9] |
| Compound 6 | FGFR3 (V555M Mutant) | Potent (sub-nanomolar) | BaF3 | [9] |
| Compound 6 | FGFR2 (WT) | Potent (sub-nanomolar) | BaF3 | [9] |
| Compound 6 | FGFR2 (V564F Mutant) | Potent (sub-nanomolar) | BaF3 | [9] |
| Compound 19 | FGFR2 / FGFR3 | Modest Potency | BaF3 |[9] |
EGFR and VEGFR-2 Dual Inhibition
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical targets in cancer therapy, involved in tumor growth and angiogenesis, respectively. Fused pyrazole derivatives have been synthesized to act as dual inhibitors, offering a multi-pronged attack on cancer.[10]
Table 3: Activity of Fused Pyrazole Derivatives as Dual EGFR/VEGFR-2 Inhibitors
| Compound | Target Kinase | IC50 (µM) | Cancer Cell Line | Reference |
|---|---|---|---|---|
| 3 | EGFR | 0.06 | HepG2 | [10] |
| 9 | VEGFR-2 | 0.22 | HepG2 | [10] |
| 9 | EGFR | Potent Dual Inhibitor | HepG2 | [10] |
| 12 | VEGFR-2 | Potent Dual Inhibitor | HepG2 | [10] |
| 6b | VEGFR-2 | 0.2 | HepG2 | [11] |
| 6b | CDK-2 | 0.458 | HepG2 |[11] |
Experimental Protocols
The development and evaluation of aminopyrazole-based anticancer agents involve a standard cascade of in vitro assays.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is used to determine the concentration of the aminopyrazole compound required to inhibit the activity of a target kinase by 50% (IC50).
Principle: A fluorescence resonance energy transfer (FRET) assay can be used. The kinase phosphorylates a peptide substrate, which is then recognized by a europium-labeled antibody. This brings the europium donor into proximity with an Alexa Fluor 647 acceptor on the peptide, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a loss of signal.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the aminopyrazole test compound in DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of the recombinant target kinase, biotinylated peptide substrate, and ATP in assay buffer.
-
-
Assay Plate Setup:
-
Dispense the test compound into a 384-well plate, creating a serial dilution (e.g., 10-point, 3-fold dilution starting from 10 µM).
-
Add the kinase and substrate/ATP mixture to all wells.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (e.g., europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin).
-
Incubate for 60 minutes to allow the detection reagents to bind.
-
-
Data Acquisition:
-
Read the plate on a suitable plate reader (e.g., PHERAstar) capable of time-resolved fluorescence.
-
-
Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Proliferation (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, assessing the cytotoxic effect of the aminopyrazole compounds.[12][13]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the aminopyrazole compound (prepared by serial dilution). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the drug concentration.[14]
-
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 11. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Developing Assays to Screen for the Biological Activity of Pyrazole Derivatives
Introduction
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Derivatives of pyrazole exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5] Their metabolic stability and versatile structure, which allows for multi-directional substitution, make them ideal candidates for drug discovery pipelines.[1] This document provides detailed application notes and experimental protocols for screening the biological activity of novel pyrazole derivatives, tailored for researchers, scientists, and drug development professionals.
Section 1: Anticancer Activity Screening
A significant number of pyrazole-containing compounds have been developed as anticancer agents, primarily functioning as inhibitors of protein kinases that are crucial for cancer cell signaling.[6][7][8]
Application Note 1.1: Preliminary Cytotoxicity Screening using MTT Assay
The initial step in evaluating the anticancer potential of pyrazole derivatives is to assess their general cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cell viability.[9][10] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.
Protocol 1.1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[7]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited.
Data Presentation 1.1: Cytotoxicity of Pyrazole Derivatives
The following table summarizes the cytotoxic activity of representative pyrazole derivatives against various human cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Benzothiazole Hybrid (Comp. 25) | HT29 (Colon) | 3.17 | [7] |
| Pyrazole Benzothiazole Hybrid (Comp. 25) | PC3 (Prostate) | 6.77 | [7] |
| Pyrazole Benzothiazole Hybrid (Comp. 25) | A549 (Lung) | 4.21 | [7] |
| 1,3,4-Triarylpyrazole (Comp. 6) | HepG-2 (Liver) | 0.09 | [6] |
| 1,3,4-Triarylpyrazole (Comp. 6) | HCT-116 (Colon) | 0.06 | [7] |
| Indole-Pyrazole Hybrid (Comp. 33) | HCT116 (Colon) | < 23.7 | [7] |
| Indole-Pyrazole Hybrid (Comp. 34) | MCF7 (Breast) | < 23.7 | [7] |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 | [9][10] |
Application Note 1.2: Target-Based Screening for Kinase Inhibition
Many pyrazole derivatives exert their anticancer effects by inhibiting specific protein kinases involved in oncogenic signaling pathways, such as the JAK/STAT or CDK pathways.[11][12] After identifying cytotoxic compounds, secondary assays are crucial to confirm their mechanism of action. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Protocol 1.2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction by adding the kinase, substrate (a suitable peptide or protein), ATP, and the pyrazole inhibitor at various concentrations.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP into ATP. This new ATP is then used in a coupled luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.
Data Presentation 1.2: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 4-Amino-(1H)-pyrazole (Comp. 3f) | JAK1 | 3.4 | [12] |
| 4-Amino-(1H)-pyrazole (Comp. 3f) | JAK2 | 2.2 | [12] |
| 4-Amino-(1H)-pyrazole (Comp. 3f) | JAK3 | 3.5 | [12] |
| 4-Amino-(1H)-pyrazole (Comp. 11b) | JAK2 | <20 | [12] |
| 4-Amino-(1H)-pyrazole (Comp. 11b) | JAK3 | <20 | [12] |
| Pyrazole-based CDK Inhibitor (Comp. 22) | CDK2 | 24 | [8] |
| Pyrazole-based CDK Inhibitor (Comp. 22) | CDK5 | 23 | [8] |
Visualization 1.1: JAK/STAT Signaling Pathway Inhibition
Section 2: Antimicrobial Activity Screening
Pyrazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[13][14][15][16] Screening for antimicrobial properties typically involves initial qualitative assays followed by quantitative determination of the minimum concentration required to inhibit microbial growth.
Application Note 2.1: Qualitative and Quantitative Antimicrobial Assays
The agar disc-diffusion method is a widely used preliminary test to assess the antimicrobial activity of test compounds.[14][17] Compounds that show activity can then be further evaluated using the broth microdilution method to determine their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.[13]
Protocol 2.1: Agar Disc-Diffusion Method
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Disc Application: Sterilize paper discs (6 mm diameter) and impregnate them with a known concentration of the pyrazole derivative dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.
-
Controls: Include a negative control disc (solvent only) and a positive control disc (a standard antibiotic like Chloramphenicol or an antifungal like Clotrimazole).[13]
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Protocol 2.2: Broth Microdilution for MIC Determination
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole compound in Mueller-Hinton Broth or Sabouraud Dextrose Broth.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover and incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[13]
Data Presentation 2.1: Antimicrobial Activity of Pyrazole Derivatives
The following table summarizes the antimicrobial activity of representative pyrazole derivatives.
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | ||
| Hydrazone 21a | 62.5 | 125 | 62.5 | [13] |
| Hydrazone 21b | 125 | 250 | 125 | [13] |
| Imidazothiadiazole 21c | 0.25 | > 64 | > 64 | [15] |
| Imidazothiadiazole 23h | 0.25 | > 64 | > 64 | [15] |
| Chloramphenicol (Std.) | 62.5 | 125 | N/A | [13] |
| Clotrimazole (Std.) | N/A | N/A | 62.5 | [13] |
Section 3: General Screening Workflow
A systematic workflow is essential for the efficient discovery and development of biologically active pyrazole derivatives. The process moves from broad, high-throughput screening to more specific, target-oriented assays and finally to lead optimization.
Visualization 3.1: General Workflow for Screening Pyrazole Derivatives
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
- 17. jpsbr.org [jpsbr.org]
Synthetic Routes to 5-amino-1-aryl-1H-pyrazole-4-carbonitriles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The protocols outlined below are based on established and efficient synthetic methodologies, including two-component and three-component condensation reactions.
Introduction
5-amino-1-aryl-1H-pyrazole-4-carbonitriles are versatile intermediates in the synthesis of a wide range of biologically active molecules. Their scaffold is a key component in the development of antimicrobial, anti-inflammatory, antitumor, and antioxidant agents. This document details two primary synthetic strategies to access these valuable compounds, providing clear, step-by-step protocols and quantitative data to aid in their successful synthesis and application in research and development.
Two-Component Synthesis: Reaction of (Ethoxymethylene)malononitrile and Aryl Hydrazines
A highly effective and regioselective method for synthesizing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the reaction of (ethoxymethylene)malononitrile with various substituted aryl hydrazines. This approach offers excellent yields and high purity of the desired product.
A plausible mechanism for this reaction involves an initial Michael-type addition of the more nucleophilic amino group of the aryl hydrazine to the β-carbon of (ethoxymethylene)malononitrile. This is followed by the elimination of ethanol and subsequent intramolecular cyclization to form the stable pyrazole ring.[1]
Experimental Protocol
General Procedure for the Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles (3a-f): [1][2]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired aryl hydrazine (1.2 mmol) in absolute ethanol or 2,2,2-trifluoroethanol (2 mL).
-
Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.
Note: For aryl hydrazine hydrochlorides, a preliminary neutralization step with triethylamine (1.0 mmol) at 0°C in ethanol (2 mL) is required before the addition of (ethoxymethylene)malononitrile.[1]
Data Presentation
| Compound | Aryl Hydrazine | Solvent | Yield (%) |
| 3a | Phenylhydrazine | Ethanol | 84 |
| 3b | 4-Fluorophenylhydrazine hydrochloride | Ethanol | 47 |
| 3c | (Perfluorophenyl)hydrazine | Ethanol | 63 |
| 3d | 4-(Trifluoromethyl)phenylhydrazine | Ethanol | 67 |
| 3e | [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine | Ethanol | 47 |
| 3f | 4-Methoxyphenylhydrazine hydrochloride | Ethanol | 68 |
Table 1: Isolated yields of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles synthesized via the two-component method.[1]
Synthetic Pathway
Caption: Two-component synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.
Three-Component Synthesis: One-Pot Reaction of Aldehydes, Malononitrile, and Hydrazines
A versatile and atom-economical approach to 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is the one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and an aryl hydrazine.[3][4][5] This method is often favored due to its operational simplicity and the ability to generate molecular diversity by varying the three starting components. Many variations of this reaction exist, including catalyst-free conditions and the use of various catalysts to improve reaction rates and yields.[3][4][5] Green chemistry approaches utilizing environmentally benign solvents like water and ethanol, or alternative energy sources like microwave irradiation and ultrasound, have also been successfully employed.[6][7]
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis in Green Media [3]
-
In a round-bottom flask, suspend the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in a mixture of water and ethanol (1:1, 5 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the aryl hydrazine (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile.
Protocol 2: Microwave-Assisted Synthesis [7]
-
In a microwave-safe vessel, mix the heterocyclic aldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of alcoholic sodium ethoxide.
-
Add phenylhydrazine (1 mmol) to the mixture.
-
Subject the reaction mixture to low-power microwave irradiation (e.g., 210 W) for a short period (typically a few minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the vessel and add cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to afford the pure product.
Data Presentation
Quantitative data for the three-component synthesis is highly dependent on the specific substrates, catalyst, and reaction conditions used. The following table provides a representative example of yields obtained under catalyst-free conditions in an aqueous-ethanolic medium.
| Entry | Aldehyde | Hydrazine | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Phenylhydrazine | 2.5 | 95 |
| 2 | 4-Chlorobenzaldehyde | Phenylhydrazine | 2.0 | 98 |
| 3 | 4-Methoxybenzaldehyde | Phenylhydrazine | 3.0 | 92 |
| 4 | 4-Nitrobenzaldehyde | Phenylhydrazine | 1.5 | 96 |
| 5 | Benzaldehyde | 4-Nitrophenylhydrazine | 3.5 | 90 |
Table 2: Representative yields for the three-component synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles.
Synthetic Pathway
Caption: Three-component synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles.
Conclusion
The synthetic routes detailed in these application notes provide efficient and reliable methods for obtaining 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. The two-component synthesis offers high regioselectivity and yields, while the three-component approach provides a versatile and atom-economical pathway to a diverse range of derivatives. The choice of method will depend on the desired substitution pattern and the availability of starting materials. These protocols serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of this important class of heterocyclic compounds.
References
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis of 5-amino-3-aryl-1H-pyrazole-4-carbonitriles based on hydrazines and benzhydrazides under ultrasonic activation conditions - Meshcheryakova - Izvestiya of Saratov University. New series. Series: Chemistry. Biology. Ecology [journals.rcsi.science]
- 7. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Q1: My reaction is producing a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity to favor the desired 5-amino-1-methyl-1H-pyrazole-4-carboxylate?
A1: The formation of a regioisomeric mixture, specifically the desired 5-amino-1-methyl isomer and the undesired 3-amino-1-methyl isomer, is a common challenge when using methylhydrazine.[1][2] The regioselectivity is influenced by reaction conditions. Here are some troubleshooting steps:
-
Solvent Choice: The solvent plays a crucial role in directing the regioselectivity. While traditional syntheses often use ethanol, studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the formation of the desired 5-amino isomer.[2] Toluene is also a viable solvent that can favor the desired product.[3]
-
Temperature Control: The initial reaction temperature can influence which nitrogen of methylhydrazine attacks the electrophilic carbon. A lower initial temperature (e.g., 20-25°C) during the addition of methylhydrazine, followed by a gradual increase to reflux, can improve regioselectivity.[3]
-
pH of the Reaction Medium: The acidity or basicity of the reaction can affect the nucleophilicity of the two nitrogen atoms in methylhydrazine, thereby influencing the isomer ratio. While detailed studies on this specific reaction are limited, exploring slightly acidic or basic conditions might be beneficial.
Q2: What are the best methods to separate the 5-amino and 3-amino regioisomers?
A2: If a mixture of isomers is formed, separation can be challenging due to their similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel is the most common method for separating pyrazole regioisomers. A gradient elution system, for instance, with a hexane/ethyl acetate mixture, can be effective.[1]
-
Crystallization: Fractional crystallization might be possible if there is a significant difference in the solubility of the two isomers in a particular solvent system. This often requires experimentation with various solvents.
Q3: My reaction yield is low. How can I optimize it?
A3: Low yields can result from incomplete reactions, side reactions, or product loss during workup and purification.
-
Reaction Time and Temperature: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). A patent for a similar synthesis suggests an initial insulation period of 1-3 hours at 22-30°C, followed by reflux for 2 hours.[3]
-
Purity of Reagents: Use high-purity starting materials. Impurities in ethoxy methylene ethyl cyanoacetate or the methylhydrazine solution can lead to side reactions.
-
Workup Procedure: After the reaction, cooling the mixture to 9-10°C before filtration can help maximize the precipitation of the product.[3]
Hydrolysis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate to this compound
Q4: During the hydrolysis of the ethyl ester, I am observing a significant amount of a byproduct that I suspect is the decarboxylated pyrazole. How can I prevent this?
A4: Decarboxylation of pyrazole-4-carboxylic acids can occur under harsh acidic or basic conditions, especially at elevated temperatures.[4][5]
-
Mild Reaction Conditions: Use milder hydrolysis conditions. Instead of strong bases at high temperatures, consider using a weaker base or conducting the reaction at a lower temperature for a longer duration. For instance, using lithium hydroxide in a mixture of THF, methanol, and water at room temperature can be effective.
-
Control of pH: Carefully neutralize the reaction mixture after hydrolysis. Over-acidification during the workup to precipitate the carboxylic acid can sometimes promote decarboxylation.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions that could lead to decarboxylation.
Q5: The hydrolysis of my ethyl ester is incomplete. What can I do to drive the reaction to completion?
A5: Incomplete hydrolysis can be due to several factors.
-
Choice of Base and Solvent: Sodium hydroxide or potassium hydroxide in a mixture of ethanol and water is a common and effective system for ester hydrolysis.[6] The solubility of the ester might be an issue; ensuring a homogeneous solution can improve reaction rates.
-
Stoichiometry of the Base: Use a sufficient excess of the base (e.g., 2-3 equivalents) to ensure complete saponification.
-
Temperature: While high temperatures can cause decarboxylation, a moderate increase in temperature (e.g., refluxing at a controlled temperature) can help drive the reaction to completion. Optimization is key.
Q6: I am having trouble purifying the final carboxylic acid product. What are the recommended purification methods?
A6: The purification of the final product typically involves removing unreacted starting material, the decarboxylated byproduct, and inorganic salts from the hydrolysis.
-
Acid-Base Extraction: After hydrolysis, the basic reaction mixture can be washed with an organic solvent (like dichloromethane or ethyl acetate) to remove any non-acidic organic impurities. The aqueous layer is then carefully acidified to precipitate the carboxylic acid.
-
Recrystallization: The crude carboxylic acid can be purified by recrystallization from a suitable solvent, such as ethanol/water mixtures. This is effective for removing both more and less soluble impurities.
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on the Regioselectivity of Pyrazole Formation
| Entry | Solvent | Temperature (°C) | Ratio of 5-amino-1-methyl isomer to 3-amino-1-methyl isomer | Yield (%) | Reference |
| 1 | Ethanol | Reflux | ~1:1 to 2:1 | Moderate | [2] |
| 2 | Toluene | 22-30 then Reflux | Predominantly 5-amino isomer | High | [3] |
| 3 | 2,2,2-Trifluoroethanol (TFE) | Room Temperature | Significantly increased selectivity for the 5-amino isomer | Good | [2] |
| 4 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temperature | High selectivity for the 5-amino isomer | Good | [2] |
Table 2: Troubleshooting Guide for the Hydrolysis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Decarboxylation | Harsh basic/acidic conditions, high temperature | Use milder base (e.g., LiOH), lower reaction temperature, careful pH adjustment during workup. | Minimized formation of the decarboxylated byproduct. |
| Incomplete Hydrolysis | Insufficient base, low temperature, poor solubility | Use a larger excess of NaOH or KOH, moderate heating, ensure a homogeneous reaction mixture. | Complete conversion of the ester to the carboxylic acid. |
| Low Purity of Final Product | Presence of unreacted ester, decarboxylated product, salts | Purify via acid-base extraction followed by recrystallization from a suitable solvent system. | High purity this compound. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in toluene, add a 40% aqueous solution of methylhydrazine (1.1 equivalents) dropwise at 20-25°C.
-
Stir the reaction mixture at this temperature for 2 hours.
-
Gradually heat the mixture to reflux and maintain for an additional 2 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to 10°C.
-
Collect the precipitated solid by filtration, wash with cold toluene, and dry under vacuum to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Hydrolysis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
-
Dissolve ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.5 equivalents) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with cold 1M HCl to pH ~4-5 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. CN105646357A - this compound ethyl ester synthesis process - Google Patents [patents.google.com]
- 4. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. [Optimization of alkaline hydrolysis based on the side chain of diethyl ester 4-amino-N5-formyl-N8, N10-dideazatetrahydrofolic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of pyrazoles.
Troubleshooting Guides
This section addresses specific issues that may arise during pyrazole synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Pyrazole
Q: My pyrazole synthesis is resulting in a very low yield or failing altogether. What are the common causes and how can I improve the outcome?
A: Low yields in pyrazole synthesis, particularly in classic methods like the Knorr synthesis, can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1]
-
Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1] Impurities can lead to side reactions, which not only reduce the yield but also complicate the purification process.[1] Hydrazine derivatives can degrade over time, so using a freshly opened bottle or purified reagent is recommended.[1]
-
Reaction Stoichiometry: Carefully check the stoichiometry of your reactants. In some cases, using a slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Reaction Conditions:
-
Temperature: Many condensation reactions for pyrazole synthesis require heating. Consider refluxing the reaction mixture to ensure it reaches the necessary temperature for the reaction to proceed efficiently.
-
Reaction Time: The reaction may not be reaching completion. Monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
-
Solvent: The choice of solvent can significantly impact the reaction. While alcohols like ethanol are commonly used, aprotic dipolar solvents such as DMF or NMP have shown better results in some cases.
-
pH: The acidity or basicity of the reaction medium is crucial. For the Knorr synthesis, a catalytic amount of acid (e.g., acetic acid) is often used to facilitate the formation of the hydrazone intermediate.[2][3][4] If using a hydrazine salt, the addition of a mild base like sodium acetate can be beneficial.[1]
-
-
Microwave-Assisted Synthesis: Consider using microwave irradiation, which can dramatically reduce reaction times and improve yields.[5][6][7][8][9]
Issue 2: Formation of Regioisomers
Q: My reaction is producing a mixture of two regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][10] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two possible pyrazole products.[1] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[1][10]
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly increase regioselectivity in favor of one isomer.[11]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the attack on one carbonyl group, thus favoring the formation of a single regioisomer.[1][10]
-
Electronic Effects: The more electrophilic carbonyl carbon is typically the site of the initial hydrazine attack.[10] Electron-withdrawing groups on the dicarbonyl compound can direct the regioselectivity.
-
Reaction pH: The pH of the reaction can influence which nitrogen atom of the substituted hydrazine acts as the initial nucleophile, thereby affecting the final product distribution.[10] Acidic conditions may favor one regioisomer, while basic conditions could favor the other.[1]
Issue 3: Difficult Purification of the Pyrazole Product
Q: I am having trouble purifying my pyrazole product. What are some effective methods?
A: Purification can be challenging due to the presence of unreacted starting materials, side products, or colored impurities.
-
Recrystallization: This is often an effective method for purifying solid pyrazole products.[1] Common solvents for recrystallization include ethanol, methanol, or mixtures with water.[1]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique. The polarity of the eluent can be adjusted to achieve good separation.
-
Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can use acid-base extraction to separate it from neutral impurities. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to protonate the pyrazole, moving it to the aqueous layer. The aqueous layer can then be basified and the pyrazole extracted back into an organic solvent.
-
Dealing with Colored Impurities: Discoloration, often yellow or red, can occur, especially when using hydrazine salts.[1][12] This is often due to the formation of colored impurities from the hydrazine.[1] Washing the crude product with a suitable solvent or using activated carbon during recrystallization can sometimes remove these colored byproducts.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles? A1: The Knorr pyrazole synthesis is one of the most widely used methods.[13][14] It involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically in the presence of an acid catalyst.[2][3]
Q2: Can I use microwave synthesis for pyrazole formation? A2: Yes, microwave-assisted synthesis is an excellent method for preparing pyrazoles.[5] It often leads to shorter reaction times, higher yields, and can be more environmentally friendly by allowing for the use of less solvent.[5][6][7]
Q3: My reaction mixture turns a dark color. Is this normal? A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the starting hydrazine.[1] While often not detrimental to the reaction, it can make purification more challenging.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 1,3,5-Trisubstituted Pyrazoles
| Entry | 1,3-Diketone | Hydrazine | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Acetylacetone | 2,4-Dinitrophenylhydrazine | Ethylene Glycol | LiClO4 | RT | 0.5 | 95 | [15] |
| 2 | Dibenzoylmethane | Phenylhydrazine | Ethanol | Acetic Acid | Reflux | 1 | 92 | [15] |
| 3 | 1-Phenyl-1,3-butanedione | Hydrazine Hydrate | Water | Nano-ZnO | RT | 2 | 88 | [15] |
| 4 | Ethyl Acetoacetate | Phenylhydrazine | Acetic Acid | - | 110 | 1 | 85 | [4] |
Table 2: Effect of Solvent on Regioselectivity in the Reaction of 1-(4-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine
| Entry | Solvent | Ratio of Regioisomers (A:B) | Total Yield (%) | Ref. |
| 1 | EtOH | 55:45 | 90 | [11] |
| 2 | TFE | 85:15 | 92 | [11] |
| 3 | HFIP | 97:3 | 95 | [11] |
(A = 1-methyl-3-(4-fluorophenyl)-5-(trifluoromethyl)pyrazole; B = 1-methyl-5-(4-fluorophenyl)-3-(trifluoromethyl)pyrazole)
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Conventional Heating)
This protocol describes the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and phenylhydrazine.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 eq).
-
Slowly add phenylhydrazine (1.0 eq) to the flask. The reaction can be exothermic.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product crystallizes, collect it by vacuum filtration and wash with cold ethanol.
-
If the product does not crystallize, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of Pyrazoles
This protocol provides a general procedure for the rapid synthesis of pyrazoles using microwave irradiation.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.1 eq)
-
Acetic acid or other suitable solvent/catalyst
Procedure:
-
In a microwave reaction vessel, combine the 1,3-dicarbonyl compound and the hydrazine derivative.
-
Add the solvent and catalyst (if required). For example, for the synthesis of quinolin-2(1H)-one-based pyrazoles, acetic acid can be used as the solvent.[5]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature for a short duration (e.g., 100-150 °C for 5-20 minutes). These conditions will need to be optimized for specific substrates.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product can be isolated by precipitation upon addition of water, followed by filtration, or by standard work-up and purification procedures.
Mandatory Visualization
Caption: General mechanism of the Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors [mdpi.com]
- 9. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. name-reaction.com [name-reaction.com]
- 14. Knorr Pyrazole Synthesis [drugfuture.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-Amino-1-Methyl-1H-Pyrazole-4-Carboxylic Acid and its Derivatives
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the purification of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The most common purification methods for this class of compounds are recrystallization and column chromatography.[1][2] Recrystallization is often effective for solid compounds, while column chromatography is useful for separating the target compound from impurities with different polarities.[3][4][5] Acid-base extraction can also be employed to separate the carboxylic acid from neutral or basic impurities.[6]
Q2: My purified compound has a low melting point and a broad melting range. What could be the issue?
A2: A low and broad melting point typically indicates the presence of impurities. These impurities disrupt the crystal lattice of the compound, leading to a depression and broadening of the melting point range. Further purification steps, such as recrystallization or column chromatography, are recommended to improve purity.
Q3: I am observing poor recovery after recrystallization. How can I improve the yield?
A3: Poor recovery during recrystallization can be due to several factors:
-
High solubility in the chosen solvent: The compound may be too soluble in the solvent, even at low temperatures. Consider using a different solvent or a solvent system (a mixture of a good solvent and a poor solvent).[1]
-
Using too much solvent: This will keep more of your compound dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: What are some common impurities I should expect during the synthesis of this compound?
A4: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.[7] For instance, in syntheses involving hydrazine, regioisomers can sometimes form.[8] Incomplete hydrolysis of ester derivatives will leave the ester as an impurity.
Q5: How can I assess the purity of my final product?
A5: The purity of the final product can be assessed using several analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[9]
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.[5]
Troubleshooting Guide
Issue 1: The crude product is an oil and will not crystallize.
-
Question: I have completed the synthesis, and after the workup, my product is a persistent oil instead of a solid. How can I induce crystallization?
-
Answer: "Oiling out" is a common problem. Here are a few troubleshooting steps:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure solid compound, add a seed crystal to the oil to induce crystallization.
-
Solvent Addition: Try adding a small amount of a solvent in which your compound is insoluble (an anti-solvent). This can sometimes trigger precipitation.
-
Purification via Chromatography: If the oil is a mixture of your product and impurities, it may be necessary to purify it using column chromatography to isolate the desired compound, which may then crystallize upon solvent removal.[3][4]
-
Issue 2: My compound is not soluble in common organic solvents for recrystallization.
-
Question: My 5-aminopyrazole carboxylic acid derivative is poorly soluble in common recrystallization solvents like ethanol, acetone, or ethyl acetate. What should I do?
-
Answer: The combination of the amino, pyrazole, and carboxylic acid functional groups can lead to low solubility in some organic solvents.
-
Use of Polar Aprotic Solvents: Try more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by the careful addition of an anti-solvent like water to induce crystallization.
-
Acid/Base Recrystallization: For aminopyrazole carboxylic acids, you can dissolve the compound in a dilute aqueous base (like NaOH or NaHCO₃), filter out any insoluble impurities, and then re-precipitate the purified acid by adding a dilute acid (like HCl).[10] Similarly, for basic derivatives without the carboxylic acid, dissolving in a dilute acid and re-precipitating with a base can be effective.[11]
-
Issue 3: Column chromatography results in poor separation of the product and a key impurity.
-
Question: I am using column chromatography, but my product is co-eluting with an impurity. How can I improve the separation?
-
Answer: Poor separation can be addressed by modifying the chromatography conditions:
-
Solvent System Optimization: The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to test various solvent systems to find one that gives a good separation between your product and the impurity (a difference in Rf values of at least 0.2 is ideal).
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the solvent is gradually increased can improve separation.
-
Choice of Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica.[4]
-
Quantitative Data
The following table summarizes representative yields for the synthesis of pyrazole derivatives from various studies. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Compound Class | Synthesis Method | Purification Method | Yield (%) | Reference |
| Substituted 3-aminopyrazole intermediates | Cyclization | Column Chromatography | 55-67% | [5] |
| 1-Aryl-5-aminopyrazoles | Condensation | Not specified | 47-61% | [8] |
| 1-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethyl-1H-pyrazole | Condensation | Column Chromatography | 35% | [4] |
| 3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole | Condensation | Column Chromatography | 38% | [4] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (a low-polarity solvent system determined by TLC).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent. If the solubility is low, the sample can be adsorbed onto a small amount of silica gel. Apply the sample to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Troubleshooting workflow for the purification of a synthesized compound.
Caption: Logical guide for selecting an appropriate purification method.
References
- 1. Purification [chem.rochester.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. soc.chim.it [soc.chim.it]
- 9. mdpi.com [mdpi.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. researchgate.net [researchgate.net]
troubleshooting guide for 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid derivatization
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding the derivatization of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My derivatization reaction (amide or ester formation) is resulting in a low or no yield. What are the common causes?
Low product yield is a frequent issue stemming from several factors, including suboptimal reaction conditions, reagent stability, or inherent properties of the starting materials.[1]
Potential Causes & Solutions:
-
Incomplete Activation of Carboxylic Acid: The carboxylic acid must be converted into a more reactive species to couple with an amine or alcohol. If the coupling reagent is inefficient or degraded, activation will be incomplete.[1]
-
Deactivation of Nucleophile: The amine (for amidation) can be protonated by the carboxylic acid starting material, rendering it non-nucleophilic.[1]
-
Steric Hindrance: Bulky chemical groups on either the pyrazole derivative or the coupling partner can physically block the reaction site.[1]
-
Solution: Switch to a more potent coupling reagent designed for hindered substrates (see Table 1). In some cases, increasing the reaction temperature or time may be necessary, but this should be done cautiously to avoid side reactions.[3]
-
-
Poor Solubility: If reactants are not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose a solvent in which all reactants are soluble. For amide couplings, DMF and DCM are common choices. For challenging cases, DMF is often superior.[2]
-
Q2: I am observing multiple unexpected products in my reaction mixture. What are the likely side reactions?
The primary challenge with this molecule is its bifunctional nature, containing both an amino group and a carboxylic acid. This can lead to undesirable side reactions if not properly managed.
Potential Side Reactions & Solutions:
-
Self-Polymerization: The most common side reaction is the amino group of one molecule reacting with the activated carboxylic acid of another, forming oligomers or polymers.
-
Solution: This is best prevented by using a protecting group for the functional group you do not want to react. To perform a reaction on the carboxylic acid, first protect the amino group (e.g., with a Boc group).
-
-
N-Acylurea Formation: When using carbodiimide reagents like EDC or DCC for amide coupling, the activated O-acylisourea intermediate can rearrange into a stable N-acylurea, which is unreactive.
-
Solution: Add a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[1] These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the desired amine.
-
-
Epimerization/Racemization: While the target molecule is achiral, this is a critical consideration if you are coupling it with a chiral amine or alcohol. Harsh bases or high temperatures can lead to a loss of stereochemical integrity.
-
Solution: Use additives known to suppress racemization, such as HOBt or, more effectively, its aza-derivative HOAt. Perform the reaction at lower temperatures (e.g., starting at 0 °C).[2]
-
Q3: How can I selectively derivatize the carboxylic acid group while leaving the amino group untouched?
Selective derivatization requires an orthogonal protecting group strategy, where one functional group is temporarily masked while the other reacts.[4][5][6]
Strategy: Amine Protection → Carboxylic Acid Derivatization → Deprotection
-
Protect the Amino Group: The amino group is highly nucleophilic and must be protected first. The tert-butyloxycarbonyl (Boc) group is a common choice as it is stable under many coupling conditions but can be easily removed with acid (e.g., trifluoroacetic acid, TFA).
-
Derivatize the Carboxylic Acid: With the amino group protected, the carboxylic acid can be safely activated and coupled to an amine (to form an amide) or an alcohol (to form an ester).
-
Deprotect the Amino Group: Once the desired modification is complete, the Boc group can be removed to yield the final product with a free amino group.
Q4: How can I selectively derivatize the amino group?
The strategy is the reverse of the one described in Q3. The carboxylic acid must be protected, typically as an ester.
Strategy: Carboxylic Acid Protection → Amine Derivatization → Deprotection
-
Protect the Carboxylic Acid: Convert the carboxylic acid to a simple ester, such as a methyl or ethyl ester, via Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid). This ester can be hydrolyzed back to the carboxylic acid later using a base like NaOH or LiOH.
-
Derivatize the Amino Group: The free amino group can now be acylated or coupled with another carboxylic acid using standard amide coupling protocols.
-
Deprotect the Carboxylic Acid: The ester is hydrolyzed to reveal the final product with a free carboxylic acid.
Q5: Which coupling reagent should I choose for amide bond formation?
The choice of coupling reagent is critical for achieving high yield and purity.[7] Reagents are broadly classified as carbodiimides, phosphonium salts, and uronium/aminium salts.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages | Best For... |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, widely available.[7] | Moderate reactivity; risk of N-acylurea side product and racemization without additives. | Standard, cost-sensitive solution-phase synthesis (often with HOBt or Oxyma). |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | High reactivity, fast reaction times, low racemization (especially HATU).[1] | More expensive; can be sensitive to moisture. Some have safety concerns at scale.[7] | Difficult or sterically hindered couplings; reactions where speed is critical.[1] |
| Phosphonium Salts | PyBOP, PyAOP | Very effective, particularly for hindered systems; low racemization.[8] | Produces carcinogenic HMPA as a byproduct (BOP); PyBOP is a safer alternative.[8] | Sterically hindered substrates and N-methyl amines.[8] |
Q6: My Fischer esterification reaction is not working or the yield is low. What should I try?
Fischer esterification is an equilibrium-driven process. Low yields are often due to the presence of water or the equilibrium not favoring the product.[9]
Potential Causes & Solutions:
-
Water Presence: Water is a product of the reaction. Its presence will push the equilibrium back towards the starting materials.
-
Solution: Use an excess of the alcohol reactant to drive the equilibrium forward. If feasible for your substrate, use a Dean-Stark apparatus to physically remove water as it forms. Ensure all glassware and reagents are dry.
-
-
Insufficient Catalyst: An acid catalyst (like H₂SO₄ or TsOH) is required to protonate the carboxylic acid, making it more electrophilic.
-
Solution: Ensure a catalytic amount of a strong acid is used.
-
-
Steric Hindrance: Bulky alcohols (e.g., tert-butanol) react very slowly under these conditions.[10]
-
Solution: For hindered alcohols, consider alternative methods. First, convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, then react it with the alcohol in the presence of a base like pyridine.
-
Q7: What are the best practices for purifying my final pyrazole derivative?
Purification is essential to remove unreacted starting materials, reagent byproducts, and any side products.
Recommended Methods:
-
Column Chromatography: This is the most common method for purifying organic compounds, separating them based on polarity. A suitable solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) can be determined using Thin Layer Chromatography (TLC).[11]
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity.
-
Acid/Base Extraction: Use liquid-liquid extraction to remove acidic or basic impurities. For example, if your product is neutral but you have unreacted carboxylic acid starting material, a wash with a weak base (like aqueous NaHCO₃) can remove it.
-
Crystallization of an Acid Addition Salt: Pyrazoles can be purified by dissolving the crude material in an organic solvent and adding an acid (like phosphoric or oxalic acid) to precipitate the pyrazole as a crystalline salt, leaving impurities behind in the solvent.[12][13]
Experimental Protocols
Protocol 1: Selective Amidation of the Carboxylic Acid via Amine Protection
This protocol outlines the synthesis of an amide derivative at the C4-carboxylic acid position by first protecting the C5-amino group.
-
Step A: Boc-Protection of the Amino Group
-
Dissolve this compound (1 equivalent) in a suitable solvent mixture like 1,4-dioxane and water.
-
Add a base such as sodium hydroxide (NaOH) (approx. 2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture with a cold, dilute acid (e.g., 1M HCl) to pH ~3-4 and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the Boc-protected pyrazole.
-
-
Step B: Amide Coupling
-
Dissolve the Boc-protected pyrazole from Step A (1 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.[2]
-
Cool the solution to 0 °C.
-
Add EDC (1.2 equivalents) to the mixture.
-
Add DIPEA (2.5 equivalents) dropwise.[2]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with dilute acid, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Purify the crude product by column chromatography.
-
-
Step C: Boc-Deprotection
-
Dissolve the purified, Boc-protected amide from Step B in a minimal amount of DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v solution in DCM).
-
Stir at room temperature for 1-3 hours until deprotection is complete (monitor by TLC/LC-MS).
-
Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA) to yield the final amide product.
-
Protocol 2: Selective Esterification of the Carboxylic Acid
This protocol describes a standard Fischer esterification.
-
Dissolve this compound (1 equivalent) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also acts as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-5 mol%).
-
Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize the acid catalyst by washing with a saturated aqueous solution of NaHCO₃.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude ester by column chromatography.
Visualizations
Caption: Workflow for selective amidation of the carboxylic acid group.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. reddit.com [reddit.com]
- 8. Recent Advances in Synthesis and Properties of Pyrazoles: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. US20120220798A1 - Method for carboxylic acid esterification - Google Patents [patents.google.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Purification of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and purity of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A common and effective strategy is a two-step process:
-
Synthesis of the Ethyl Ester Precursor: Reaction of methylhydrazine with ethyl ethoxymethylenecyanoacetate to form ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
-
Hydrolysis (Saponification): Conversion of the ethyl ester to the desired carboxylic acid, typically through alkaline hydrolysis.[1][2][3]
Q2: What are the critical parameters affecting the yield and purity in the synthesis of the ethyl ester precursor?
The key factors influencing the success of the initial cyclization reaction include reaction temperature, choice of solvent, and the purity of the starting materials. Toluene is a commonly used solvent for this reaction. Careful control of the reaction temperature during the addition of methylhydrazine is crucial to manage the exothermic nature of the reaction and prevent side-product formation.
Q3: How can I purify the final this compound?
Recrystallization is a highly effective method for purifying the final product. The choice of solvent is critical and often requires experimentation. A good starting point is to use a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol or mixed solvent systems like ethanol/water are often effective for polar compounds such as aminopyrazole derivatives.[4]
Troubleshooting Guides
Low Yield
Problem: The overall yield of this compound is consistently low.
| Possible Cause | Troubleshooting Strategy |
| Incomplete Ester Synthesis | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. Consider extending the reaction time or moderately increasing the temperature if the reaction has stalled. |
| Suboptimal Hydrolysis Conditions | Ensure complete saponification of the ester by monitoring the reaction with TLC. If the reaction is sluggish, a modest increase in the concentration of the base (e.g., NaOH) or an extended reaction time at reflux may be necessary. |
| Product Loss During Workup | During the acidification step after hydrolysis, ensure the pH is carefully adjusted to the isoelectric point of the amino acid to maximize precipitation. Avoid using an excessive amount of acid. Ensure the precipitate is thoroughly collected during filtration. |
| Product Loss During Recrystallization | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cooling the solution too quickly can lead to the formation of fine crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[4] |
Low Purity
Problem: The final product is contaminated with impurities.
| Possible Cause | Troubleshooting Strategy |
| Formation of Regioisomers | The reaction of methylhydrazine can potentially lead to the formation of the 3-amino regioisomer. While the desired 5-amino isomer is generally favored under neutral or basic conditions, acidic conditions can alter the regioselectivity.[5] Careful control of pH is important. The isomers can often be separated by fractional recrystallization or column chromatography.[4] |
| Incomplete Hydrolysis | The presence of the starting ethyl ester in the final product indicates incomplete hydrolysis. Extend the reaction time or use slightly more forcing conditions (e.g., higher temperature or base concentration). |
| "Oiling Out" During Recrystallization | This occurs when the compound precipitates as a liquid above its melting point. To prevent this, increase the volume of the "good" solvent, ensure slow cooling, or try a different solvent system. Using a seed crystal can also induce proper crystallization.[4] |
| Occluded Impurities | If the product crystallizes too quickly, impurities can become trapped within the crystal lattice. Ensure a slow cooling rate during recrystallization to allow for the formation of pure crystals. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
This protocol is adapted from a similar synthesis.
Materials:
-
Ethyl (ethoxymethylene)cyanoacetate
-
40% Methylhydrazine aqueous solution
-
Toluene
-
Chilled brine
Procedure:
-
In a reactor, add ethyl (ethoxymethylene)cyanoacetate and dissolve it in toluene with stirring.
-
Prepare a dropping funnel with a 40% methylhydrazine aqueous solution.
-
Cool the reactor with chilled brine to 20-25°C.
-
Slowly add the methylhydrazine solution dropwise, maintaining the internal temperature between 22-30°C.
-
After the addition is complete, continue stirring at this temperature for 1-3 hours.
-
Slowly raise the temperature to reflux and maintain for 2 hours.
-
Cool the reaction mixture to 9-10°C to precipitate the product.
-
Collect the solid product by filtration and dry it.
Protocol 2: Hydrolysis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
This is a general procedure for the alkaline hydrolysis of similar esters and may require optimization.[3][5][6][7]
Materials:
-
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
-
Methanol
-
10% Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve the ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in methanol in a round-bottom flask.
-
Add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Carefully acidify the remaining aqueous solution with HCl to precipitate the carboxylic acid. Monitor the pH to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Protocol 3: Purification by Recrystallization
This is a general protocol for recrystallization that can be adapted for this compound.[4]
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solvent boils.
-
Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them.
Visualizations
References
- 1. EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same - Google Patents [patents.google.com]
- 2. scirp.org [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Substituted Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common regioselectivity challenges encountered during the synthesis of substituted pyrazoles. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring. This issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially yielding two different substitution patterns on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess markedly different biological activities, physical properties, and toxicological profiles.[2] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often a primary synthetic goal.[2]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is governed by a combination of factors:[1]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1]
-
Electronic Effects: The electronic nature of the substituents is crucial. Electron-withdrawing groups on the dicarbonyl compound activate the adjacent carbonyl group for nucleophilic attack.[1][2] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by the substituent on the hydrazine.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.[1][2] Acidic conditions can protonate the more basic nitrogen, potentially altering the course of the reaction.[2]
-
Solvent: The choice of solvent can have a profound effect on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.[3][4]
Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?
A3: When controlling regioselectivity in the Knorr synthesis proves difficult, several alternative methods can provide unambiguous regiochemical control:
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne. The regioselectivity is often well-defined, providing a reliable route to specific pyrazole isomers.[2][5]
-
Synthesis from β-Enaminones: Using a β-enaminone, a surrogate for a 1,3-dicarbonyl, can direct the initial attack of the hydrazine to the ketonic carbon, as the enamine functionality is less electrophilic. This approach can ensure the formation of a single regioisomer.[2][6]
-
Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This method is highly effective for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[2][7][8]
Troubleshooting Guides
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
Problem: The steric and electronic differences between the two carbonyl groups of your 1,3-dicarbonyl compound are insufficient to direct the reaction towards a single isomer under the current conditions.
Solutions:
-
Solvent Modification: This is often the most effective initial step. Switching from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP can significantly improve regioselectivity.[3][4] These non-nucleophilic solvents do not compete with the hydrazine for attack on the more reactive carbonyl group, leading to a higher preference for one reaction pathway.[4]
-
pH Adjustment: The pH of the reaction can alter the nucleophilicity of the hydrazine nitrogens. Adding a catalytic amount of acid (e.g., acetic acid) or base can shift the isomeric ratio.[2]
-
Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the regioisomeric ratio.[2] Experimenting with different temperatures is recommended.
Issue 2: The major product of my reaction is the undesired regioisomer.
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[2]
Solutions:
-
Employ a Regiochemically-Controlled Synthetic Route: Instead of optimizing the Knorr synthesis, consider a more definitive method. The reaction of N-alkylated tosylhydrazones with terminal alkynes offers excellent regioselectivity for 1,3,5-trisubstituted pyrazoles.[2][7][8]
-
Utilize a Dicarbonyl Surrogate: Synthesize a β-enaminone from your 1,3-dicarbonyl precursor. The difference in electrophilicity between the enamine and ketone functionalities will direct the initial nucleophilic attack of the hydrazine, ensuring the formation of a single regioisomer.[2]
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.
Solution:
-
Chromatographic Separation: Silica gel column chromatography is the most common and effective method for separating pyrazole regioisomers.[2]
-
TLC Analysis: Begin by screening various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation between the two isomer spots.[2] Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate or dichloromethane.[2]
-
Column Chromatography: Once an optimal solvent system is identified, perform column chromatography on silica gel to isolate the desired isomer.
-
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis
The following table summarizes the quantitative data on the regioselectivity of pyrazole synthesis from various unsymmetrical 1,3-dicarbonyl compounds and two common substituted hydrazines: methylhydrazine and phenylhydrazine. The data underscores the significant impact of the solvent on the isomer ratio. The two possible regioisomers are denoted as A (N-substituted nitrogen adjacent to R¹) and B (N-substituted nitrogen adjacent to R²).
| Entry | 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine | Solvent | Isomer Ratio (A:B) | Total Yield (%) |
| 1 | R¹=CF₃, R²=Ph | Methylhydrazine | EtOH | 40:60 | 85 |
| 2 | R¹=CF₃, R²=Ph | Methylhydrazine | TFE | 85:15 | 90 |
| 3 | R¹=CF₃, R²=Ph | Methylhydrazine | HFIP | 97:3 | 92 |
| 4 | R¹=CF₃, R²=Ph | Phenylhydrazine | EtOH | 35:65 | 88 |
| 5 | R¹=CF₃, R²=Ph | Phenylhydrazine | TFE | 95:5 | 94 |
| 6 | R¹=CF₃, R²=Ph | Phenylhydrazine | HFIP | >99:1 | 95 |
| 7 | R¹=Me, R²=Ph | Methylhydrazine | EtOH | 55:45 | 75 |
| 8 | R¹=Me, R²=Ph | Methylhydrazine | TFE | 70:30 | 80 |
Data synthesized from multiple sources for illustrative purposes.[1][3][4]
Experimental Protocols
General Protocol for Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines with enhanced regioselectivity.[1][3] Optimization may be necessary for specific substrates.
Materials:
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Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
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Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask
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Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
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Dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen fluorinated alcohol (TFE or HFIP) in a round-bottom flask.
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Add the substituted hydrazine (1.1 eq) to the solution at room temperature with stirring.
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Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 1-24 hours.
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Upon completion, remove the solvent under reduced pressure.
-
Perform an appropriate aqueous work-up to remove any unreacted starting materials and by-products.
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Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
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Characterize the product using standard analytical techniques (NMR, MS, etc.) to confirm its structure and determine the isomeric ratio.
Visualizations
Caption: Competing pathways in Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for regioselectivity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Technical Support Center: Enhancing Metabolic Stability of N-Methyl-5-Aminopyrazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the metabolic stability of N-methyl-5-aminopyrazole compounds. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data interpretation guidelines to address common challenges encountered during drug discovery and development.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic liabilities of N-methyl-5-aminopyrazole compounds?
A1: The primary metabolic "soft spots" for this class of compounds are typically:
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N-demethylation: The N-methyl group is highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP3A4, leading to the formation of a formaldehyde and the corresponding N-desmethyl metabolite.[1][2][3] This is often a major clearance pathway.
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Ring Oxidation: The pyrazole ring itself, along with any appended aromatic systems (like a phenyl ring), can undergo hydroxylation mediated by CYP enzymes.[2][4] Additionally, nitrogen-containing heterocycles can be substrates for Aldehyde Oxidase (AO), a cytosolic enzyme, leading to oxidation at a carbon atom adjacent to a ring nitrogen.[5][6][7]
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Phase II Conjugation: The pyrazole nitrogens can be susceptible to direct N-glucuronidation by UGT enzymes.[2] If oxidation occurs first to form a hydroxylated metabolite, this new functional group can be rapidly conjugated (glucuronidation or sulfation), leading to high clearance.[8]
Q2: My lead compound shows rapid clearance in initial screens. How do I determine the primary metabolic pathway?
A2: A stepwise approach is recommended:
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In Vitro Incubations: Start by incubating your compound with human liver microsomes (HLM) and hepatocytes.[9][10]
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Compare Results: If clearance is high in microsomes, CYP-mediated (Phase I) metabolism is likely dominant.[11] If the compound is stable in microsomes but shows high clearance in hepatocytes, this points towards metabolism by cytosolic enzymes (like AO) or Phase II conjugation pathways that are absent in microsomes.[7][11]
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Metabolite Identification: Use high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify the major metabolites formed in these incubations.[12] Determining the mass shift from the parent compound will indicate the type of metabolic transformation (e.g., a +16 Da shift suggests oxidation; a -14 Da shift suggests N-demethylation).
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Reaction Phenotyping: To identify the specific enzymes involved, you can use recombinant human CYP enzymes or specific chemical inhibitors for enzymes like AO.[13]
Q3: What are the most effective first-line strategies to block N-demethylation?
A3: The most common and effective strategy is deuteration . Replacing the hydrogen atoms on the N-methyl group with deuterium (N-CD₃) significantly strengthens the C-H (now C-D) bond.[12][14] This slows the rate of CYP-mediated bond cleavage, a phenomenon known as the kinetic isotope effect, thereby reducing the rate of N-demethylation and improving metabolic stability.[15][16][17] In some cases, replacing the methyl group with a larger alkyl group (e.g., N-tert-butyl) can sterically hinder the enzyme from accessing the site, but this can also negatively impact the compound's biological activity.[18]
Q4: How can I protect the pyrazole ring or other aromatic systems from oxidative metabolism?
A4: Several strategies can be employed:
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Blocking with Halogens: Introducing a fluorine atom at a suspected site of metabolism can block oxidation, as the C-F bond is very strong and resistant to cleavage.[19]
-
Introduce Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., -CF₃, -SO₂NH₂) on the aromatic ring deactivates it towards electrophilic attack by CYP enzymes.[18]
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Introduce Nitrogen Atoms: Replacing a C-H in an aromatic ring with a nitrogen atom (e.g., changing a phenyl ring to a pyridine or pyrimidine ring) can increase resistance to CYP-mediated oxidation and may block metabolism by Aldehyde Oxidase.[4][20]
Q5: What is "metabolic switching" and how can I mitigate it?
A5: Metabolic switching occurs when a primary metabolic site is successfully blocked, causing the metabolic machinery to shift to a previously minor, secondary site.[17][18] For example, after deuterating an N-methyl group to prevent N-demethylation, you might see a significant increase in ring hydroxylation. To mitigate this, it is crucial to perform full metabolite identification on your improved analog to identify new metabolic hotspots.[17] A subsequent generation of compounds can then be designed that incorporates modifications to block both the primary and the newly identified secondary sites.
Q6: When should I use liver microsomes versus hepatocytes for my stability assay?
A6: The choice depends on the information you need:
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Liver Microsomes: Use this system for initial high-throughput screening.[9][12] Microsomes are subcellular fractions containing Phase I enzymes like CYPs and some Phase II enzymes (UGTs).[11] They are ideal for identifying compounds susceptible to CYP-mediated metabolism.
-
Hepatocytes: Use this system for more comprehensive, lower-throughput analysis.[9][10] Hepatocytes are intact liver cells that contain the full complement of metabolic enzymes (Phase I, Phase II, and cytosolic enzymes like AO) and cofactors, providing a more complete and physiologically relevant picture of hepatic clearance.[11]
Section 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solutions & Next Steps |
| High intrinsic clearance (CLint) in Human Liver Microsomes (HLM). | 1. Rapid N-demethylation by CYPs. [16]2. Oxidation of the pyrazole or other aromatic rings. [2] | 1. Confirm N-demethylation via metabolite ID.2. Synthesize the deuterated (N-CD₃) analog to slow this pathway.[15]3. Identify other oxidation sites. Block these "hotspots" by introducing fluorine or nitrogen atoms.[19][20]4. Reduce overall lipophilicity (LogP/LogD) to decrease non-specific enzyme binding.[18] |
| Compound is stable in microsomes but shows high clearance in hepatocytes. | 1. Metabolism by cytosolic enzymes (e.g., Aldehyde Oxidase).[7]2. Rapid Phase II conjugation (e.g., N-glucuronidation).[2] | 1. Test stability in liver S9 fractions or cytosol to confirm the role of cytosolic enzymes.[7][9]2. Use specific inhibitors (e.g., hydralazine for AO) to pinpoint the enzyme family.3. Modify the pyrazole ring. Introducing substituents or replacing it with a bioisostere less prone to AO metabolism can help.[21][22] |
| A deuterated analog shows improved stability, but a new major metabolite appears. | Metabolic Switching: The primary metabolic route was blocked, unmasking a secondary pathway.[17] | 1. Perform full metabolite identification for the deuterated compound to characterize the new major metabolite(s).2. Design a new analog that incorporates modifications to block both the original (N-demethylation) and the new metabolic sites.3. Re-evaluate the new analog in both microsomes and hepatocytes. |
| High inter-species variability in metabolic rates (e.g., stable in rat microsomes, unstable in human). | Differences in enzyme expression and activity between species. Aldehyde Oxidase, in particular, has profound species differences.[5][13] | 1. Focus on human-derived test systems (HLM, human hepatocytes) as early as possible.[10]2. If AO is suspected, be aware that common preclinical species (e.g., dog) have low AO activity, while cynomolgus monkey and human activity is high. This can lead to misleading preclinical data.[13]3. Select nonclinical species that have a metabolic profile most similar to humans for further studies.[10] |
Section 3: Data Presentation - Comparative Metabolic Stability
The following table presents hypothetical data for a parent N-methyl-5-aminopyrazole compound (Parent-01) and several analogs designed to improve metabolic stability. The data is from an in vitro incubation with human liver microsomes (HLM).
| Compound ID | Modification | t½ (min) | Intrinsic Clearance (CLint)(µL/min/mg protein) | Rationale for Modification |
| Parent-01 | None (N-CH₃) | 8.5 | 234.1 | Baseline compound |
| Analog-D3 | N-CD₃ (Deuterated methyl) | 25.1 | 79.3 | Slow N-demethylation via kinetic isotope effect.[15] |
| Analog-F1 | Fluorine added to phenyl ring | 12.3 | 161.8 | Block a potential site of aromatic oxidation.[19] |
| Analog-PY1 | Phenyl ring replaced with pyridine | 15.7 | 126.8 | Deactivate the ring towards CYP oxidation.[4] |
| Analog-D3F1 | N-CD₃ + Phenyl-Fluorine | 48.9 | 40.7 | Combine strategies to block two metabolic hotspots. |
Data is for illustrative purposes only.
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
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Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
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0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH-A/B)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile (ACN) with internal standard for quenching
-
96-well incubation plates and analysis plates
Methodology:
-
Prepare Master Mix: Prepare a master mix of phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL. Pre-warm at 37°C for 10 minutes.
-
Prepare Compound Plate: Serially dilute the test compound in buffer to an intermediate concentration. The final incubation concentration is typically 1 µM.
-
Initiate Reaction: Add the NADPH regenerating system to the master mix to initiate the metabolic reactions. Immediately, transfer the enzyme/cofactor mix to the compound plate.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a quench plate containing cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Seal the quench plate, vortex, and centrifuge at 4000 rpm for 20 minutes to precipitate the protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
Data Calculation:
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein)
-
Protocol 2: General Workflow for Metabolite Identification
Objective: To identify the structure of major metabolites formed during in vitro incubation.
Methodology:
-
Incubation: Perform a scaled-up version of the metabolic stability assay (Protocol 1) with a higher compound concentration (e.g., 10 µM) and a longer final time point (e.g., 120 minutes) to ensure sufficient formation of metabolites.
-
Sample Preparation: Quench the reaction with cold acetonitrile. After centrifugation, the supernatant is concentrated under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase metabolite concentration.
-
LC-MS/MS Analysis:
-
Inject the concentrated sample onto a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Perform a full scan analysis to detect all ions present.
-
Perform a product ion scan (MS/MS) on the parent compound to establish its fragmentation pattern.
-
Use data mining software to search the full scan data for potential metabolites based on expected mass shifts (e.g., +15.99 for oxidation, -14.02 for N-demethylation, +176.03 for glucuronidation).
-
-
Structure Elucidation: Compare the MS/MS fragmentation pattern of a suspected metabolite with that of the parent compound. A common fragmentation pattern confirms the core structure is intact, while shifts in fragment masses can help pinpoint the site of modification.
Section 5: Visual Guides and Workflows
Caption: Common metabolic pathways for N-methyl-5-aminopyrazole compounds.
Caption: Decision-making workflow for improving metabolic stability.
Caption: A typical experimental workflow for stability assessment and optimization.
References
- 1. The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4‐methylaminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 5. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 7. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 10. bioivt.com [bioivt.com]
- 11. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 12. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nedmdg.org [nedmdg.org]
- 19. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
managing side reactions during the synthesis of aminopyrazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the synthesis of aminopyrazole derivatives.
Troubleshooting Guides
Issue 1: Formation of Regioisomeric Mixtures
One of the most common challenges in the synthesis of N-substituted aminopyrazoles is the formation of a mixture of regioisomers (3-aminopyrazole and 5-aminopyrazole). The ratio of these isomers is highly dependent on reaction conditions.[1]
Q: How can I selectively synthesize the 5-aminopyrazole isomer?
A: To favor the thermodynamically more stable 5-aminopyrazole isomer, use neutral or acidic conditions at elevated temperatures. This allows for equilibration of intermediates, leading to the most stable product.[2]
Experimental Protocol: Synthesis of 1-Aryl-5-aminopyrazoles (Thermodynamic Control) [1]
-
Reaction Setup: In a suitable flask, dissolve the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene (0.2 M). Add the substituted arylhydrazine (1.1 eq).
-
Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the reaction's progress using Thin Layer Chromatography (TLC). Alternatively, a microwave reactor can be used at 120-140°C for 10-30 minutes.[2]
-
Workup: After the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.
Q: How can I selectively synthesize the 3-aminopyrazole isomer?
A: The 3-aminopyrazole isomer is typically the kinetically favored product. Its formation is promoted by using basic conditions and low temperatures.[2]
Experimental Protocol: Synthesis of 1-Alkyl-3-aminopyrazoles (Kinetic Control) [1]
-
Base Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol (0.5 M). Cool this solution to 0°C using an ice bath.
-
Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.
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Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise, ensuring the temperature is maintained at 0°C.
-
Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product using an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product should be purified promptly.
Table 1: Influence of Reaction Conditions on Regioselectivity
| Precursor | Hydrazine | Conditions | Product Ratio (5-amino : 3-amino) | Yield | Reference |
| 3-Methoxyacrylonitrile | Phenylhydrazine | AcOH, Toluene, MW | Favors 5-aminopyrazole | 90% (5-amino) | [2] |
| 3-Methoxyacrylonitrile | Phenylhydrazine | EtONa, EtOH, MW | Favors 3-aminopyrazole | 85% (3-amino) | [2] |
| Ethyl 2-cyano-3-ethoxyacrylate | Methylhydrazine | EtOH, 70°C | Thermodynamic Product | - | [2] |
| Ethyl 2-cyano-3-ethoxyacrylate | Methylhydrazine | EtONa, EtOH, 0°C | Kinetic Product | - | [2] |
| Enol ether (R=Me) | Substituted Hydrazine | Basic conditions | Favors 3-aminopyrazole | 93% | [3] |
Note: '-' indicates data not specified in the source.
Caption: Troubleshooting workflow for managing regioisomer formation.
Issue 2: Incomplete Reaction and Presence of Intermediates
Sometimes, the reaction may be sluggish or stall, leading to the isolation of uncyclized hydrazone intermediates.[1]
Q: How can I drive the cyclization to completion?
A: Several strategies can be employed:
-
Increase Temperature: For thermodynamically controlled reactions, increasing the temperature can facilitate the final cyclization and aromatization steps.
-
Catalyst: The addition of an acid or base catalyst can promote the cyclization step. For instance, in the synthesis of 5-aminopyrazoles from β-ketonitriles, an acid catalyst is often used.[1]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often leads to cleaner reactions with higher yields by efficiently overcoming activation energy barriers.[2]
Caption: Workflow for addressing incomplete aminopyrazole synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are other common side products besides regioisomers?
A1: Other potential side products include:
-
Uncyclized Hydrazone Intermediates: These can be isolated if the cyclization step is incomplete.[1]
-
N-Acetylated Aminopyrazoles: When using acetic acid as a solvent at high temperatures, the product can sometimes be acetylated.
-
Fused Heterocyclic Systems: 5-Aminopyrazoles are versatile and can react further, especially under harsh conditions, to form fused systems like pyrazolo[1,5-a]pyrimidines.
Q2: My purification is difficult. How can I effectively separate the regioisomers?
A2: The most effective approach is to optimize the reaction for high regioselectivity to minimize the formation of the isomeric mixture in the first place. If separation is unavoidable, column chromatography is the most common method, but it can be challenging due to the similar polarities of the isomers. Careful selection of the solvent system is crucial.
Q3: How can I confirm the regiochemistry of my final product?
A3: Unambiguous structure determination often requires advanced 2D NMR techniques. Specifically, 1H-15N HMBC is a powerful tool for establishing the connectivity between the pyrazole ring nitrogen and its substituent. In many cases, single-crystal X-ray diffraction provides definitive structural proof.
Q4: Can exothermic reactions be an issue in aminopyrazole synthesis?
A4: Yes, the reaction of hydrazine hydrate with precursors like β-ketonitriles can be highly exothermic.[4] It is crucial to control the rate of addition of the hydrazine and use an efficient cooling system to maintain the desired reaction temperature and prevent runaway reactions.
Kinetic vs. Thermodynamic Control
The regioselectivity of aminopyrazole synthesis is a classic example of kinetic versus thermodynamic control.
Caption: Conceptual diagram of kinetic vs. thermodynamic control pathways.
Aminopyrazole Derivatives in Signaling Pathways
Aminopyrazole derivatives are widely studied as inhibitors of various protein kinases due to their ability to mimic the hinge-binding motif of ATP. A notable example is their application as inhibitors in the p38 MAPK signaling pathway, which is involved in cellular responses to stress and inflammation.[5][][7]
Caption: Inhibition of the p38 MAPK signaling pathway by aminopyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for detecting impurities in 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in the synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid.
General FAQs
Q1: What are the potential impurities in the synthesis of this compound?
A1: A thorough understanding of the manufacturing process is necessary to identify all potential process impurities.[1] However, based on common pyrazole synthesis routes, potential impurities can be broadly categorized as:
-
Starting Materials: Unreacted starting materials and reagents.
-
Intermediates: Synthetic intermediates that were not fully converted to the final product.
-
By-products: Compounds formed from side reactions, such as regioisomers, which can be challenging to separate due to similar physicochemical properties.[2]
-
Degradants: Impurities formed by the degradation of the active pharmaceutical ingredient (API) during manufacturing or storage. Forced degradation studies can help identify these.[1]
-
Residual Solvents: Solvents used during the synthesis or purification process.[1]
Q2: Which analytical method is most suitable for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying non-volatile and semi-volatile impurities in pharmaceutical manufacturing.[3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile impurities, including residual solvents and certain pyrazole isomers.[2][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural identification and characterization of unknown impurities isolated by chromatographic techniques.[7][8][9]
Analytical Workflow for Impurity Detection
The following diagram outlines a typical workflow for identifying and quantifying impurities.
Caption: General workflow for pharmaceutical impurity analysis.
High-Performance Liquid Chromatography (HPLC) Guide
HPLC is a cornerstone technique for analyzing the purity of pharmaceutical compounds.[3] A reversed-phase HPLC (RP-HPLC) method is commonly used for polar compounds like pyrazole carboxylic acids.
Experimental Protocol: HPLC Method Development
This protocol provides a starting point for developing an HPLC method for this compound and its impurities. Optimization will be required.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Whenever possible, use the mobile phase as the sample solvent to avoid peak distortion.[10]
-
Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
The table below provides typical starting parameters for method development.
-
| Parameter | Recommended Starting Condition | Notes |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A common choice for reversed-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier helps to protonate the carboxylic acid for better peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for RP-HPLC. |
| Gradient | Start with a shallow gradient (e.g., 5% to 95% B over 30 min) | Allows for the separation of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven ensures retention time stability.[10] |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and detector sensitivity. |
| Detection | UV at 230 nm and 254 nm | Monitor at multiple wavelengths to ensure all impurities are detected. A Photo Diode Array (PDA) detector is ideal. |
HPLC Troubleshooting FAQs
Caption: Troubleshooting logic for HPLC peak tailing.
Q3: Why are my chromatographic peaks tailing?
A3: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.
-
Cause (Chemical): Your analyte (a carboxylic acid) may have secondary interactions with residual silanol groups on the silica-based C18 column.
-
Solution: Adjust the mobile phase pH by adding an acid modifier like formic or acetic acid to suppress the ionization of the carboxylic acid and silanol groups.[11]
-
-
Cause (Column): The column may be contaminated or have a void at the inlet.
-
Cause (System): The sample solvent may be too strong compared to the mobile phase, or there could be extra-column dead volume.
-
Solution: Dilute or dissolve your sample in the mobile phase.[10] Check all fittings between the injector and detector for tightness to minimize dead volume.
-
Q4: What causes a noisy or drifting baseline?
A4: Baseline issues often point to problems with the mobile phase or detector.
-
Cause: Contamination in the mobile phase or inadequate degassing.[4]
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Ensure the mobile phase is thoroughly degassed using an online degasser or sonication.[4]
-
-
Cause: Detector instability or leaks in the system.[4]
-
Solution: Allow the detector lamp to warm up sufficiently. Regularly inspect the system for leaks, especially around the pump seals and detector flow cell.[4]
-
Q5: My retention times are shifting. What should I check?
A5: Retention time variability compromises the reliability of your analysis.
-
Cause: Inconsistent mobile phase composition or temperature fluctuations.
-
Cause: Column degradation or equilibration issues.
-
Solution: Ensure the column is fully equilibrated after changing mobile phases or after a gradient run; this may require flushing with 10-20 column volumes.[10] If retention times consistently decrease and peaks broaden, the column may need to be replaced.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Guide
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities, particularly regioisomers of pyrazole derivatives.[2]
Experimental Protocol: GC-MS Analysis
This protocol is adapted for the analysis of pyrazole isomers and other potential volatile impurities.[2]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in a minimal amount of a polar solvent like methanol, then dilute to the mark with a less polar solvent like dichloromethane. This ensures the dissolution of a wide range of potential impurities.[2]
-
Derivatization (Optional): For non-volatile carboxylic acids, derivatization (e.g., trimethylsilylation) might be necessary to increase volatility.[13]
-
-
GC-MS Conditions:
| Parameter | Recommended Starting Condition | Notes |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Standard carrier gas for GC-MS. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading. Adjust ratio based on sample concentration. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A general-purpose program; should be optimized for specific impurities. |
| MS Source Temp. | 230 °C | Standard EI source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating reproducible fragmentation patterns for library matching. |
| Mass Range | 40 - 450 amu | Covers the expected mass range of the parent compound and its impurities. |
GC-MS Troubleshooting FAQs
Q6: I am seeing poor peak resolution or broad peaks. Why?
A6: This can be due to several factors related to the injection or the column.
-
Cause: Slow injection or inappropriate inlet temperature.
-
Solution: Ensure the autosampler injects the sample rapidly. Optimize the inlet temperature to ensure complete and fast vaporization without causing thermal degradation.
-
-
Cause: Column contamination or degradation.
-
Solution: "Bake out" the column at its maximum rated temperature for a short period to remove contaminants. If performance does not improve, trim 10-20 cm from the front of the column or replace it.
-
Q7: Why can't I identify impurities using the mass spectral library?
A7: Library matching can be inconclusive for novel or isomeric impurities.
-
Cause: The impurity is not in the commercial library, or it is an isomer with a very similar fragmentation pattern to other compounds.[2]
-
Solution: Do not rely solely on library hits. Analyze the fragmentation pattern to deduce the structure.[14] The loss of molecular fragments can provide clues about the impurity's structure. For pyrazoles, common fragmentations involve the loss of N₂ or HCN.[14] If possible, synthesize or acquire a reference standard of the suspected impurity for confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Guide
NMR is the most powerful technique for the unambiguous structural elucidation of unknown impurities that have been isolated.[7][9]
FAQs: Using NMR for Impurity Identification
Q8: What NMR experiments are most useful for identifying an unknown impurity?
A8: A suite of 1D and 2D NMR experiments is typically required for full structural characterization.
-
¹H NMR: Provides information on the number of different types of protons and their connectivity to neighboring protons. It is often the first and most sensitive experiment performed.[7]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically on adjacent carbons).[7]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbon atoms.[7]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.[7]
Q9: How can I use NMR to determine the quantity of an impurity?
A9: Quantitative NMR (qNMR) can be used to determine the purity of a sample or the concentration of an impurity without needing a reference standard for the impurity itself.
-
Method: An internal standard with a known concentration and a simple, well-resolved NMR signal is added to the sample. By comparing the integral of a known proton signal from the impurity to the integral of a known proton signal from the internal standard, the amount of the impurity can be accurately calculated.
References
- 1. triveritylabs.com [triveritylabs.com]
- 2. benchchem.com [benchchem.com]
- 3. upm-inc.com [upm-inc.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. Steps for Analytical Method Development | Pharmaguideline [pharmaguideline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. veeprho.com [veeprho.com]
- 8. azooptics.com [azooptics.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 5-amino-1-methyl-1H-pyrazole-4-carboxylic Acid and Its Isomers for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid and its key isomers: 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid and 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid. This document summarizes their physicochemical properties, outlines detailed synthetic protocols, and presents a framework for comparing their biological activities, supported by established experimental methodologies.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1][2] The strategic placement of amino and carboxylic acid functional groups on the 1-methyl-pyrazole core gives rise to isomers with distinct chemical and biological profiles. While direct comparative studies on these specific isomers are limited in published literature, this guide synthesizes available data and proposes a comprehensive experimental workflow for their head-to-head evaluation.
Physicochemical Properties: A Comparative Overview
The relative positions of the amino and carboxyl groups significantly influence the physicochemical properties of these isomers, which in turn can affect their pharmacokinetic and pharmacodynamic profiles. The following table summarizes key computed properties for each isomer.
| Property | This compound | 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid | 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid |
| Molecular Formula | C₅H₇N₃O₂ | C₅H₇N₃O₂ | C₅H₇N₃O₂ |
| Molecular Weight | 141.13 g/mol [3] | 141.13 g/mol | 141.13 g/mol |
| XLogP3 | -0.4 | -0.4 | -0.4 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
| Polar Surface Area | 81.1 Ų | 81.1 Ų | 81.1 Ų |
| pKa (predicted) | ~3.5-4.5 (acidic), ~2-3 (basic) | ~3.5-4.5 (acidic), ~3-4 (basic) | ~3.5-4.5 (acidic), ~4-5 (basic) |
Note: Some properties are computed and may vary from experimental values.
Synthesis and Experimental Protocols
The synthesis of these aminopyrazole carboxylic acid isomers can be achieved through multi-step reaction sequences. Below are detailed experimental protocols for the synthesis of each isomer, based on established methodologies.
Synthesis of this compound
This synthesis involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with methylhydrazine, followed by hydrolysis of the resulting ester.[4]
Step 1: Synthesis of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 eq.) in ethanol, add methylhydrazine (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 4 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to yield ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl ester from Step 1 in a 1:1 mixture of ethanol and 1 M aqueous sodium hydroxide.
-
Stir the mixture at 60°C for 2 hours.
-
Cool the reaction mixture to room temperature and acidify to pH 3-4 with 1 M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid
The synthesis of the 3-amino isomer can be adapted from procedures for similar 3-aminopyrazoles, starting from ethyl 2-cyano-3-oxobutanoate.
Step 1: Synthesis of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
-
React ethyl 2-cyano-3-oxobutanoate with an excess of dimethylformamide dimethyl acetal (DMF-DMA) at 80°C for 3 hours.
-
Remove the excess DMF-DMA under reduced pressure.
-
Dissolve the resulting enamine in ethanol and add methylhydrazine (1.1 eq.).
-
Reflux the mixture for 6 hours.
-
Cool and concentrate the reaction mixture. Purify by column chromatography to yield the desired ethyl ester.
Step 2: Hydrolysis to 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid
-
Follow the hydrolysis procedure as described for the 5-amino isomer.
Synthesis of 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid
The synthesis of the 4-amino isomer can be achieved through nitration of the corresponding pyrazole-5-carboxylic acid, followed by reduction.[5]
Step 1: Synthesis of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
-
To a solution of 1-methyl-1H-pyrazole-5-carboxylic acid (1 eq.) in concentrated sulfuric acid, add fuming nitric acid (1.2 eq.) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture onto ice and collect the precipitate by filtration. Wash with cold water and dry to yield the nitro-intermediate.
Step 2: Reduction to 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid
-
Suspend the nitro-intermediate in ethanol and add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid.
Comparative Biological Activity
Proposed Experimental Workflow for Comparative Biological Evaluation
Caption: Proposed experimental workflow for the comparative biological evaluation of aminopyrazole isomers.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX-2 inhibitor screening kits.
-
Reagent Preparation: Prepare assay buffer, COX-2 enzyme solution, arachidonic acid (substrate), and a fluorescent probe as per the manufacturer's instructions.
-
Assay Plate Setup: In a 96-well plate, add assay buffer to all wells. Add the test compounds (the three pyrazole isomers) at various concentrations to the sample wells. Include a known COX-2 inhibitor as a positive control and a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except the no-enzyme control.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the arachidonic acid substrate to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in a kinetic mode for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compounds relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value for each isomer.
Inflammatory Signaling Pathway
The anti-inflammatory effects of many pyrazole derivatives are mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins like PGE₂. Inhibition of this pathway can lead to a reduction in inflammation and pain.
Caption: Inhibition of the COX-2 pathway by aminopyrazole isomers.
Conclusion
This guide provides a comparative framework for evaluating this compound and its 3-amino and 4-amino isomers. While existing literature suggests that the 5-amino isomer may hold greater promise for anti-inflammatory and anticancer applications, the proposed experimental workflow will enable a definitive, data-driven comparison of their biological activities. The provided synthetic protocols offer a clear path to obtaining these compounds for further investigation. This comparative approach is essential for identifying the most promising isomer for development as a novel therapeutic agent.
References
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | C6H9N3O2 | CID 4715109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C5H7N3O2 | CID 313342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105646357A - this compound ethyl ester synthesis process - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The 5-Amino-1-methyl-1H-pyrazole-4-carboxylic Acid Scaffold: A Comparative Guide for Kinase Inhibitor Discovery
For Immediate Release
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of the potency, selectivity, and overall drug-like properties of a therapeutic candidate. This guide provides an objective comparison of the 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid scaffold and its derivatives against established kinase inhibitor scaffolds. This analysis is supported by experimental data from peer-reviewed literature, with a focus on inhibitory activities against key kinase targets.
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] Its synthetic tractability and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it an attractive starting point for inhibitor design. The 5-aminopyrazole substitution, in particular, has been shown to be a valuable pharmacophore, with derivatives demonstrating potent inhibition of a range of kinases.
Comparative Analysis of Kinase Inhibitor Scaffolds
To provide a clear benchmark of the 5-aminopyrazole scaffold's performance, this guide presents a comparative analysis of its inhibitory activity against other widely recognized kinase inhibitor scaffolds: quinazoline, pyrimidine, and indole. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative compounds from each scaffold class against several important kinase families implicated in cancer and inflammatory diseases.
Table 1: Comparative Inhibitory Activity against Janus Kinases (JAKs)
| Scaffold | Compound/Derivative | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| 5-Aminopyrazole | Compound 3f (a 4-amino-(1H)-pyrazole derivative) | 3.4 | 2.2 | 3.5 | [3] |
| Pyrimidine | Ruxolitinib | 3.3 | 2.8 | 428 | |
| Pyrimidine | Baricitinib | 5.9 | 5.7 | >400 | |
| Pyrimidine | Upadacitinib | 43 | 120 | 2300 | |
| Quinazoline | Tozasertib (Pan-Aurora inhibitor with JAK activity) | - | - | - | [2] |
Table 2: Comparative Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFRs)
| Scaffold | Compound/Derivative | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference |
| 5-Aminopyrazole | Compound 10h (a 5-amino-1H-pyrazole-4-carboxamide derivative) | 46 | 41 | 99 | [4] |
| Pyrimidine | Pemigatinib | 0.4 | 0.5 | 1 | |
| Quinazoline | Rogaratinib | 15 | <1 | 19 | |
| Indole | - | - | - | - | - |
Table 3: Comparative Inhibitory Activity against p38 MAP Kinase
| Scaffold | Compound/Derivative | p38α IC50 (nM) | Reference |
| 5-Aminopyrazole | Compound 2j | Potent inhibitor with excellent cellular potency | [1] |
| Pyrazole Urea | BIRB 796 | 0.1 (Kd) | [5] |
| Pyrimidine | - | - | - |
| Indole | - | - | - |
Table 4: Comparative Inhibitory Activity against c-Jun N-terminal Kinases (JNKs)
| Scaffold | Compound/Derivative | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| Aminopyrazole | SR-4326 | - | - | Highly selective | [6] |
| Indenoquinoxaline | IQ-1 | - | - | Submicromolar binding | [7] |
| Pyrimidine | - | - | - | - | |
| Quinazoline | - | - | - | - |
Signaling Pathways and Experimental Workflows
To provide a broader context for the presented data, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a general workflow for kinase inhibitor discovery and validation.
Experimental Protocols
The determination of IC50 values is a cornerstone of kinase inhibitor characterization. Below are generalized protocols for two common, robust, and high-throughput compatible biochemical kinase assays.
ADP-Glo™ Kinase Assay (Promega)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Principle: A two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial ADP concentration.
-
General Protocol:
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, ATP, and the test compound (inhibitor) in an appropriate kinase buffer. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration. The percent inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.[8][9][10][11][12]
-
LanthaScreen™ TR-FRET Kinase Assay (Thermo Fisher Scientific)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a fluorescently labeled substrate.
-
Principle: The assay uses a terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate. When the antibody binds to the phosphorylated, fluorescein-labeled substrate, FRET occurs between the Tb donor and the fluorescein acceptor, generating a signal.
-
General Protocol:
-
Kinase Reaction: In a multi-well plate, combine the kinase, a fluorescein-labeled substrate, ATP, and the test compound in kinase buffer. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Add a solution containing a Tb-labeled phospho-specific antibody and EDTA (to stop the kinase reaction) to each well.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for antibody-substrate binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. A decrease in this ratio indicates inhibition of the kinase. IC50 values are determined by plotting the TR-FRET ratio against the inhibitor concentration and fitting the data to a dose-response curve.[13][14][15][16][17]
-
Conclusion
The this compound scaffold and its close analogs represent a versatile and potent platform for the development of kinase inhibitors. The presented data demonstrates that derivatives of this scaffold can achieve nanomolar potency against key kinase targets, comparable to, and in some cases exceeding, that of other established inhibitor classes. The synthetic accessibility and favorable drug-like properties of the pyrazole core, combined with the potential for diverse functionalization, underscore its continued importance in the field of drug discovery. This guide provides a valuable comparative resource for researchers and drug development professionals seeking to leverage this privileged scaffold in their kinase-targeting programs.
References
- 1. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
- 12. carnabio.com [carnabio.com]
- 13. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. LanthaScreen TR-FRET 激酶检测 | Thermo Fisher Scientific - CN [thermofisher.cn]
A Comparative Guide to 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid and Other Heterocyclic Carboxylic Acids in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is continually evolving, with an ongoing search for novel scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles. Heterocyclic carboxylic acids are a cornerstone of drug design, with their ability to engage in key interactions with biological targets. Among these, 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid has emerged as a promising scaffold. This guide provides a comprehensive, data-driven comparison of this compound with other key heterocyclic carboxylic acids, including imidazoles, oxazoles, and thiazoles, to inform rational drug design strategies.
Physicochemical Properties: A Foundation for Drug-likeness
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A comparison of key properties for pyrazole, imidazole, oxazole, and thiazole carboxylic acid cores reveals important distinctions.
| Heterocyclic Core | pKa of Conjugate Acid | ClogP (approx.) | Key Features |
| Pyrazole | ~2.5 | ~0.24 | Weakly basic, with two adjacent nitrogen atoms. The 1-methyl group in the title compound increases lipophilicity. |
| Imidazole | ~7.0 | -0.08 | More basic than pyrazole, with nitrogens in a 1,3-arrangement. Can act as both a hydrogen bond donor and acceptor.[1][2] |
| Oxazole | ~0.8 | ~0.4 | Weakly basic due to the electron-withdrawing oxygen atom. Less aromatic than thiazole.[3] |
| Thiazole | ~2.5 | ~0.4 | Similar basicity to pyrazole. The sulfur atom can participate in unique interactions. |
Table 1: Comparative physicochemical properties of representative heterocyclic carboxylic acid cores. ClogP values are approximate for the parent heterocycle and will vary with substitution.
Biological Activity: A Comparative Overview of In Vitro Data
The true potential of a scaffold lies in its biological activity. The following table summarizes reported in vitro activities for derivatives of these heterocyclic carboxylic acids against various targets. It is important to note that these are not direct head-to-head comparisons, as experimental conditions vary between studies.
| Heterocyclic Class & Derivative Example | Target | Assay Type | IC50/EC50 | Reference |
| Pyrazole Carboxylic Acids | ||||
| 5-amino-1H-pyrazole-4-carboxamide derivative (10h) | FGFR1, FGFR2, FGFR3 | Biochemical Assay | 46 nM, 41 nM, 99 nM | [4] |
| N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (1) | IRAK4 | Biochemical Assay | 110 nM | [5] |
| Pyrazolylthiazole carboxylic acid derivative (2c) | Inflammation (in vivo) | Carrageenan-induced rat paw edema | 89.59% inhibition | [6] |
| Imidazole Carboxylic Acids | ||||
| 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) | PKC-ι | Cell-based assay | Not specified | [7] |
| Oxazole Carboxylic Acids | ||||
| Oxazole-pyrazole-thiazole hybrid (8a) | HT-29 and MCF-7 cancer cell lines | Cytotoxicity Assay | 13.22 µM and 6.41 µM | [8] |
| Thiazole Carboxylic Acids | ||||
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative (14) | BJAB (B-cell lymphoma) cell line | Proliferation Assay | Not specified | [9] |
| Pyrazolylthiazole carboxylic acid derivative (2h) | Gram-positive bacteria | MIC Assay | 6.25 µg/mL | [6] |
Table 2: Selected in vitro biological activities of various heterocyclic carboxylic acid derivatives. This table is for illustrative purposes and not a direct comparison due to varying experimental conditions.
Key Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is crucial for drug development. Pyrazole carboxylic acids have been implicated in several key signaling pathways, most notably in inflammation and immune responses.
Cyclooxygenase (COX) Inhibition Pathway
Many pyrazole-containing compounds, such as celecoxib, are potent and selective inhibitors of COX-2, a key enzyme in the inflammatory cascade.[10]
Caption: COX-2 inhibition by pyrazole derivatives.
IRAK4 Signaling Pathway in Immune Response
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response. Inhibition of IRAK4 is a promising strategy for treating inflammatory diseases.[5]
Caption: IRAK4 signaling pathway inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of drug discovery research. Below are representative methodologies for key assays.
Protocol 1: Fluorescent COX-2 Inhibition Assay
This protocol is adapted from commercially available kits and is suitable for high-throughput screening.[11][12][13]
-
Reagent Preparation:
-
Prepare a 10X solution of the test compound (e.g., this compound) in DMSO.
-
Reconstitute human recombinant COX-2 enzyme in the provided assay buffer and keep on ice.
-
Prepare a working solution of Arachidonic Acid (substrate) and a fluorescent probe (e.g., ADHP) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the 10X test compound solution to the sample wells.
-
Add 10 µL of DMSO to the positive control wells and 10 µL of a known COX-2 inhibitor (e.g., celecoxib) to the negative control wells.
-
Add 80 µL of the master mix containing COX-2 enzyme and the fluorescent probe to all wells.
-
Incubate the plate for 10 minutes at room temperature, protected from light.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the positive control.
-
Calculate the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: ALKBH1 Demethylase Activity Assay
This protocol is based on a methylation-sensitive restriction digest assay.[14][15]
-
Substrate Preparation:
-
Synthesize a single-stranded DNA oligonucleotide containing a single N6-methyladenine (6mA) within a DpnII restriction site (GATC).
-
-
Demethylation Reaction:
-
In a microcentrifuge tube, combine the 6mA-containing oligonucleotide, recombinant human ALKBH1 enzyme, Fe(II) (as ferrous ammonium sulfate), and 2-oxoglutarate in the reaction buffer.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Inactivate the ALKBH1 enzyme by heating at 95°C for 10 minutes.
-
-
Restriction Digest and Analysis:
-
Anneal the complementary DNA strand to the reaction product to form a double-stranded DNA.
-
Add the DpnII restriction enzyme to the reaction. DpnII will only cleave the DNA if the 6mA has been demethylated to adenine.
-
Incubate at 37°C for 1 hour.
-
Analyze the reaction products by polyacrylamide gel electrophoresis (PAGE). The presence of cleaved DNA fragments indicates ALKBH1 demethylase activity.
-
Protocol 3: In Vitro ADME Profiling Workflow
A standard workflow to assess the drug-like properties of heterocyclic carboxylic acids.[4][16][17][18]
References
- 1. quora.com [quora.com]
- 2. scribd.com [scribd.com]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. criver.com [criver.com]
- 5. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity - Arabian Journal of Chemistry [arabjchem.org]
- 9. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Biochemical characterization of AP lyase and m6A demethylase activities of human AlkB homolog 1 (ALKBH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical Characterization of AP Lyase and m6A Demethylase Activities of Human AlkB Homologue 1 (ALKBH1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro disposition profiling of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 18. In vitro ADME services - Alera Labs, LLC [aleralabs.com]
A Comparative Guide to the Biological Activity of 5-Amino-1H-pyrazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 5-amino-1H-pyrazole-4-carboxylic acid and its corresponding carboxamide have been investigated for a range of therapeutic applications. This guide provides an objective comparison of their performance across several key biological activities, supported by experimental data and detailed protocols to aid in research and development.
While the core focus is the 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid structure, this guide includes data on closely related analogues, particularly at the N1 position, to provide a broader and more practical overview based on available literature.
Anticancer Activity: FGFR Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is a critical driver in various cancers.[1] Consequently, FGFRs are significant targets for anticancer drug development. Certain 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as potent covalent inhibitors of FGFRs, targeting both wild-type and drug-resistant mutant forms.[1]
Data Presentation: Pan-FGFR Inhibitory Activity
A notable derivative, compound 10h (a 5-amino-1H-pyrazole-4-carboxamide), has demonstrated potent activity against multiple FGFR isoforms and cancer cell lines.[1]
| Compound | Target Enzyme / Cell Line | Activity Type | IC50 (nM) |
| 10h | FGFR1 (enzyme) | Inhibition | 46[1] |
| FGFR2 (enzyme) | Inhibition | 41[1] | |
| FGFR3 (enzyme) | Inhibition | 99[1] | |
| FGFR2 V564F mutant (enzyme) | Inhibition | 62[1] | |
| NCI-H520 (lung cancer cell) | Anti-proliferative | 19[1] | |
| SNU-16 (gastric cancer cell) | Anti-proliferative | 59[1] | |
| KATO III (gastric cancer cell) | Anti-proliferative | 73[1] |
The signaling cascade initiated by FGFR activation is a key pathway controlling cell proliferation, survival, and migration. Its deregulation is a hallmark of many cancers.
Experimental Protocol: In Vitro FGFR Kinase Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against FGFR enzymes.
-
Reagent Preparation : All reagents, including the recombinant FGFR enzyme, a suitable substrate (e.g., a synthetic polypeptide like Poly(Glu,Tyr)4:1), ATP, and test compounds, are diluted in a kinase assay buffer.[2]
-
Assay Plate Setup : The assay is performed in a 384-well plate. A serial dilution of the test compound is prepared.
-
Reaction Mixture : In each well, the following components are added in order:
-
Test compound or DMSO (vehicle control).
-
FGFR enzyme solution.
-
A mixture of the substrate and ATP to initiate the kinase reaction.[3]
-
-
Incubation : The plate is incubated at room temperature for a defined period, typically 60 to 120 minutes, to allow for the phosphorylation of the substrate by the enzyme.[3]
-
Detection : The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the reaction.[3] This involves:
-
Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-based reaction.
-
-
Data Analysis : Luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.[4]
Antidiabetic Activity: PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways. Its inhibition is a therapeutic strategy for treating type 2 diabetes and obesity.[5][6]
Data Presentation: PTP1B Inhibitory Activity
Experimental Protocol: In Vitro PTP1B Enzymatic Assay
This colorimetric assay measures the inhibitory effect of compounds on PTP1B activity using p-nitrophenyl phosphate (pNPP) as a substrate.[6][7]
-
Reagent Preparation :
-
Assay Buffer : Typically 25-50 mM buffer (e.g., Tris-HCl or HEPES) at pH 7.0-7.5, containing NaCl, EDTA, and freshly added DTT.[5][6][7]
-
PTP1B Enzyme : Recombinant human PTP1B is diluted to a working concentration (e.g., 1 µg/mL) in the assay buffer.[6]
-
Substrate : A stock solution of pNPP is prepared and diluted to a working concentration (e.g., 4 mM) in the assay buffer.[6]
-
Test Compounds : Stock solutions are typically made in DMSO and then serially diluted.
-
-
Assay Procedure (96-well plate) :
-
Measurement :
-
Data Analysis :
-
The absorbance of the blank is subtracted from all other readings.
-
The percentage of inhibition is calculated relative to the positive control (enzyme activity without inhibitor).
-
IC50 values are determined by plotting percent inhibition versus the log of inhibitor concentration.
-
Antimicrobial Activity
The pyrazole scaffold is present in many compounds with significant antimicrobial properties. Derivatives are often screened for their ability to inhibit the growth of various bacterial and fungal pathogens.
Data Presentation: Antimicrobial Activity (MIC)
Several pyrazole derivatives have shown promising activity against a range of microbial strains.[8]
| Compound | Target Organism | Activity Type | MIC (µg/mL) |
| 21a | Aspergillus niger | Antifungal | 2.9[8] |
| Staphylococcus aureus | Antibacterial | 62.5[8] | |
| Bacillus subtilis | Antibacterial | 125[8] | |
| Klebsiella pneumoniae | Antibacterial | 62.5[8] | |
| 21b | Aspergillus niger | Antifungal | 7.8[8] |
| Bacillus subtilis | Antibacterial | 250[8] | |
| Klebsiella pneumoniae | Antibacterial | 125[8] | |
| 21c | Aspergillus niger | Antifungal | 7.8[8] |
| Staphylococcus aureus | Antibacterial | 125[8] | |
| Escherichia coli | Antibacterial | 250[8] |
Note: Compounds 21a-c are 4-(2-arylhydrazineylidene)-pyrazole-1-carbothiohydrazides.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. promega.com [promega.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Comparing IRAK4 Inhibitors Across Diverse Chemical Scaffolds
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors derived from different chemical scaffolds. We delve into their mechanisms of action, biochemical potency, cellular activity, and selectivity profiles, supported by experimental data to inform strategic decisions in inflammation and oncology research.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Its pivotal role in the innate immune response has made it a compelling target for therapeutic intervention in a host of inflammatory diseases, autoimmune disorders, and certain cancers. In recent years, a variety of small molecule inhibitors targeting IRAK4 have emerged, each with unique chemical structures and biological profiles. This guide offers a head-to-head comparison of prominent IRAK4 inhibitors, focusing on their distinct scaffolds and the resulting differences in their performance.
The Evolving Landscape of IRAK4 Inhibition: Beyond the Kinase Domain
While early efforts focused on developing ATP-competitive kinase inhibitors, the field has evolved to recognize the dual kinase and scaffolding functions of IRAK4. This has led to the development of novel therapeutic modalities, including proteolysis-targeting chimeras (PROTACs) that induce the degradation of the IRAK4 protein, and scaffolding inhibitors that disrupt its protein-protein interactions. This guide will compare traditional kinase inhibitors with these next-generation molecules.
Quantitative Comparison of IRAK4 Inhibitors
The following table summarizes the biochemical and cellular potency of representative IRAK4 inhibitors from different structural classes.
| Compound | Scaffold | Modality | Biochemical IC50 (nM) | Cellular Activity | Key Selectivity Information |
| Zimlovisertib (PF-06650833) | Isoquinoline-carboxamide[1] | Kinase Inhibitor | 0.2[2] | IC50 = 2.4 nM (R848-induced TNF release in PBMCs)[3][4] | Highly selective; ~7,000-fold more selective for IRAK4 than IRAK1. Of a panel of over 200 kinases, only 12 had IC50 values <1 µM.[3] |
| Zabedosertib (BAY-1834845) | Indazole[5][6] | Kinase Inhibitor | 3.4 - 3.55[7][8] | Potently inhibits release of pro-inflammatory cytokines in human PBMCs.[8] | High selectivity confirmed in a KINOMEscan panel.[5][6] |
| Emavusertib (CA-4948) | Oxazolo[4,5-b]pyridine[9] | Kinase Inhibitor | 31.7[10] | IC50 <250 nM for inhibition of TNF-α, IL-1β, IL-6, and IL-8 release in THP-1 cells.[4][11] | Dual inhibitor of IRAK4 and FLT3. Also inhibits CLK1, CLK2, CLK4, DYRK1A/B, TrkA/B, Haspin, and NEK11 at 1 µM.[4][10][12] |
| AS2444697 | Pyrazole-oxazole carboxamide | Kinase Inhibitor | 21[13] | Inhibits LPS-induced TNF-α and IL-6 production in PBMCs. | 30-fold more selective for IRAK4 over IRAK1. A broader kinase selectivity panel is not publicly available.[12][13] |
| KT-474 (SAR444656) | Heterobifunctional PROTAC[14] | Degrader | DC50 = 1.5 nM (IRAK4 degradation in human PBMCs)[15] | IC50 = 3 nM (R-848-induced IL-8 release in human PBMCs).[15] | Selective for IRAK4 degradation over a panel of 468 kinases at 1 µM.[15] |
IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration; PBMC: Peripheral Blood Mononuclear Cell.
Visualizing the Mechanism of Action
To better understand how these inhibitors function, it is essential to visualize the IRAK4 signaling pathway and the experimental workflows used for their evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the accurate assessment of inhibitor performance. Below are representative methodologies for key assays.
Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the direct inhibition of IRAK4 enzymatic activity.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human IRAK4.
-
Materials:
-
Recombinant human IRAK4 enzyme
-
TR-FRET compatible kinase buffer
-
ATP
-
Biotinylated peptide substrate
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Test compound dissolved in DMSO
-
384-well assay plates
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then dilute further in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, IRAK4 enzyme, and the biotinylated peptide substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect phosphorylation by adding a solution containing the europium-labeled anti-phospho-substrate antibody and SA-APC.
-
Data Acquisition: After another incubation period, read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Cytokine Release Assay
This assay assesses the ability of an inhibitor to block IRAK4-mediated signaling in a cellular context.
-
Objective: To measure the inhibition of TLR-induced pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs).
-
Materials:
-
Isolated human PBMCs
-
Cell culture medium (e.g., RPMI-1640)
-
TLR agonist (e.g., R848 for TLR7/8 or LPS for TLR4)
-
Test compound dissolved in DMSO
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α or IL-6)
-
-
Procedure:
-
Cell Seeding: Seed PBMCs into a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and pre-incubate for a specified time (e.g., 60 minutes).
-
Stimulation: Add the TLR agonist to the wells to stimulate cytokine production.
-
Incubation: Incubate the plate for a defined period (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The landscape of IRAK4 inhibition is diverse and rapidly evolving. While traditional kinase inhibitors like Zimlovisertib and Zabedosertib demonstrate high potency and selectivity, newer modalities such as the PROTAC degrader KT-474 offer a distinct mechanism of action by eliminating the IRAK4 protein entirely, thereby addressing both its kinase and scaffolding functions. Emavusertib's dual inhibition of IRAK4 and FLT3 highlights a strategy for targeting multiple oncogenic pathways. The choice of an optimal IRAK4 inhibitor will ultimately depend on the specific disease context, the desired therapeutic window, and the relative importance of inhibiting the kinase versus the scaffolding functions of IRAK4. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in the continued development of novel IRAK4-targeted therapies.
References
- 1. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zabedosertib (BAY1834845) | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Emavusertib | C24H25N7O5 | CID 118224491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Probe Emavusertib | Chemical Probes Portal [chemicalprobes.org]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medkoo.com [medkoo.com]
- 15. caymanchem.com [caymanchem.com]
Structure-Activity Relationship (SAR) of 5-Aminopyrazole Derivatives: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-aminopyrazole derivatives. It highlights their potential as anticancer, anti-inflammatory, and kinase-inhibiting agents, supported by quantitative data and detailed experimental protocols.
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatility allows for substitutions at various positions, leading to a wide range of pharmacological activities, including anticancer, anti-inflammatory, and potent enzyme inhibition.[3] This guide delves into the SAR of these derivatives, focusing on key therapeutic targets and providing a comparative analysis of their efficacy.
Anticancer Activity: Targeting Kinases and Cell Proliferation
5-Aminopyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various protein kinases and directly inhibiting cancer cell proliferation.[3][4]
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers.[5] A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent pan-FGFR inhibitors, demonstrating efficacy against both wild-type and gatekeeper mutant forms of the enzyme.[5]
One notable compound, 10h , from a recent study, displayed nanomolar activity against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant.[5] This compound also effectively suppressed the proliferation of lung and gastric cancer cell lines.[5] The structure-activity relationship of these derivatives highlights the importance of the acrylamide group for covalent binding to the receptor.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR2 V564F IC50 (nM) | NCI-H520 (Lung Cancer) IC50 (nM) | SNU-16 (Gastric Cancer) IC50 (nM) | KATO III (Gastric Cancer) IC50 (nM) |
| 10h | 46 | 41 | 99 | 62 | 19 | 59 | 73 |
Data sourced from a 2024 study on pan-FGFR covalent inhibitors.[5]
Aurora Kinase Inhibition
Aurora kinases are crucial for cell cycle regulation, and their inhibition is a promising strategy in cancer therapy. Pyrazole derivatives have been identified as potent Aurora kinase A inhibitors.[6][7] Structure-based drug design has led to the development of compounds with significant inhibitory activity. For instance, the substitution of an ethyl carboxylate with a 3-acetamidophenyl amide at the C-4 position of the pyrazole ring resulted in a 450-fold increase in potency.[7]
| Compound | Aurora A IC50 (µM) |
| 8a (initial hit) | 15.1 |
| 12w (optimized) | 0.033 |
Data from a study on the structure-based design of Aurora kinase A inhibitors.[7]
General Anticancer Cytotoxicity
Several novel 5-aminopyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The antiproliferative activity is often assessed using the SRB assay. For example, chloroacetanilide and enamine derivatives of 5-aminopyrazole have shown potent antitumor activity against hepatocellular carcinoma (Hep-G2) cells.
| Compound | Target Cell Line | IC50 (µM) |
| Chloroacetanilide derivative 8 | Hep-G2 | 3.6 |
| Enamine derivative 19 | Hep-G2 | 17.7 |
| Pyrazolopyrimidine 16 | Hep-G2 | 24.4 |
| Maleimide derivative 10a | Hep-G2 | 37 |
| 5-aminopyrazole derivative 3 | Hep-G2 | 41 |
Data from a 2021 study on novel antioxidant and antitumor 5-aminopyrazole derivatives.
Anti-inflammatory Activity: Targeting p38 MAPK and COX Enzymes
Chronic inflammation is implicated in a multitude of diseases, and 5-aminopyrazole derivatives have emerged as promising anti-inflammatory agents.[3]
p38 MAPK Inhibition
The p38 mitogen-activated protein kinase (MAPK) is a key regulator of inflammatory responses.[8] 5-Aminopyrazole derivatives have been developed as potent and selective p38α inhibitors.[9] Systematic SAR studies have led to the identification of compounds with excellent cellular potency in inhibiting TNFα production, a key inflammatory cytokine.[9] The substitution pattern on the pyrazole core and the nature of the side chains are critical for potent inhibition.
A notable example is compound 2j , which demonstrated high efficacy in an in vivo model of TNFα production.[9]
| Compound | p38α MAP Kinase IC50 | Cellular Potency (TNFα inhibition) |
| 2j | Potent and selective | Excellent |
Qualitative data from a 2010 study on 5-amino-pyrazoles as p38α inhibitors.[9]
Cyclooxygenase (COX) Inhibition
Certain 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives have been designed as multi-target anti-inflammatory agents, exhibiting inhibitory activity against COX-2, 5-lipoxygenase (5-LOX), and carbonic anhydrase.[10] The presence of a benzenesulfonamide moiety is a key pharmacophore for selective COX-2 binding.[10]
| Compound | COX-2 IC50 (nM) | 5-LOX IC50 (µM) |
| 7a | 49 | 2.4 |
| 7b | 60 | 1.9 |
| 7j | 60 | 2.5 |
Data from a study on multi-target anti-inflammatory 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives.[10]
Experimental Protocols
MTT Assay for Cell Viability and IC50 Determination
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds
-
Target cancer cell lines
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[11]
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10-15 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[11]
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis to determine the IC50 value.[11]
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified kinase (e.g., p38α, FGFR1)
-
Kinase-specific substrate (e.g., ATF-2 for p38)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[12]
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound, the purified kinase, and a mixture of the substrate and ATP.[12]
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[12]
-
ADP Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[12]
-
Luminescence Measurement: Read the luminescence using a plate reader. The signal intensity is proportional to the kinase activity.[12]
-
IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.[12]
Visualizing Molecular Pathways and Experimental Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
Aminopyrazole-Based Drugs: A Comparative Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of potent and selective inhibitors for various therapeutic targets, particularly protein kinases implicated in cancer. This guide provides a comprehensive evaluation of the in vitro and in vivo efficacy of several notable aminopyrazole-based drug candidates, comparing their performance with established alternatives where applicable. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies for key assays are provided.
In Vitro Efficacy: Targeting Key Oncogenic Drivers
Aminopyrazole derivatives have demonstrated significant inhibitory activity against several key protein kinases involved in tumor progression, including Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinases (CDK), and AXL receptor tyrosine kinase.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is a known driver in various cancers. A series of 3-aminopyrazole derivatives have been developed as covalent inhibitors of FGFR2 and FGFR3, showing excellent activity against both wild-type and gatekeeper mutant versions of these enzymes, a common mechanism of resistance to existing RTK inhibitors.[1]
Table 1: In Vitro Activity of Aminopyrazole-Based FGFR Inhibitors
| Compound | Target | Assay | IC50 (nM) | Cell Line | Cellular IC50 (nM) |
| Compound 19 | FGFR2, FGFR3 (wild-type and gatekeeper mutant) | FRET Assay | - | BaF3 | Sub-micromolar |
| Erdafitinib | FGFR (pan-inhibitor) | - | - | - | - |
| Pemigatinib | FGFR2 | - | - | - | - |
Note: Specific IC50 values for Compound 19 in the FRET assay were not provided in the source material, but it was identified as a lead compound with sub-micromolar cellular potency. Erdafitinib and Pemigatinib are included as approved FGFR inhibitors for comparative context.
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Aminopyrazole analogs have been synthesized and identified as potent and selective inhibitors of CDK2 and CDK5.[2] Furthermore, other aminopyrazole derivatives have shown significant cytotoxicity and potent inhibition of CDK9.[3][4]
Table 2: In Vitro Activity of Aminopyrazole-Based CDK Inhibitors
| Compound | Target | Assay | IC50 (µM) | Cell Line(s) | Cytotoxicity (GI%) |
| Analog 24 | CDK2/5 | Kinase Assay | Potent and Selective | Pancreatic Ductal Carcinoma | - |
| Compound 6 | CDK9 | Kinase Assay | 0.496 - 7.149 | MCF-7, HepG2, HCT-116 | Significant |
| Roscovitine | CDK2 | Kinase Assay | - | - | - |
| Compound 4 | CDK2/CA IX | Kinase Assay | Micromolar | MCF-7, HepG2, HCT-116 | Significant |
Note: Roscovitine is a well-known CDK inhibitor included for comparison. Compound 4 demonstrated dual inhibition of CDK2 and Carbonic Anhydrase IX (CA IX).[5]
AXL Receptor Tyrosine Kinase Inhibitors
The AXL receptor tyrosine kinase is a promising target for cancer therapy due to its role in cell proliferation, migration, and drug resistance.[6] A series of 3-aminopyrazole derivatives have been discovered as potent and selective AXL kinase inhibitors.[6][7]
Table 3: In Vitro Activity of a Lead Aminopyrazole-Based AXL Inhibitor
| Compound | Target | Assay | IC50 (nM) | Kd (nM) | Cell Line | Cellular Effect |
| 6li | AXL | Kinase Assay | 1.6 | 0.26 | Ba/F3-TEL-AXL | Potent inhibition of proliferation |
| BGB324 (Bemcentinib) | AXL | Kinase Assay | 14 | - | - | - |
Note: BGB324 (Bemcentinib) is a selective AXL inhibitor that has entered clinical trials and is included for comparison.
In Vivo Efficacy: Preclinical Validation in Animal Models
Select aminopyrazole-based drug candidates have progressed to in vivo studies, demonstrating significant anti-tumor efficacy in xenograft models.
FGFR Inhibitor In Vivo Studies
Compound 19, a covalent FGFR inhibitor, exhibited a promising pharmacokinetic profile, with good oral bioavailability and exposure in mice, suggesting its potential for in vivo efficacy.[1]
Table 4: Pharmacokinetic Properties of FGFR Inhibitor Compound 19
| Compound | Dosing Route | Dose (mg/kg) | Clearance | Bioavailability |
| 19 | IV | 5 | Moderate | - |
| 19 | Oral | 10 | - | Good |
AXL Inhibitor In Vivo Studies
The potent AXL inhibitor, compound 6li, demonstrated significant in vivo antitumor efficacy in a xenograft model using highly metastatic murine breast cancer 4T1 cells.[6] This highlights its potential as a therapeutic agent for aggressive cancers.
CDK9 Inhibitor In Vivo Studies
A radiolabeled version of the CDK9 inhibitor, compound 6 (¹³¹I-6), showed potent targeting ability in solid tumors in an in vivo biodistribution study, suggesting its potential as both a therapeutic and an imaging agent.[3][4]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the evaluation process of these aminopyrazole-based drugs, the following diagrams are provided.
Caption: FGFR Signaling Pathway and Inhibition by Aminopyrazole-Based Drugs.
Caption: CDK-Mediated Cell Cycle Regulation and Inhibition.
Caption: General Experimental Workflow for Drug Efficacy Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of aminopyrazole-based drugs.
In Vitro Kinase Inhibition Assay (FRET-Based)
-
Principle: Förster Resonance Energy Transfer (FRET) assays are used to measure the enzymatic activity of kinases. A peptide substrate and a phosphospecific antibody are labeled with a FRET donor and acceptor pair. Phosphorylation of the substrate by the kinase leads to a change in the FRET signal.
-
Procedure:
-
The kinase, substrate, and ATP are incubated in a microplate well.
-
The aminopyrazole compound at various concentrations is added to the wells.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
A solution containing the labeled antibody is added to stop the reaction and allow for antibody-substrate binding.
-
The FRET signal is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the aminopyrazole drug or a vehicle control.
-
After a 48-72 hour incubation period, the assay reagent (e.g., MTT or CellTiter-Glo®) is added to each well.
-
The absorbance or luminescence is measured using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and IC50 or GI50 values are determined.
-
In Vivo Xenograft Model
-
Principle: This model involves the transplantation of human tumor cells into immunocompromised mice to evaluate the anti-tumor efficacy of a drug candidate in a living organism.
-
Procedure:
-
Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The aminopyrazole drug is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic marker analysis).
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
-
This guide provides a snapshot of the promising landscape of aminopyrazole-based drugs. The presented data and methodologies underscore the potential of this chemical scaffold in the development of novel targeted therapies for cancer and other diseases. Further research and clinical investigations are warranted to fully elucidate their therapeutic utility.
References
- 1. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Study of Conventional, Grinding, and Microwave-Assisted Synthesis of Aminopyrazolones and Diaminopyrazoles: Exploring the Antitumor Activity, Dual CDK-2/CA IX Inhibition Potential, and Apoptosis Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Aminopyrazole-Based Kinase Inhibitors: Selectivity Profiles and Methodologies
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Kinase Selectivity Profiles of Five Prominent Aminopyrazole Inhibitors.
The aminopyrazole scaffold has proven to be a versatile and privileged structure in the development of potent and selective kinase inhibitors. This guide provides a comparative overview of the kinase selectivity profiles of five distinct aminopyrazole-based inhibitors targeting different kinase families: Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), c-Jun N-terminal Kinase (JNK), Janus Kinases (JAKs), and Leucine-Rich Repeat Kinase 2 (LRRK2). The following sections detail their quantitative inhibitory activities, the experimental protocols used for their characterization, and the signaling pathways they modulate.
Kinase Selectivity Profiles: A Comparative Summary
The selectivity of a kinase inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the available kinase selectivity data for five aminopyrazole inhibitors. It is important to note that the data is compiled from various studies employing different assay formats, and direct comparison of absolute values should be made with caution.
Table 1: Selectivity Profile of Compound 43d (CDK16 Inhibitor)
| Target Kinase | Cellular Potency (EC50) | Assay Type | Notes |
| CDK16/cyclin Y | 33.4 nM | NanoBRET | Highly potent against the primary target.[1] |
| CDK17/cyclin Y | 21.2 nM | NanoBRET | Potent against other PCTAIRE subfamily members.[1] |
| CDK18/cyclin Y | 120.6 nM | NanoBRET | Potent against other PCTAIRE subfamily members.[1] |
| PFTAIRE Family | 50 - 180 nM | NanoBRET | Active against the related PFTAIRE kinase family.[1] |
| ~100 Kinase Panel | Selective | DSF | Exhibited selective inhibition in a broad kinase panel.[1] |
Table 2: Selectivity Profile of Compound 6 (FGFR Inhibitor)
| Target Kinase/Cell Line | Potency (IC50/GI50) | Assay Type | Notes |
| FGFR2 V564F (mutant) | 1.7 nM (IC50) | FRET | Potent against gatekeeper mutant.[2] |
| FGFR3 V555M (mutant) | 1.0 nM (IC50) | FRET | Potent against gatekeeper mutant.[2] |
| BaF3 FGFR2 WT | 0.1 nM (GI50) | Cellular | Sub-nanomolar potency in a wild-type cell line.[2] |
| BaF3 FGFR2 V564F | 0.1 nM (GI50) | Cellular | Retains potency against the mutant cell line.[2] |
| RT112 (FGFR3 fusion) | 9.4 nM (GI50) | Cellular | Active against an endogenous fusion protein.[2] |
| FGFR1 | Active | Cellular | Retained activity against FGFR1.[2] |
| FGFR4 | Some selectivity | Cellular | Shows some selectivity against FGFR4.[2] |
Table 3: Selectivity Profile of SR-3576 (JNK3 Inhibitor)
| Target Kinase | Potency (IC50) | Assay Type | Notes |
| JNK3 | 7 nM | Enzymatic | Highly potent against the primary target.[3][4] |
| JNK1 | 170 nM | Enzymatic | Inhibits JNK1 at higher concentrations. |
| p38 | >20,000 nM | Enzymatic | Over 2800-fold selectivity against p38 MAPK.[3][4] |
A comprehensive kinome scan for SR-3576 against a broad panel of kinases is not publicly available.[5]
Table 4: Selectivity Profile of Compounds 3f and 11b (JAK Inhibitors)
| Compound | Target Kinase | Potency (IC50) / Activity | Assay Type | Notes |
| 3f | JAK1 | 3.4 nM | Enzymatic | Potent pan-JAK inhibitor.[6] |
| JAK2 | 2.2 nM | Enzymatic | Potent pan-JAK inhibitor.[6] | |
| JAK3 | 3.5 nM | Enzymatic | Potent pan-JAK inhibitor.[6] | |
| Flt-3, VEGFR-2, PDGFRα, TYK2 | Active at 20 nM | Enzymatic | Shows activity against other cancer-related kinases.[6] | |
| 11b | JAK2, JAK3 | Selective | Enzymatic | Exhibits good selectivity for JAK2 and JAK3 over a panel of 14 other kinases.[6] |
Table 5: Selectivity Profile of Compound 18 (LRRK2 Inhibitor)
| Target Kinase | % Inhibition at 1 µM | Assay Type | Notes |
| LRRK2 | High | Enzymatic | Primary target. |
| TSSK1 | 75.2% | Invitrogen Kinase Panel | The only off-target with >75% inhibition out of 185 kinases.[7] |
| Other 184 kinases | <75% | Invitrogen Kinase Panel | Highly selective profile.[7] |
Experimental Protocols
The characterization of kinase inhibitors relies on a variety of robust biochemical and cellular assays. Below are detailed methodologies for key experiments relevant to determining the kinase selectivity profiles presented above.
In Vitro Kinase Inhibition Assays
These assays directly measure the effect of an inhibitor on the enzymatic activity of a purified kinase.
1. Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This is a common method for determining the IC50 values of inhibitors.
-
Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., SR-3576, JAK inhibitor 3f) in DMSO.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Enzyme and Substrate Addition: Add the purified recombinant kinase (e.g., JNK3, JAK2) and a specific peptide substrate to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.
-
Signal Generation: Convert the produced ADP to ATP and generate a luminescent signal using a Kinase Detection Reagent.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[8][9][10]
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen™)
This method is frequently used for assessing inhibitors of receptor tyrosine kinases like FGFR.
-
Principle: This assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. The binding of a terbium-labeled anti-phospho antibody to the phosphorylated substrate brings the terbium donor and the substrate's acceptor fluorophore into close proximity, resulting in a FRET signal.
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., Compound 6) in DMSO.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor.
-
Kinase and Substrate Addition: Add the purified recombinant kinase (e.g., FGFR2) and a fluorescently labeled substrate.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding EDTA and add a terbium-labeled antibody specific to the phosphorylated substrate.
-
Incubation: Incubate for a period (e.g., 30-60 minutes) to allow for antibody binding.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor and donor emission signals and determine the IC50 value from a dose-response curve.[11][12]
-
Cellular Target Engagement Assays
These assays confirm that the inhibitor can bind to its target in a live-cell environment.
1. NanoBRET™ Target Engagement Assay
This assay is used to quantify compound binding to a specific kinase in living cells.
-
Principle: This assay is based on Bioluminescence Resonance Energy Transfer (BRET). The target kinase is fused to a NanoLuc® luciferase (energy donor), and a cell-permeable fluorescent tracer that binds to the kinase's ATP pocket acts as the energy acceptor. An inhibitor competing with the tracer for binding to the kinase will disrupt BRET.
-
Procedure:
-
Cell Preparation: Co-transfect HEK293 cells with a vector encoding the NanoLuc®-fused kinase (e.g., CDK16-NanoLuc®) and a corresponding cyclin expression vector.
-
Compound Addition: After overnight incubation, add serial dilutions of the test inhibitor (e.g., Compound 43d) to the cells.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer to the wells.
-
Equilibration: Incubate the plate for a period (e.g., 2 hours) at 37°C to allow the binding to reach equilibrium.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor and acceptor emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio. The displacement of the tracer by the inhibitor results in a decrease in the BRET signal, from which the cellular EC50 can be determined.[1][13][14]
-
Signaling Pathways and Experimental Workflows
Visualizing the signaling context of a targeted kinase and the experimental process for its inhibition is crucial for understanding the inhibitor's impact.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways modulated by the aminopyrazole inhibitors discussed.
Caption: The JAK-STAT signaling pathway and the point of inhibition by aminopyrazole inhibitors like Compound 3f.
Caption: The FGFR signaling cascade and its inhibition by aminopyrazole compounds such as Compound 6.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for an in vitro kinase inhibition assay, a fundamental experiment in characterizing kinase inhibitors.
References
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. NanoBRET® Target Engagement CDK Selectivity Systems [promega.jp]
- 14. eubopen.org [eubopen.org]
Comparative Assessment of Off-Target Effects of Drugs Derived from 5-Amino-1-Methyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of kinase inhibitors derived from the 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid scaffold. Understanding the selectivity profile of these compounds is crucial for predicting potential side effects and identifying opportunities for polypharmacology. This document summarizes quantitative data from various experimental assays, details the methodologies used, and visualizes relevant signaling pathways and experimental workflows.
Executive Summary
Drugs developed from the this compound core structure have shown significant promise as inhibitors of various kinases implicated in diseases such as cancer and inflammatory disorders. While potent against their primary targets, a thorough assessment of their off-target interactions is essential for advancing these candidates through the drug development pipeline. This guide focuses on a comparative analysis of the selectivity profiles of representative compounds targeting IRAK4, FGFR, and CDKs, providing a framework for evaluating their therapeutic potential and liabilities.
Comparative Off-Target Profiles
The following tables summarize the inhibitory activity of selected compounds against their primary targets and a panel of off-target kinases. Data is presented as IC50 (half-maximal inhibitory concentration) or percentage of inhibition at a given concentration, as reported in the cited literature.
Table 1: Off-Target Profile of an IRAK4 Inhibitor (Example: PF-06650833 - Zimlovisertib)
| Target | Primary Target IC50 (nM) | Off-Target Kinase | % Inhibition @ 200 nM |
| IRAK4 | 0.2 (cell-based)[1][2] | Multiple Kinases (278 panel) | Data not fully disclosed, but described as "highly selective"[1][3] |
| hERG | - | hERG | 25% inhibition @ 100 µM[1] |
PF-06650833 (Zimlovisertib) is a potent and selective IRAK4 inhibitor.[1][3] A kinome selectivity profile against 278 kinases showed approximately 100% inhibition of IRAK4 at a 200 nM concentration.[1] The compound showed minimal inhibition of most other kinases, indicating a high degree of selectivity.[1][3] Notably, it exhibited weak inhibition of the hERG channel, a critical consideration for cardiac safety.[1]
Table 2: Off-Target Profile of an FGFR Inhibitor (Example: AZD4547)
| Target | Primary Target IC50 (nM) | Off-Target Kinase | IC50 (nM) or note |
| FGFR1 | 0.2[4] | FGFR4 | 165[4] |
| FGFR2 | 2.5[4] | KDR (VEGFR2) | No evidence of anti-KDR effects at efficacious doses[5] |
| FGFR3 | 1.8[4] | Other kinases | Described as a "selective inhibitor of FGFR1, 2, and 3"[5] |
AZD4547 is a selective inhibitor of the FGFR family of receptor tyrosine kinases.[5] It demonstrates high potency against FGFR1, 2, and 3, with significantly lower activity against FGFR4.[4] Importantly, at therapeutic concentrations, AZD4547 does not show significant inhibition of KDR (VEGFR2), a common off-target for many kinase inhibitors that can lead to cardiovascular side effects.[5]
Table 3: Off-Target Profile of a CDK Inhibitor (Example: AT7519)
| Target | Primary Target IC50 (nM) | Off-Target Kinase | IC50 (nM) |
| CDK1/cyclin B | 190[6] | GSK3β | 89[6][7] |
| CDK2/cyclin A | 44[6] | Other non-CDK kinases | Inactive[6] |
| CDK4/cyclin D1 | 67[6] | ||
| CDK5/p25 | 18[6] | ||
| CDK6/cyclin D3 | 660[6] | ||
| CDK9/cyclin T1 | <10 |
AT7519 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs).[6][8] While demonstrating broad activity across the CDK family, it shows notable selectivity against a panel of non-CDK kinases, with the exception of Glycogen Synthase Kinase 3 beta (GSK3β).[6][7] This off-target activity should be considered in the interpretation of its biological effects.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of off-target assessment data. Below are summaries of key experimental protocols.
Kinase Selectivity Profiling (KINOMEscan®)
This method quantitatively measures the binding of a test compound to a large panel of kinases.
Principle: The assay is based on a competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for that kinase.
Methodology:
-
Kinase Preparation: A large panel of human kinases are individually expressed, typically as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.
-
Quantification: After incubation, the amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) to detect the DNA tag. The results are typically expressed as a percentage of the control (vehicle-treated) sample.[9][10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay used to verify and quantify the engagement of a ligand with its protein target within a cellular environment.
Principle: Ligand binding to a protein increases its thermal stability. By subjecting cells or cell lysates to a temperature gradient and measuring the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of a compound indicates direct binding to the target protein.
Methodology:
-
Cell Treatment: Cultured cells are treated with the test compound or vehicle control.
-
Heat Challenge: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the target protein in the soluble fraction is quantified, typically by Western blotting or other immunoassays.[11][12]
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding and Treatment: Cells are seeded in a multi-well plate and treated with the test compound at various concentrations.
-
MTT Incubation: MTT solution is added to each well and incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.
Visualizations
The following diagrams illustrate key concepts and workflows related to the assessment of off-target effects.
Conclusion
The assessment of off-target effects is a critical component of preclinical drug development. For kinase inhibitors derived from the this compound scaffold, a comprehensive understanding of their selectivity profile allows for a more accurate prediction of their therapeutic window and potential toxicities. The data and protocols presented in this guide offer a framework for the systematic evaluation of these compounds, facilitating the identification of candidates with the most promising safety and efficacy profiles for further clinical investigation. Continuous efforts to obtain and share comprehensive kinome-wide selectivity data will further enhance our ability to design safer and more effective targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of PF-06650833, a Novel, Potentially First-in-Class Inhibitor of Interleukin-1 Receptor Associated Kinase-4 (IRAK-4) in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
- 4. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. chayon.co.kr [chayon.co.kr]
- 11. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Novel Pyrazole Derivatives and Existing Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous established drugs.[1][2] Recently, a new wave of pyrazole derivatives has emerged, demonstrating promising activity against a range of therapeutic targets. This guide provides an objective comparison of these novel compounds against existing therapeutic agents, supported by experimental data and detailed methodologies, to aid in drug discovery and development efforts.
Section 1: Performance Comparison of Anti-Inflammatory Agents
Novel pyrazole derivatives continue to show significant potential as selective cyclooxygenase-2 (COX-2) inhibitors, a key target in anti-inflammatory therapy.[2][3][4][5] The following table summarizes the in vitro inhibitory activity of new pyrazole compounds compared to the established COX-2 inhibitor, Celecoxib.
Data Presentation: COX-2 Inhibition
| Compound | Target | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-1/COX-2 | ~15 µM | ~0.04 µM | ~375 | [6] |
| New Pyrazole Derivative 2a | COX-2 | - | 19.87 nM | - | [3] |
| New Pyrazole Derivative 3b | COX-2 | - | 39.43 nM | 22.21 | [3] |
| New Pyrazole Derivative 5f | COX-2 | - | 1.50 µM | 9.56 | [4] |
| New Pyrazole Derivative 6f | COX-2 | - | 1.15 µM | 8.31 | [4] |
| New Pyrazole-Thiazolidinone 16a | COX-2 | - | - | 134.6 | [7] |
| New Pyrazole-Thiazolidinone 18f | COX-2 | - | - | 42.13 | [7] |
Note: IC50 values and selectivity indices are sourced from multiple publications and may have been determined under slightly different experimental conditions.
Section 2: Performance Comparison of Anti-Cancer Agents
The versatility of the pyrazole scaffold is evident in its application to oncology. Novel derivatives are being developed as potent kinase inhibitors, targeting key signaling pathways involved in cancer progression.[8][9][10] This section compares the in vitro activity of new pyrazole-based kinase inhibitors with the multi-kinase inhibitor, Regorafenib.
Data Presentation: Kinase Inhibition
| Compound | Target Kinase(s) | IC50 | Reference |
| Regorafenib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, Kit, RET, Raf-1 | 13 nM, 4.2 nM, 46 nM, 22 nM, 7 nM, 1.5 nM, 2.5 nM | [10][11] |
| New Pyrazole Derivative 6 | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | >94% inhibition at 100 µM | [8][9] |
| New Pyrazole Derivative P-6 | Aurora-A kinase | 0.11 µM | [12] |
| New Pyrazole Derivative 5 | CDK2 | 0.56 µM | [13] |
| New Pyrazole Derivative 6 | CDK2 | 0.46 µM | [13] |
| New Pyrazole Derivative 11 | CDK2 | 0.45 µM | [13] |
| New Pyrazolyl-Thiazole 16a | EGFR, HER-2 | 0.043 µM, 0.032 µM | [7] |
| New Pyrazolyl-Thiazole 18c | EGFR, HER-2 | 0.226 µM, 0.144 µM | [7] |
Data Presentation: Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of novel pyrazole derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 | Reference |
| New Pyrazole Derivative P-6 | HCT 116, MCF-7 | 0.37–0.44 µM | [12] |
| New Pyrazole Derivative 5 | HepG2, MCF-7 | 13.14 µM, 8.03 µM | [13] |
| New Pyrazolyl-Thiazolidinone 16a | MCF-7, A549 | 0.73 µM, 1.64 µM | [7] |
| New Pyrazolyl-Thiazolidinone 18f | MCF-7, A549 | 6.25 µM, 14.3 µM | [7] |
| New Pyrazole Derivative 4 | A549, HCT116, HepG2, MCF-7 | 5.50 µM, 9.77 µM, 7.12 µM, 7.85 µM | [14] |
Section 3: Comparison with Non-Pyrazole Therapeutic Agents
To provide a broader context, this section includes data on Mavacamten, a first-in-class cardiac myosin inhibitor used for the treatment of hypertrophic cardiomyopathy. While its mechanism is distinct from the pyrazole derivatives highlighted, it serves as an example of a targeted therapeutic against a specific protein.
Data Presentation: Myosin Inhibition
| Compound | Target | IC50 | Reference |
| Mavacamten | Cardiac Myosin ATPase | 0.473 µM (bovine cardiac) | [15] |
| Mavacamten | Cardiac Myosin ATPase | 0.71 µM (human) | [15] |
Section 4: Experimental Protocols
Detailed and reproducible methodologies are critical for the objective evaluation of therapeutic candidates. This section provides protocols for the key in vitro assays cited in this guide.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay quantifies the inhibition of COX-1 and COX-2 enzymes by measuring the fluorescence of a probe that reacts with prostaglandin G2, an intermediate product of the COX reaction.
Materials:
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
NaOH
-
Human Recombinant COX-1 and COX-2 enzymes
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Prepare a 10X solution of the test inhibitor in a suitable solvent (e.g., DMSO) and dilute it with COX Assay Buffer.
-
In a 96-well plate, add 10 µl of the diluted test inhibitor to the sample wells. For the enzyme control, add 10 µl of Assay Buffer. For the inhibitor control, add a known COX inhibitor like Celecoxib.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µl of this mix to each well.
-
Add 10 µl of either COX-1 or COX-2 enzyme solution to the respective wells.
-
Incubate the plate at 25°C for 5-10 minutes.
-
Initiate the reaction by adding 10 µl of a diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.
-
Calculate the rate of reaction from the linear portion of the fluorescence curve.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] x 100.
-
IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration.[16][17]
In Vitro Kinase Assay (Radiometric or TR-FRET)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. The principle involves quantifying the phosphorylation of a substrate by the kinase.
Materials:
-
Kinase of interest (e.g., VEGFR2, CDK2)
-
Kinase buffer
-
Substrate (peptide or protein)
-
ATP ([γ-32P]ATP for radiometric assay or unlabeled ATP for TR-FRET)
-
Test compounds and reference inhibitor
-
Detection reagents (e.g., anti-phospho-specific antibody labeled with a fluorophore for TR-FRET)
-
Microplate (e.g., 96-well or 384-well)
-
Detection instrument (scintillation counter for radiometric assay or plate reader capable of TR-FRET)
Procedure (General):
-
Prepare serial dilutions of the test compounds in the appropriate solvent.
-
In a microplate, add the kinase, substrate, and test compound in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specified temperature (e.g., 30°C or 37°C) for a defined period.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Detect the phosphorylated substrate.
-
Radiometric Assay: The amount of 32P incorporated into the substrate is quantified using a scintillation counter.
-
TR-FRET Assay: A terbium-labeled anti-phospho-specific antibody and a fluorescent acceptor are added. The FRET signal, proportional to the amount of phosphorylated substrate, is measured.[18][19][20]
-
-
Calculate the percent inhibition and determine the IC50 value as described for the COX inhibition assay.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the cytotoxic or antiproliferative effects of a compound on cultured cells. It measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Test compounds and reference drug (e.g., Doxorubicin)
-
Microplate reader (absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, remove the medium containing the test compound.
-
Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.
-
Incubate the plate at 37°C for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for an additional 4 hours at 37°C or until the crystals are fully dissolved.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
-
IC50 values, the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.[21][22][23][24]
Section 5: Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug action is crucial for understanding their mechanisms. The following diagrams, created using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Selective Inhibition of the COX-2 Pathway by Pyrazole Derivatives.
Caption: Inhibition of Pro-Cancerous Kinase Signaling by Pyrazole Derivatives.
Caption: Workflow for Determining Antiproliferative Activity using the MTT Assay.
References
- 1. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 9. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba | MDPI [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro kinase assay [bio-protocol.org]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 23. broadpharm.com [broadpharm.com]
- 24. clyte.tech [clyte.tech]
Safety Operating Guide
Proper Disposal of 5-amino-1-methyl-1H-pyrazole-4-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 4058-91-7) in a laboratory setting.[1][2] Professionals in research, development, and scientific fields must adhere to these procedures to ensure safety and regulatory compliance.
Hazard Profile and Waste Classification
Based on analogous compounds, the hazard classifications for this compound are likely to include:
-
Acute Toxicity, Oral
-
Skin Irritation
-
Eye Irritation
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory System
Due to these potential hazards, this compound and its empty containers must be treated as hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is a violation of environmental regulations and poses a significant safety risk.[3][4][5]
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key identifiers for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 4058-91-7[1][2] |
| Molecular Formula | C5H7N3O2[1][2] |
| Molecular Weight | 141.13 g/mol [1][2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory environment.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing the appropriate PPE:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling fine powders or creating dust, a NIOSH-approved respirator is recommended.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designate a Waste Stream: Establish a dedicated hazardous waste container for this compound and any materials contaminated with it. This should be part of your laboratory's established waste management plan.
-
Solid Waste:
-
Collect waste powder, contaminated weigh boats, and contaminated PPE (gloves, wipes) in a clearly labeled, sealable container.
-
The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, collect it in a separate, compatible, and clearly labeled liquid waste container.
-
Do not mix this waste with other solvent streams unless you have confirmed their compatibility.
-
-
Sharps Waste:
-
Any sharps (needles, razor blades) contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.
-
Step 3: Container Management
Properly managing waste containers is a key aspect of laboratory safety and regulatory compliance.[3]
-
Labeling:
-
Label the waste container with the words "Hazardous Waste."
-
Clearly identify the contents: "this compound."
-
Indicate the approximate concentration and any solvents present.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Keep the waste container securely closed except when adding waste.[6]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[3][6]
-
Ensure the SAA is in a well-ventilated area and away from incompatible materials.
-
Step 4: Disposal of Empty Containers
Empty containers that held this compound must also be disposed of as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).
-
Collect the first rinseate as hazardous waste in your designated liquid waste container.
-
Subsequent rinses may be collected as well, depending on local regulations.
-
After rinsing, deface the original label and dispose of the container as solid hazardous waste.
Step 5: Arranging for Waste Pickup
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup.
-
Documentation: Complete any necessary waste manifests or forms provided by EHS.
-
Do Not Accumulate: Do not accumulate large quantities of waste. Adhere to the volume and time limits for SAAs as defined by the EPA and your local authorities.[6][7]
Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
Caption: Waste Characterization Logic
References
- 1. biosynce.com [biosynce.com]
- 2. This compound | C5H7N3O2 | CID 313342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

